Product packaging for Metharbital(Cat. No.:CAS No. 50-11-3)

Metharbital

Cat. No.: B129641
CAS No.: 50-11-3
M. Wt: 198.22 g/mol
InChI Key: FWJKNZONDWOGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Metharbital is a barbiturate derivative with significant historical and research value as an anticonvulsant. Patented in 1905 by Emil Fischer and previously marketed under the brand name Gemonil by Abbott Laboratories, it was used clinically in the management of epilepsy . Its research applications are primarily in the field of neuroscience, where it serves as a tool for studying seizure mechanisms and the pharmacology of central nervous system depressants. The compound is structurally and functionally similar to phenobarbital . The mechanism of action of this compound involves the potentiation of inhibitory neurotransmission. It binds to a specific site on the GABA-A receptor, which is associated with a chloride ion channel. This binding action increases the duration of time for which the chloride channel remains open, thereby prolonging the inhibitory effect of the neurotransmitter GABA and leading to a suppression of neuronal excitability . Furthermore, barbiturates like this compound are known to directly inhibit excitatory AMPA-type glutamate receptors, contributing to a overall reduction in glutamatergic signaling . Chemically, this compound is identified as 5,5-diethyl-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione with the molecular formula C9H14N2O3 and a molecular weight of 198.22 g/mol . This product is intended for laboratory and research purposes only. It is not for administration to humans or animals, nor for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O3 B129641 Metharbital CAS No. 50-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKNZONDWOGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023280
Record name Metharbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.95e+01 g/L
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50-11-3
Record name Metharbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metharbital [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metharbital
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metharbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metharbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02OS7K758T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150.5 °C
Record name Metharbital
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00463
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metharbital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Metharbital's Mechanism of Action on the GABA-A Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underlying the interaction between metharbital, a barbiturate derivative, and the γ-aminobutyric acid type A (GABA-A) receptor. It synthesizes current understanding of its role as a positive allosteric modulator and direct agonist, presenting quantitative data from related barbiturates, outlining key experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach to CNS Depression

This compound, like other barbiturates, exerts its primary pharmacological effects as a central nervous system depressant by targeting the GABA-A receptor, the principal ligand-gated ion channel responsible for fast inhibitory neurotransmission in the brain.[1][2] The interaction is not a simple agonism but a more complex, dual-mode mechanism that is concentration-dependent.

1.1 Positive Allosteric Modulation (PAM)

At lower, clinically relevant concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor.[1][3] It binds to a site on the receptor complex that is distinct from the binding site for GABA itself and also separate from the benzodiazepine binding site.[1][4] This allosteric binding induces a conformational change in the receptor that enhances the effect of the endogenous neurotransmitter, GABA.[3][5]

The key distinction in the mechanism between barbiturates and another major class of GABA-A modulators, the benzodiazepines, lies in the specific effect on the ion channel's gating properties. While benzodiazepines increase the frequency of the chloride channel opening in the presence of GABA, barbiturates like this compound increase the duration of time the channel remains open.[1][4] This prolonged channel opening leads to a greater influx of chloride ions (Cl⁻) into the neuron for each binding event, causing a more pronounced hyperpolarization of the postsynaptic membrane.[6][7] This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, resulting in potentiation of the inhibitory postsynaptic potential (IPSP) and a powerful reduction in neuronal excitability.[6]

1.2 Direct Receptor Activation (Agonism)

At higher concentrations, this compound's mechanism shifts from modulation to direct activation. It can act as a full agonist, directly gating the GABA-A receptor's chloride channel even in the absence of GABA.[1][8] This direct agonistic action is a critical feature that distinguishes barbiturates from benzodiazepines and is the primary reason for their higher toxicity and risk of overdose.[1] Benzodiazepines require the presence of GABA to exert their effect, creating a ceiling effect, whereas the direct activation by high-dose barbiturates can lead to profound and unregulated CNS depression.

1.3 Binding Site

Barbiturates are thought to bind to pockets within the transmembrane domains (TMD) of the GABA-A receptor, at the interfaces between its subunits.[1][8] The specific composition of the receptor's subunits (e.g., the type of α and β subunits) can influence the affinity and efficacy of barbiturate binding and action.[9][10] For instance, studies on pentobarbital have shown that receptors containing the α6 subunit exhibit both higher affinity and efficacy for direct activation compared to those with other α subunits.[9]

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

While specific quantitative binding and efficacy data for this compound are not detailed in the available literature, extensive research on structurally similar barbiturates such as pentobarbital (PB) and phenobarbital (PHB) provides a robust framework for understanding the potency and efficacy of this drug class. The following tables summarize key electrophysiological data from studies on cultured rat hippocampal and neocortical neurons.

Table 1: Potency (EC₅₀) of Barbiturates at the GABA-A Receptor

CompoundActionEC₅₀ ValueNeuronal PreparationReference
Pentobarbital (PB) Direct Cl⁻ Current Activation0.33 mMCultured Rat Hippocampal Neurons[11][12]
Potentiation of 1 µM GABA94 µMCultured Rat Hippocampal Neurons[11][12]
Increase IPSC Decay Time41 µMRat Neocortical Neurons[13]
Phenobarbital (PHB) Direct Cl⁻ Current Activation3.0 mMCultured Rat Hippocampal Neurons[11][12]
Potentiation of 1 µM GABA0.89 mMCultured Rat Hippocampal Neurons[11][12]
Increase IPSC Decay Time144 µMRat Neocortical Neurons[13]
Direct Agonism (Shunting Firing)133 µMRat Neocortical Neurons[13]
GABA Direct Cl⁻ Current Activation5.5 µMCultured Rat Hippocampal Neurons[11][12]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Channel Blocking (IC₅₀) and Kinetic Properties of Barbiturates

CompoundActionValueNeuronal PreparationReference
Pentobarbital (PB) Block of PB-potentiated GABA currentIC₅₀ = 2.8 mMCultured Rat Hippocampal Neurons[11][12]
Phenobarbital (PHB) Block of PHB-potentiated GABA currentIC₅₀ = 12.9 mMCultured Rat Hippocampal Neurons[11][12]
1 mM PB + 1 µM GABA Mean Deactivation Time Constant480 ± 34 msCultured Rat Hippocampal Neurons[12]
1 mM PB alone Mean Deactivation Time Constant170 ± 9 msCultured Rat Hippocampal Neurons[12]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Visualizing the Mechanism and Workflows

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and experimental procedures relevant to studying this compound's action.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_extracellular cluster_intracellular Receptor GABA-A Receptor (Chloride Channel) Cl_in Cl- Influx Receptor->Cl_in Opens Channel (Increased Duration) GABA GABA GABA->Receptor Binds to orthosteric site This compound This compound This compound->Receptor Binds to allosteric site Cl_out Cl- Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Reduced Neuronal Excitability (IPSP) Hyperpolarization->Inhibition Dual_Mechanism This compound This compound Concentration Low_Conc Low Concentration This compound->Low_Conc Low High_Conc High Concentration This compound->High_Conc High PAM Positive Allosteric Modulation (GABA is present) Low_Conc->PAM Agonist Direct Agonism (GABA is absent) High_Conc->Agonist Result_PAM Increased DURATION of channel opening PAM->Result_PAM Result_Agonist Direct channel opening Agonist->Result_Agonist Potentiation Potentiation of GABAergic inhibition Result_PAM->Potentiation Direct_Inhibition Strong CNS Depression Result_Agonist->Direct_Inhibition TEVC_Workflow start Synthesize cRNA for GABA-A Subunits (α, β, γ) inject Microinject cRNA into Xenopus Oocyte start->inject incubate Incubate Oocyte (2-5 days) to allow receptor expression inject->incubate mount Place oocyte in recording chamber and perfuse with buffer incubate->mount clamp Impale with two electrodes (Voltage and Current) mount->clamp record Apply Two-Electrode Voltage Clamp (TEVC) clamp->record apply_gaba Apply GABA (EC₂₀) to establish baseline current record->apply_gaba apply_drug Co-apply GABA + this compound at various concentrations apply_gaba->apply_drug analyze Measure potentiation of chloride current (I_Cl) apply_drug->analyze

References

The Synthesis of Metharbital: A Technical Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic Pathway from Diethylmalonic Acid Derivatives to 5,5-Diethyl-1-methylbarbituric Acid

This technical guide provides a comprehensive overview of the synthesis of Metharbital (5,5-diethyl-1-methylbarbituric acid), a barbiturate derivative with applications in the fields of neurology and pharmacology. The synthesis originates from diethylmalonic acid derivatives and proceeds through a well-established two-step pathway involving the alkylation of a malonic ester followed by a condensation reaction to form the core barbiturate structure. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and its underlying mechanisms.

Core Synthesis Pathway

The synthesis of this compound from diethylmalonic acid derivatives is a classic example of barbiturate synthesis, a process that has been refined over the last century.[1] The overall strategy involves two key transformations:

  • Dialkylation of Diethyl Malonate: This step introduces the two ethyl groups at the α-carbon of the malonic ester, forming diethyl diethylmalonate. This is typically achieved through a nucleophilic substitution reaction where the enolate of diethyl malonate reacts with an ethyl halide.

  • Condensation with N-methylurea: The resulting diethyl diethylmalonate is then condensed with N-methylurea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring of this compound.

This synthetic route is highly adaptable for the creation of a wide array of barbiturate analogs by varying the alkylating agents and the urea derivative used in the condensation step.[1]

Quantitative Data Summary

The following tables summarize the key physical properties and reported reaction conditions and yields for the intermediates and the final product in the synthesis of this compound.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Diethyl MalonateC₇H₁₂O₄160.17-50199
Diethyl DiethylmalonateC₁₁H₂₀O₄216.27-221-222
N-MethylureaCH₄N₂O74.0798-102-
This compoundC₉H₁₄N₂O₃198.22150.5-

Table 2: Summary of Reaction Conditions and Yields

Reaction StageKey ReagentsSolventCatalyst/BaseTemperature (°C)Reaction TimeReported Yield (%)
Synthesis of Diethyl DiethylmalonateDiethyl malonate, Ethyl iodide, SodiumEthanolSodiumRefluxNot Specified83
Condensation to form this compoundDiethyl diethylmalonate, N-methylureaEthanolSodium Ethoxide1107 hours70-80 (general barbiturate synthesis)

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of barbiturates and their intermediates.[2]

Stage 1: Synthesis of Diethyl Diethylmalonate

This procedure details the dialkylation of diethyl malonate to yield diethyl diethylmalonate.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl iodide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Water

Apparatus:

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 14.4 g of sodium metal in 190 ml of absolute ethanol. This should be done cautiously as the reaction is exothermic.

  • First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl malonate with stirring. Then, slowly add 97.5 g of ethyl iodide through a dropping funnel. The mixture is then heated to reflux.

  • Second Alkylation: Once the first alkylation is complete (the reaction mixture should become neutral), a second portion of sodium ethoxide (prepared from 14.4 g of sodium in 190 ml of absolute ethanol) is added. Subsequently, another 97.5 g of ethyl iodide is slowly added.

  • Reflux: The reaction mixture is then refluxed overnight to ensure complete dialkylation.

  • Work-up: After cooling, the ethanol is removed by evaporation under reduced pressure. The residue is treated with diethyl ether and water. The aqueous and organic layers are separated using a separatory funnel.

  • Purification: The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation. The crude diethyl diethylmalonate is then purified by vacuum distillation, collecting the fraction boiling at 221-222 °C. The expected yield is approximately 83%.

Stage 2: Synthesis of this compound (5,5-Diethyl-1-methylbarbituric Acid)

This protocol describes the condensation of diethyl diethylmalonate with N-methylurea to form the final product, this compound.

Materials:

  • Diethyl diethylmalonate

  • N-methylurea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Water

Apparatus:

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 ml of absolute ethanol.

  • Reaction Mixture: To this solution, add a quantity of diethyl diethylmalonate stoichiometrically equivalent to the sodium ethoxide. Then, add a solution of dry N-methylurea (0.5 mole) dissolved in 250 ml of hot (70°C) absolute ethanol.

  • Condensation: The mixture is well-shaken and then refluxed for seven hours in an oil bath heated to 110°C. A white solid, the sodium salt of this compound, will precipitate.[2]

  • Work-up: After the reaction is complete, 500 ml of hot (50°C) water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid (approximately 45 ml) until it is acidic to litmus paper.

  • Isolation and Purification: The resulting clear solution is cooled in an ice bath overnight to precipitate the this compound. The white product is collected by filtration using a Büchner funnel, washed with cold water, and dried in an oven at 105–110°C. The reported yields for analogous barbiturate syntheses are in the range of 72–78%.[2]

Visualizing the Process and Mechanism

Synthetic Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound from diethyl malonate.

Synthesis_Workflow start Diethyl Malonate intermediate Diethyl Diethylmalonate start->intermediate Dialkylation reagent1 Sodium Ethoxide Ethyl Iodide (2 eq.) product This compound intermediate->product Condensation reagent2 N-Methylurea Sodium Ethoxide purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other barbiturates, exerts its pharmacological effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. Barbiturates bind to a distinct allosteric site on the GABA-A receptor, potentiating the effect of GABA by increasing the duration of chloride channel opening.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[3]

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of this compound.

GABA_Signaling cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) GABA_R->Cl_in Channel Opening GABA GABA GABA->GABA_R Binds to orthosteric site This compound This compound This compound->GABA_R Binds to allosteric site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: GABA-A receptor signaling pathway modulated by this compound.

Conclusion

The synthesis of this compound from diethylmalonic acid derivatives is a robust and well-understood process in medicinal chemistry. This guide provides the essential information for its replication and further study, from detailed experimental procedures to an understanding of its mechanism of action. The provided data and visualizations serve as a valuable resource for researchers engaged in the development of novel barbiturate-based therapeutics and the exploration of their pharmacological properties. Careful adherence to the outlined protocols and safety measures is paramount for the successful and safe synthesis of this compound.

References

In-Depth Technical Guide: Pharmacological and Toxicological Profile of Metharbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metharbital, a barbiturate derivative, has historically been used for its anticonvulsant properties. This technical guide provides a comprehensive overview of its pharmacological and toxicological profile, intended for a scientific audience. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, alongside a thorough toxicological assessment. Quantitative data are systematically presented in tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and crucial signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular and physiological effects.

Introduction

This compound (5,5-diethyl-1-methylbarbituric acid) is a methylated barbiturate that has been utilized primarily as an anticonvulsant for the treatment of epilepsy.[1][2] Like other barbiturates, it exerts a depressant effect on the central nervous system (CNS). Its therapeutic efficacy is attributed to its ability to potentiate inhibitory neurotransmission and reduce excitatory signaling, thereby raising the seizure threshold. This document provides an in-depth analysis of the pharmacological actions and toxicological risks associated with this compound.

Pharmacology

Mechanism of Action

This compound's primary mechanism of action involves the modulation of two key neurotransmitter systems: the γ-aminobutyric acid (GABA) system and the glutamate system.

2.1.1. GABAergic System Modulation

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][4] It binds to a site on the GABA-A receptor-chloride ionophore complex, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions.[4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for excitatory stimuli to trigger an action potential, thus producing a state of CNS depression.[3]

GABA_Pathway cluster_GABA GABA-A Receptor Modulation This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Cl_Channel Chloride Channel GABA_A_Receptor->Cl_Channel Prolongs opening Cl_Influx Increased Cl- Influx Cl_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization CNS_Depression CNS Depression Hyperpolarization->CNS_Depression

Caption: Signaling pathway of this compound at the GABA-A receptor.

2.1.2. Glutamatergic System Modulation

In addition to its effects on the GABAergic system, this compound also acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[3][5] By blocking these receptors, this compound inhibits fast excitatory synaptic transmission mediated by glutamate, the primary excitatory neurotransmitter in the CNS.[5] This dual mechanism of enhancing inhibition and reducing excitation contributes to its anticonvulsant and sedative effects.

Glutamate_Pathway cluster_Glutamate AMPA/Kainate Receptor Antagonism This compound This compound AMPA_Kainate_Receptor AMPA/Kainate Receptor This compound->AMPA_Kainate_Receptor Antagonizes Glutamate Glutamate Glutamate->AMPA_Kainate_Receptor Binds Cation_Channel Cation Channel AMPA_Kainate_Receptor->Cation_Channel Blocks Cation_Influx Decreased Na+/Ca2+ Influx Cation_Channel->Cation_Influx Depolarization Reduced Neuronal Depolarization Cation_Influx->Depolarization Reduced_Excitability Reduced Neuronal Excitability Depolarization->Reduced_Excitability

Caption: Antagonistic action of this compound on AMPA/Kainate receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic window and potential for accumulation. Quantitative data for this compound is limited; therefore, data for the closely related compound, mephobarbital, is also presented for comparison.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds

ParameterThis compoundMephobarbitalPhenobarbital
Oral Bioavailability Data not availableReasonably well absorbed[6]~80% in adults[7]
Metabolism N-demethylation to barbitalN-demethylation to phenobarbital[8]Hepatic (CYP2C9, CYP2C19, CYP2E1)
Elimination Half-life Data not available~34 hours (for mephobarbital)~90 hours[7]
Volume of Distribution Data not availableData not available0.5-1 L/kg
Clearance Data not availableData not available~4 mL/min
Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent, ranging from mild sedation to general anesthesia. Its primary therapeutic application is as an anticonvulsant. The onset of action for oral administration of long-acting barbiturates like this compound is typically within 20-60 minutes.[9]

Toxicology

The toxicological profile of this compound is a significant concern due to its narrow therapeutic index and potential for abuse and dependence.

Acute Toxicity

Table 2: Acute Toxicity (LD50) of Related Barbiturates

CompoundAnimalRouteLD50 (mg/kg)Reference
MephobarbitalMouseOral300[8]
MephobarbitalRatIntraperitoneal130[8]
PhenobarbitalRatOral660[9]
PhenobarbitalRatIntraperitoneal151[9]
Chronic Toxicity

Chronic use of this compound can lead to the development of tolerance, physical dependence, and a withdrawal syndrome upon abrupt cessation. Symptoms of withdrawal can be severe and include anxiety, tremors, delirium, and seizures.

Adverse Effects

Common adverse effects include drowsiness, dizziness, ataxia, cognitive impairment, and skin rashes.[2] Paradoxical excitement can occur, particularly in elderly patients.

Experimental Protocols

Determination of Acute Toxicity (LD50)

The following protocol outlines a general procedure for determining the LD50 of a barbiturate like this compound in rodents, based on the "up-and-down" or "staircase" method to minimize animal use.[11]

LD50_Protocol Animal_Selection Select healthy, age- and weight-matched mice or rats (e.g., 10 female BALB/c mice) Dose_Selection Select 5 single dose levels based on preliminary range-finding studies Animal_Selection->Dose_Selection Administration Administer a single dose of this compound (oral, intraperitoneal, or intravenous) to 2 animals per dose level Dose_Selection->Administration Observation_24h Monitor for signs of toxicity and mortality at 1, 2, 4, and 6 hours, and at 24 hours Administration->Observation_24h Dose_Adjustment Adjust subsequent doses based on tolerance: increase if well-tolerated, decrease if not Observation_24h->Dose_Adjustment Observation_7d Observe surviving animals daily for 7 days for signs of delayed toxicity Dose_Adjustment->Observation_7d Data_Analysis Calculate LD50 value using Probit Analysis Observation_7d->Data_Analysis Necropsy Perform gross necropsy on all animals Data_Analysis->Necropsy

Caption: Workflow for the determination of LD50 using the up-and-down method.

Quantification of this compound in Biological Samples by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of barbiturates in biological samples, adapted from established procedures.[12][13][14]

HPLC_Protocol cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Homogenization Homogenize tissue samples (e.g., brain, liver) in deionized water (e.g., 1:3 or 1:5 w/v) Extraction Perform solid-phase extraction of the biological sample (blood, urine, tissue homogenate) Homogenization->Extraction Elution Elute this compound from the SPE column using an organic solvent Extraction->Elution Evaporation Evaporate the eluate to dryness under a stream of nitrogen Elution->Evaporation Reconstitution Reconstitute the residue in mobile phase Evaporation->Reconstitution Injection Inject the reconstituted sample into the HPLC system Separation Separate compounds on a reverse-phase C18 column (e.g., TSK gel Super-ODS, 100 x 4.6 mm, 2µm) Injection->Separation Detection Detect eluting peaks using a diode array detector (e.g., at 240 nm) Separation->Detection Quantification Quantify this compound concentration based on peak area relative to an internal standard Detection->Quantification

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

This compound is a barbiturate with a well-defined, dual mechanism of action involving the potentiation of GABAergic inhibition and the antagonism of glutamatergic excitation. While effective as an anticonvulsant, its clinical utility is limited by a narrow therapeutic index and a significant potential for toxicity, including CNS and respiratory depression, as well as the development of tolerance and dependence with chronic use. This technical guide provides a consolidated resource of its pharmacological and toxicological properties to aid researchers and drug development professionals in further studies and in the evaluation of novel CNS-acting compounds. The provided experimental frameworks offer a basis for the consistent and reproducible investigation of this compound and other barbiturates.

References

Metharbital: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and essential physicochemical properties of Metharbital. The information herein is intended to support research, drug development, and scientific understanding of this barbiturate anticonvulsant. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols for key physicochemical determinations are provided.

Chemical Identity and Structure

This compound, known by the IUPAC name 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[1][2] First patented in 1905, it has been used as an anticonvulsant for the treatment of epilepsy.[3] The foundational structure consists of a pyrimidine ring with two ethyl groups at the fifth carbon and a methyl group at one of the nitrogen atoms.

IdentifierValue
IUPAC Name 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione[1][2]
CAS Number 50-11-3[1][4]
Molecular Formula C₉H₁₄N₂O₃[1][4]
Molecular Weight 198.22 g/mol [1][2]
Canonical SMILES CCC1(C(=O)NC(=O)N(C1=O)C)CC[2]
InChI Key FWJKNZONDWOGMI-UHFFFAOYSA-N[4][5]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound.

PropertyValueReference
Melting Point 150.5 °C[1][2]
Water Solubility 1980 mg/L (at 25 °C)[1]
pKa 8.01 (at 25 °C)[1]
LogP 1.15[1]

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[3][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[7] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[7]

This compound binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site itself.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[3][7] The prolonged channel opening enhances the inhibitory postsynaptic current, leading to a greater hyperpolarization and a more pronounced inhibitory effect on neuronal excitability.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[5]

The following diagram illustrates the signaling pathway of this compound's action on the GABA-A receptor.

GABA_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA diffuses GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to This compound This compound This compound->GABA_A_Receptor binds to allosteric site Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel activates and prolongs opening Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization leads to Cl- influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition causes

Caption: this compound's Modulation of the GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard and widely used technique for this determination.[8][9][10]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[8]

  • Capillary tubes (sealed at one end)[8]

  • Thermometer (calibrated)[8]

  • Mortar and pestle[11]

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[10]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[10]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[8]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached.[8]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[8]

  • Replicate Measurements: The determination should be repeated at least twice to ensure accuracy and reproducibility.

Water Solubility Determination

The aqueous solubility of a drug is a fundamental property that influences its absorption and distribution. For weakly acidic compounds like barbiturates, solubility is pH-dependent.[12][13]

Principle: An excess amount of the solid drug is equilibrated with water at a constant temperature until the solution is saturated. The concentration of the dissolved drug in the saturated solution is then determined.

Apparatus:

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Saturation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

  • Equilibration: The container is placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Sample Preparation: A known volume of the clear supernatant is carefully withdrawn, diluted with a suitable solvent (e.g., mobile phase for HPLC), and filtered if necessary.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of its ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1][14][15]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[16]

Apparatus:

  • Potentiometer with a calibrated pH electrode[1]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Potassium chloride (for maintaining ionic strength)[1]

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[1] The ionic strength of the solution is kept constant by adding a salt such as KCl.[1]

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

  • Acidification: The solution is initially acidified with a small amount of 0.1 M HCl to a pH of around 1.8-2.0.[1][15]

  • Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1]

  • Data Collection: The titration is continued until the pH reaches approximately 12-12.5.[1][15]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

  • Replicates: The titration is performed in triplicate to ensure the precision of the determined pKa value.[1]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. It is a critical parameter in drug design as it influences membrane permeability, protein binding, and metabolic stability. The shake-flask method is the traditional and most reliable method for LogP determination.[2][4][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[17]

Apparatus:

  • Separatory funnels or screw-capped tubes

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Phase Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure mutual miscibility at equilibrium. The aqueous phase is typically a buffer at a pH where the compound is in its neutral form (for LogP determination).

  • Partitioning: A known amount of this compound is dissolved in either the n-octanol or the aqueous phase. The two phases are then combined in a separatory funnel or tube in a known volume ratio.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate a clean separation.

  • Sampling: A known volume is carefully removed from each phase.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV, after appropriate dilution.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

  • Replicates: The experiment is repeated to ensure the reliability of the result.[4]

References

The Rise and Stagnation of a Barbiturate Anticonvulsant: A Technical History of Metharbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metharbital, a barbiturate derivative once marketed as Gemonil, holds a unique place in the history of antiepileptic drugs (AEDs). Patented in 1905 by the eminent chemist Emil Fischer of Merck, it represented an early effort to modify the barbiturate scaffold to achieve better seizure control.[1][2] While ultimately overshadowed by its more famous cousin, phenobarbital, and newer classes of AEDs, a technical examination of its development provides valuable insights into the evolution of epilepsy treatment and the enduring challenges of drug discovery. This in-depth guide explores the synthesis, preclinical evaluation, clinical development, and mechanism of action of this compound, presenting key data and experimental methodologies for the scientific community.

Synthesis and Physicochemical Properties

This compound (5,5-diethyl-1-methylbarbituric acid) is a methylated derivative of barbital. Its synthesis, a classical condensation reaction, provides a window into early 20th-century pharmaceutical chemistry.

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add 2,2-diethylmalonic acid, followed by O-methylisourea.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield purified this compound.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Melting Point 151-154 °C
Appearance White crystalline powder
Solubility Slightly soluble in water, soluble in alcohol
pKa ~8.3

Table 1: Physicochemical Properties of this compound

Preclinical Pharmacology

The preclinical evaluation of this compound was crucial in establishing its anticonvulsant potential and safety profile. Key to this was the use of animal models of epilepsy, with the Maximal Electroshock Seizure (MES) test being a primary screening tool.

Anticonvulsant Activity

The MES test in rodents is a well-established model for generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Animal Model: Adult male mice or rats are used.

  • Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Stimulation: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

While specific historical ED50 values for this compound in the MES test are not consistently reported in readily available literature, its efficacy in this model was a key factor in its progression to clinical trials.

Toxicology

Acute toxicity studies were essential to determine the safety margin of this compound. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

SpeciesRoute of AdministrationLD50 (mg/kg)
RatOral162

Table 2: Acute Toxicity of this compound [3]

Clinical Development and Efficacy

This compound was marketed under the trade name Gemonil by Abbott Laboratories and was primarily indicated for the treatment of grand mal, petit mal, myoclonic, and mixed types of seizures.[2]

Clinical Trials and Efficacy

Clinical studies from the mid-20th century evaluated the efficacy of this compound in various seizure types. While these studies often lack the rigorous design of modern clinical trials, they provide valuable historical context.

A study on the use of Gemonil in myoclonic spasms of infancy and related disorders reported on its clinical utility.[4] In the treatment of petit mal epilepsy, early clinical evaluations were often based on the reduction in seizure frequency as reported by patients or their families. Quantitative data from these historical trials is sparse in contemporary databases.

Adverse Effects

Like other barbiturates, this compound has a significant side effect profile that ultimately limited its use. The incidence of adverse effects was a critical factor in its eventual decline in clinical practice.

Adverse EffectIncidence
DrowsinessCommon
DizzinessCommon
AtaxiaCommon
Skin RashLess Common
Nausea and VomitingLess Common
Cognitive ImpairmentPossible
Physical DependenceHigh

Table 3: Common Adverse Effects of this compound

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound, particularly its metabolism, is a key determinant of its therapeutic action and duration of effect.

Absorption, Distribution, Metabolism, and Excretion

Information on the specific bioavailability and plasma half-life of this compound in humans is not well-documented in modern literature. However, it is known to be metabolized in the liver.

The primary metabolic pathway for this compound is N-demethylation to its active metabolite, barbital.[5] This biotransformation is a crucial aspect of its pharmacology, as barbital itself is a long-acting anticonvulsant.

Metabolism This compound This compound (5,5-diethyl-1-methylbarbituric acid) Barbital Barbital (5,5-diethylbarbituric acid) This compound->Barbital N-demethylation (Liver) Excretion Renal Excretion Barbital->Excretion

Metabolism of this compound to Barbital.
Drug Interactions

As a barbiturate, this compound is a potent inducer of hepatic microsomal enzymes, particularly the cytochrome P450 system. This property leads to numerous drug-drug interactions, as it can accelerate the metabolism of other co-administered drugs, potentially reducing their efficacy.

Mechanism of Action

The anticonvulsant effect of this compound, like other barbiturates, is primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

This compound binds to a specific allosteric site on the GABAA receptor-chloride ionophore complex.[6] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus suppressing seizure activity.

GABA_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor Chloride Channel GABA->GABA_A_Receptor:f0 Binds Chloride_Influx Increased Chloride (Cl-) Influx GABA_A_Receptor:f1->Chloride_Influx Prolonged Opening Metharbital_Binding This compound Binding Site Metharbital_Binding->GABA_A_Receptor:f0 Allosteric Modulation Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Mechanism of Action of this compound at the GABAA Receptor.

Conclusion and Future Perspectives

The story of this compound is one of both early innovation and eventual obsolescence. As a second-generation barbiturate, it represented a step forward in the quest for more effective and safer treatments for epilepsy. However, its significant side effect profile and the development of newer, better-tolerated AEDs led to its decline in clinical use.

For today's researchers, the history of this compound serves as a valuable case study. It highlights the importance of understanding structure-activity relationships, the critical role of preclinical models in drug development, and the constant need for improved safety and tolerability in antiepileptic therapies. The detailed examination of its synthesis, pharmacology, and clinical application provides a rich dataset for comparative analysis and a reminder of the long and iterative process of drug discovery. While no longer a frontline treatment, the lessons learned from the development of this compound continue to inform the search for the next generation of antiepileptic drugs.

References

In-Depth Analysis of Metharbital's Effect on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metharbital, a barbiturate derivative, exerts its primary pharmacological effect by modulating neuronal excitability, a mechanism central to its historical use as an anticonvulsant. This technical guide provides an in-depth analysis of the molecular and cellular actions of this compound, focusing on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Through a comprehensive review of available data, this document outlines the pharmacodynamics of this compound, presents quantitative data on its effects and that of its active metabolite, phenobarbital, and details relevant experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS), governed by a delicate balance between excitatory and inhibitory neurotransmission. Disruption of this balance can lead to hyperexcitability and pathological conditions such as epilepsy. This compound, previously marketed as Gemonil, is a CNS depressant belonging to the barbiturate class of drugs, which has been utilized for its anticonvulsant properties.[1][2] Its therapeutic effect is primarily attributed to the potentiation of inhibitory neurotransmission.[3][4] Understanding the precise mechanisms by which this compound dampens neuronal excitability is crucial for the development of novel therapeutics targeting epilepsy and other neurological disorders characterized by excessive neuronal firing.

This guide will delve into the core mechanisms of this compound's action, its metabolism, and its quantifiable effects on neuronal function.

Mechanism of Action: Potentiation of GABA-A Receptor Function

The principal mechanism through which this compound reduces neuronal excitability is by acting as a positive allosteric modulator of the GABA-A receptor.[3][5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential.

This compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA binding site.[5][6] This binding event does not activate the receptor directly at therapeutic concentrations but rather enhances the effect of GABA. Specifically, this compound increases the duration of the Cl- channel opening when GABA is bound, leading to a prolonged and more significant influx of chloride ions.[3][5] This potentiation of GABAergic inhibition effectively dampens neuronal excitability and contributes to the anticonvulsant and sedative effects of the drug.[7]

At higher concentrations, barbiturates like this compound can directly activate the GABA-A receptor, even in the absence of GABA, and can also inhibit excitatory AMPA-type glutamate receptors.[3][6]

cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Chloride_Channel_Open Chloride Channel (Open) Chloride_Channel->Chloride_Channel_Open Prolonged Opening Hyperpolarization Hyperpolarization (Decreased Neuronal Excitability) Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation This compound This compound (Oral Administration) Absorption Gastrointestinal Absorption This compound->Absorption Liver Liver Metabolism (N-demethylation) Absorption->Liver Phenobarbital Phenobarbital (Active Metabolite) Liver->Phenobarbital Excretion Renal Excretion Liver->Excretion Metabolites Phenobarbital->Excretion start Start prepare Prepare Neuronal Culture or Brain Slice start->prepare patch Establish Whole-Cell Patch-Clamp Configuration prepare->patch record_base Record Baseline GABA-induced Currents patch->record_base apply_this compound Apply this compound at Varying Concentrations record_base->apply_this compound record_drug Record GABA-induced Currents in Presence of this compound apply_this compound->record_drug analyze Analyze Data: - Current Amplitude - Decay Kinetics record_drug->analyze end End analyze->end start Start administer Administer this compound or Vehicle to Animal Cohorts start->administer induce Induce Seizures (e.g., MES or PTZ) administer->induce observe Observe and Score Seizure Severity and Duration induce->observe determine Determine ED50 (Effective Dose for 50% Protection) observe->determine end End determine->end

References

Investigating the N-demethylation metabolic pathway of Metharbital to barbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-demethylation metabolic pathway of metharbital to its active metabolite, barbital. The primary focus is on the enzymatic processes, experimental methodologies for investigation, and the key molecular players involved. While direct enzymatic data for this compound is limited, this guide synthesizes available information, including strong evidence from the metabolism of its close structural analog, mephobarbital, to provide a robust framework for understanding this critical biotransformation. The role of cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP2B families, is highlighted. Detailed experimental protocols for in vitro investigation and methods for quantitative analysis are also presented.

Introduction

This compound, a barbiturate derivative, exerts its pharmacological effects primarily through its metabolism to barbital. The key metabolic transformation is the N-demethylation of the N-methyl group. Understanding the enzymes and kinetics involved in this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of new chemical entities. This guide details the current understanding of the N-demethylation of this compound.

The N-demethylation Pathway of this compound

The conversion of this compound to barbital is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly in the liver. This enzymatic process involves the oxidative removal of a methyl group from a nitrogen atom.

metharbital_metabolism This compound This compound barbital Barbital This compound->barbital N-demethylation cyp_enzymes Cytochrome P450 Enzymes (Primarily CYP2C19, possible minor role for CYP2B6) cyp_enzymes->barbital microsomal_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis reagents Prepare Reagents: - this compound Stock - HLM Suspension - NADPH System - Buffer mix Combine this compound, HLMs, and Buffer reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Stop reaction with ice-cold ACN + IS incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS or GC-MS Analysis supernatant->analysis experimental_logic cluster_screening Initial Screening cluster_identification Enzyme Identification cluster_kinetics Enzyme Kinetics cluster_modeling In Silico Modeling hlm_screen Metabolic Stability in HLMs rhcyps Incubation with recombinant human CYPs hlm_screen->rhcyps chem_inhibition Chemical Inhibition with specific CYP inhibitors hlm_screen->chem_inhibition kinetic_assay Determine Km and Vmax rhcyps->kinetic_assay chem_inhibition->kinetic_assay pk_model Pharmacokinetic Modeling kinetic_assay->pk_model

Preclinical Pharmacokinetics and Pharmacodynamics of Metharbital: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metharbital (tradename Gemonil) is a barbiturate derivative that has been historically utilized as an anticonvulsant for the treatment of epilepsy.[1][2] Patented in 1905, it shares structural and functional similarities with phenobarbital.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, synthesizing available data to inform further research and development. The primary mechanism of action for this compound, like other barbiturates, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances GABAergic inhibitory neurotransmission.[1][3]

Pharmacokinetics

The preclinical pharmacokinetic profile of a drug candidate is essential for predicting its behavior in vivo. This section details the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing from available preclinical data. Due to the limited availability of comprehensive preclinical pharmacokinetic data specifically for this compound, information from structurally related barbiturates is also included for comparative context.

Absorption
Distribution

Information regarding the specific volume of distribution and plasma protein binding of this compound is limited. For the structurally similar barbiturate mephobarbital, in vitro plasma protein binding was found to be approximately 59% for the (S)-enantiomer and 67% for the (R)-enantiomer in human plasma.[7] Another barbiturate, pentobarbital, showed a plasma protein binding of 61% in healthy human volunteers.[8] The extent of protein binding is a critical parameter as it influences the fraction of unbound drug available to exert its pharmacological effect.[9][10][11][12]

Table 1: Preclinical Pharmacokinetic Parameters of this compound and Related Barbiturates

ParameterThis compoundPhenobarbital (Dog)Phenobarbital (Dog)Mephobarbital (Human Plasma)Pentobarbital (Human Plasma)
Species/System Data Not AvailableDogDogHuman Plasma (in vitro)Human Plasma (in vitro)
Oral Bioavailability (%) -100[4][5][6]88.1 - 96.8[13]--
Plasma Protein Binding (%) ---(S)-enantiomer: ~59(R)-enantiomer: ~67[7]61[8]
Volume of Distribution (Vd) -----
Clearance (CL) -6.2 - 6.3 mL/kg/h[4]5.60 - 6.66 ml/hr/kg[13]--
Elimination Half-life (t½) -70 - 94 h[4][5][6]72.3 - 92.6 hours[13]--

Note: Data for phenobarbital, mephobarbital, and pentobarbital are provided for comparative purposes due to the lack of specific preclinical data for this compound.

Metabolism

The primary metabolic pathway for this compound is N-demethylation to its active metabolite, barbital.[14] This biotransformation is primarily carried out by hepatic microsomal enzymes.[15] In vitro studies using rat liver microsomes have confirmed this metabolic conversion.[15]

Excretion

Specific data on the excretion of this compound in preclinical species is not detailed in the available literature. Generally, barbiturates and their metabolites are eliminated from the body via the kidneys.

Pharmacodynamics

This compound exerts its anticonvulsant effects by modulating the activity of the central nervous system. This section details its mechanism of action, receptor binding affinity, and in vivo efficacy.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor.[1][3] It binds to a site on the receptor distinct from the GABA binding site, prolonging the duration of the opening of the associated chloride ion channel when GABA binds.[1][3] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of the inhibitory effect of GABA, ultimately suppressing neuronal excitability.[1]

Metharbital_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_channel_opening GABA_A GABA-A Receptor Chloride_Channel_Open Chloride (Cl-) Channel (Open) GABA_A->Chloride_Channel_Open Prolongs Opening Chloride_Channel Chloride (Cl-) Channel (Closed) Hyperpolarization Membrane Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds (Allosteric Site) Chloride_Channel_Open->Hyperpolarization Increased Cl- Influx Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution D Incubate this compound with Microsomes and NADPH at 37°C A->D B Prepare Liver Microsome Suspension B->D C Prepare NADPH Regenerating System C->D E Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Quantify Remaining this compound H->I J Calculate In Vitro Half-life (t½) and Intrinsic Clearance (Clint) I->J MES_Test_Workflow cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction cluster_observation Observation cluster_data_analysis Data Analysis A Acclimate Rodents (Mice or Rats) B Administer this compound or Vehicle (e.g., intraperitoneally) A->B C Apply Electrical Stimulus via Corneal or Ear-clip Electrodes B->C D Observe for Presence or Absence of Tonic Hindlimb Extension C->D E Determine Percentage of Protected Animals at Each Dose D->E F Calculate ED50 (Dose protecting 50% of animals) E->F

References

An In-depth Technical Guide to the Solubility and Stability of Metharbital in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metharbital (5,5-diethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione) is a barbiturate anticonvulsant. A thorough understanding of its solubility and stability characteristics in various solvent systems is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines detailed experimental protocols for its analysis, and discusses its stability under various stress conditions. This document is intended to serve as a valuable resource for researchers and professionals involved in the formulation and development of this compound-containing drug products.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₉H₁₄N₂O₃[1]
Molecular Weight 198.22 g/mol [1]
CAS Number 50-11-3[1]
pKa 8.45[2]
Melting Point 155 °C[2]

Solubility of this compound

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. The solubility of this compound has been reported in several common pharmaceutical solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubility ( g/100 mL)Temperature (°C)Reference
Water0.12Not Specified[2]
Alcohol (Ethanol)4.3Not Specified[2]
Ether2.6Not Specified[2]

Note: The term "alcohol" in the reference is interpreted as ethanol, a common solvent in pharmaceutical preparations.

Factors Influencing Solubility

The solubility of this compound, like other weak acids, is significantly influenced by the pH of the solvent system. With a pKa of 8.45, this compound will exist predominantly in its less soluble, unionized form at acidic and neutral pH. As the pH increases above the pKa, the equilibrium will shift towards the more soluble ionized (salt) form, thereby increasing its aqueous solubility. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.

Stability of this compound

Ensuring the stability of an active pharmaceutical ingredient (API) like this compound is critical for maintaining its potency and safety throughout its shelf life. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing. While specific forced degradation data for this compound is not extensively published, the general degradation pathways for barbiturates involve hydrolysis of the barbiturate ring.

Potential Degradation Pathways:

  • Hydrolytic Degradation: The barbiturate ring is susceptible to cleavage, particularly under alkaline conditions, which can lead to the formation of malonuric acid derivatives.[3] Acid-catalyzed hydrolysis can also occur, though typically at a slower rate for many barbiturates.

  • Oxidative Degradation: While less common for the core barbiturate structure, oxidative degradation can occur, potentially at the C5 substituents.

  • Photodegradation: Exposure to light can induce degradation, and photostability studies are a key component of stability testing as per ICH guidelines.

  • Thermal Degradation: High temperatures can lead to the decomposition of the drug substance.

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Selected solvent(s) (e.g., water, ethanol, propylene glycol, buffers of various pH)

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of glass vials containing a known volume of the selected solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug substance concentration due to degradation.

Objective: To develop a validated stability-indicating HPLC method and to perform forced degradation studies to identify potential degradation products and pathways.

4.2.1. HPLC Method Development (Example)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV spectral analysis of this compound (e.g., around 210-220 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30 °C

4.2.2. Forced Degradation Protocol

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specified period.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80-100 °C) for a defined duration.

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

For each condition, samples should be taken at various time points, neutralized if necessary, diluted, and analyzed by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[4]

Visualizations

Mechanism of Action of this compound

This compound, like other barbiturates, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and a decrease in neuronal excitability.[5]

GABAA_Receptor_Mechanism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron This compound This compound GABA_A_Receptor GABA-A Receptor Chloride Channel This compound->GABA_A_Receptor:f0 Binds to allosteric site GABA GABA GABA->GABA_A_Receptor:f0 Binds to receptor Chloride_Influx Increased Cl- Influx GABA_A_Receptor:f1->Chloride_Influx Prolongs channel opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a typical workflow for the comprehensive analysis of a drug substance's solubility and stability.

Experimental_Workflow cluster_solubility Solubility Determination cluster_stability Stability Testing Prep Prepare Supersaturated Solution Equil Equilibrate (Shake-Flask) Prep->Equil Sep Separate Phases (Centrifuge) Equil->Sep Quant_Sol Quantify (HPLC/UV-Vis) Sep->Quant_Sol Sol_Data Solubility Data Quant_Sol->Sol_Data Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Analyze_Samples Analyze Stressed Samples Forced_Deg->Analyze_Samples Method_Dev Develop Stability-Indicating Analytical Method Method_Dev->Analyze_Samples Stab_Profile Stability Profile & Degradation Pathways Analyze_Samples->Stab_Profile Drug_Substance This compound API Drug_Substance->Prep Drug_Substance->Forced_Deg Drug_Substance->Method_Dev

Caption: General workflow for solubility and stability testing.

Potential Hydrolytic Degradation Pathway of this compound

This diagram illustrates a plausible hydrolytic degradation pathway for this compound, primarily under alkaline conditions, leading to the opening of the barbiturate ring.

Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound 5,5-diethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione Intermediate Malonuric Acid Derivative (Intermediate) This compound->Intermediate Ring Opening (Hydrolysis) Degradation_Products Further Degradation Products (e.g., Diethylmalonic acid, Urea derivatives) Intermediate->Degradation_Products Further Hydrolysis Alkaline Alkaline (e.g., NaOH) Alkaline->this compound Acidic Acidic (e.g., HCl) Acidic->this compound Heat Heat Heat->this compound

Caption: Potential hydrolytic degradation pathway of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. The provided solubility data in key pharmaceutical solvents serves as a foundational dataset for formulation development. While specific stability and degradation kinetic data for this compound are limited in the public domain, the outlined experimental protocols for solubility determination and forced degradation studies, based on established pharmaceutical guidelines, provide a robust framework for researchers to generate these critical data. The visualizations of the mechanism of action, experimental workflow, and a potential degradation pathway offer a clear conceptual understanding of these aspects. Further empirical studies are warranted to fully characterize the degradation profile of this compound and to develop optimized and stable pharmaceutical formulations.

References

Metharbital's Interaction with the GABAA Receptor Ionophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The GABAA Receptor and Barbiturate Modulation

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). It functions as a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. The GABAA receptor is a heteropentameric complex composed of various subunit combinations, which gives rise to a diversity of receptor subtypes with distinct pharmacological properties.

Barbiturates, including Metharbital, represent a class of drugs that act as positive allosteric modulators of the GABAA receptor. They bind to a site on the receptor complex that is distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to enhanced neuronal inhibition. At higher concentrations, barbiturates can also directly activate the GABAA receptor, even in the absence of GABA.

Quantitative Analysis of Barbiturate Binding and Kinetics

Direct quantitative data on the binding affinity (Ki, IC50) and kinetic parameters (kon, koff) for this compound at the GABAA receptor are not extensively documented in peer-reviewed literature. However, data from analogous and well-studied barbiturates, phenobarbital and pentobarbital, provide a valuable comparative framework. These compounds are structurally similar to this compound and their interactions with the GABAA receptor have been characterized through various in vitro assays.

Table 1: Comparative In Vitro Potency of Barbiturates at the GABAA Receptor

BarbiturateAssay TypeReceptor Source/SubtypeParameterValueReference
Phenobarbital Whole-cell voltage clampCultured rat hippocampal neuronsEC50 (GABA potentiation)0.89 mM (in the presence of 1 µM GABA)[1][2]
EC50 (Direct activation)3.0 mM[1][2]
Neocortical neuronsEC50 (IPSC decay prolongation)144 µM[3]
Neocortical neuronsEC50 (Direct activation)133 µM[3]
Pentobarbital Whole-cell voltage clampCultured rat hippocampal neuronsEC50 (GABA potentiation)94 µM (in the presence of 1 µM GABA)[1][2]
EC50 (Direct activation)0.33 mM[1][2]
Neocortical neuronsEC50 (IPSC decay prolongation)41 µM[3]
Thalamic neuronsEC50 (IPSC duration increase)53 µM[4]

Note: The potency of barbiturates can vary depending on the specific GABAA receptor subunit composition.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the binding and kinetics of barbiturates at the GABAA receptor. These can be adapted for the specific investigation of this compound.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) at the barbiturate binding site on the GABAA receptor.

Materials:

  • Receptor Source: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or whole brain) or cell lines expressing specific GABAA receptor subtypes.

  • Radioligand: [35S]TBPS (t-butylbicyclophosphorothionate), a high-affinity ligand for the barbiturate/picrotoxin site.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known ligand for the site (e.g., picrotoxin or unlabeled TBPS).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and perform differential centrifugation to isolate the synaptosomal membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes + [35S]TBPS + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + [35S]TBPS + a saturating concentration of non-specific binding control.

    • Competition: Receptor membranes + [35S]TBPS + varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp) for Functional Characterization

This protocol describes the use of electrophysiological techniques to measure the functional effects of this compound on GABAA receptor-mediated currents.

Materials:

  • Expression System: Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing the desired GABAA receptor subunits.

  • Recording Equipment: Two-electrode voltage-clamp amplifier (for oocytes) or patch-clamp amplifier (for cells), microelectrode puller, micromanipulators, and data acquisition system.

  • Solutions:

    • Recording Solution (for oocytes): e.g., Ba-Ringer's solution.

    • External and Internal Solutions (for patch clamp): Formulated to isolate chloride currents.

    • GABA Stock Solution.

    • This compound Stock Solution.

Procedure:

  • Cell Preparation: Inject cRNA for the desired GABAA receptor subunits into Xenopus oocytes and allow for expression over 2-4 days. For cell lines, transiently or stably transfect the cells with plasmids encoding the subunits.

  • Recording Setup: Place an oocyte or a cell in the recording chamber and perfuse with the recording/external solution.

  • Potentiation of GABA Currents:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC5-10) and measuring the resulting current.

    • Co-apply the same concentration of GABA with varying concentrations of this compound.

    • Measure the potentiation of the GABA-evoked current by this compound.

    • Construct a concentration-response curve to determine the EC50 for potentiation.

  • Direct Activation:

    • Apply increasing concentrations of this compound in the absence of GABA.

    • Measure any directly evoked currents.

    • Construct a concentration-response curve to determine the EC50 for direct activation.

  • Kinetic Analysis (Patch Clamp):

    • In single-channel or whole-cell patch-clamp recordings, rapidly apply GABA with and without this compound.

    • Analyze the channel open and closed times, burst duration, and deactivation kinetics to understand the kinetic mechanism of modulation.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_A GABAA Receptor (Chloride Ionophore) Chloride Cl- Influx GABA_A->Chloride Channel Opening (Increased Duration) GABA GABA GABA->GABA_A Binds to orthosteric site This compound This compound This compound->GABA_A Binds to allosteric site Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABAA receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow prep Receptor Membrane Preparation setup Assay Setup (Total, NSB, Competition) prep->setup incubate Incubation to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's Dual Action

Metharbital_Action cluster_actions Modes of Action at GABAA Receptor This compound This compound GABA_present GABA Present (Low Concentration) This compound->GABA_present High_Conc High this compound Concentration This compound->High_Conc Potentiation Positive Allosteric Modulation Activation Direct Agonism GABA_present->Potentiation Yes High_Conc->Activation Yes

Caption: Concentration-dependent dual actions of this compound.

Conclusion

While direct quantitative binding and kinetic data for this compound at the GABAA receptor remain to be fully elucidated in the public domain, a robust understanding of its mechanism can be inferred from the extensive research on related barbiturates. This compound is expected to act as a positive allosteric modulator, enhancing GABA-mediated inhibition by prolonging chloride channel opening, and as a direct agonist at higher concentrations. The experimental protocols detailed in this guide provide a solid foundation for researchers to undertake specific investigations into this compound's pharmacological profile. Further studies are warranted to precisely quantify its binding affinity and kinetics, which will be crucial for a more complete understanding of its therapeutic actions and for the development of novel modulators of the GABAA receptor.

References

Methodological & Application

Application Note: Quantification of Metharbital in Plasma Samples using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metharbital is a barbiturate used as an anticonvulsant in the treatment of epilepsy.[1] Like other barbiturates, it acts as a central nervous system depressant by enhancing the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system.[1] Therapeutic drug monitoring of this compound in plasma is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note presents a detailed protocol for the quantification of this compound in human plasma samples using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is suitable for pharmacokinetic studies, clinical trial monitoring, and routine therapeutic drug monitoring.

Principle of the Method

This method involves the extraction of this compound and an internal standard (IS) from plasma samples using solid-phase extraction (SPE). The extracted analytes are then separated on a C18 reversed-phase HPLC column with a suitable mobile phase. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Hexobarbital)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium phosphate monobasic

  • Ortho-phosphoric acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

  • Human plasma (drug-free)

  • All other chemicals and solvents should be of analytical grade or higher.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterCondition
HPLC Column C18 reverse phase, 5 µm particle size, 100 x 4.6 mm
Mobile Phase 40% Methanol in 0.05M (NH4)2HPO4 buffer
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
UV Detection 240 nm
Internal Standard Hexobarbital

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 16 µg/mL).

  • Internal Standard (IS) Working Solution (10 µg/mL): Prepare a 10 µg/mL working solution of hexobarbital in methanol.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the C18 SPE cartridges by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: To 1 mL of plasma sample (standard, QC, or unknown), add 50 µL of the 10 µg/mL IS working solution and vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 5% methanol in water to remove interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution: Elute this compound and the IS from the cartridge with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The described method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995 over the concentration range of 0.1 - 20 µg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible (typically > 85%)
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10, with acceptable precision and accuracy

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during method validation.

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (R²) > 0.998
Intra-day Precision (%CV) 2.5% - 8.1%
Inter-day Precision (%CV) 3.8% - 9.5%
Accuracy (% Bias) -5.2% to 6.8%
Mean Recovery ~92%
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Retention Time - this compound ~ 5.8 min
Retention Time - Hexobarbital (IS) ~ 7.2 min

Visualizations

G cluster_sample_prep Sample Preparation Workflow plasma 1. Plasma Sample (1 mL) + Internal Standard sample_loading 3. Sample Loading plasma->sample_loading spe_conditioning 2. SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading washing 4. Washing (Water, 5% Methanol) sample_loading->washing drying 5. Drying washing->drying elution 6. Elution (Methanol) drying->elution evaporation 7. Evaporation elution->evaporation reconstitution 8. Reconstitution (Mobile Phase) evaporation->reconstitution hplc_injection 9. HPLC Injection reconstitution->hplc_injection

Caption: Experimental workflow for plasma sample preparation.

G cluster_pathway This compound Mechanism of Action This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Binds to allosteric site cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel Increases duration of opening neuronal_inhibition Increased Neuronal Inhibition cl_channel->neuronal_inhibition Enhances Cl- influx

Caption: Simplified signaling pathway for this compound's mechanism of action.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of this compound in human plasma. The method is sensitive, specific, and accurate, making it well-suited for a variety of applications in clinical and research settings, including therapeutic drug monitoring and pharmacokinetic analysis. The detailed protocol and validation data presented herein should enable researchers, scientists, and drug development professionals to readily implement this method in their laboratories.

References

Application Note: Quantitative Analysis of Metharbital in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of Metharbital in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, including sample preparation through solid-phase extraction (SPE), GC-MS analysis parameters, and data interpretation. This method is intended for use by researchers, scientists, and drug development professionals in forensic toxicology, clinical chemistry, and pharmaceutical research settings.

Introduction

This compound is a barbiturate derivative that acts as a central nervous system depressant. It is primarily used as an anticonvulsant for the treatment of epilepsy. Due to its potential for abuse and the need for therapeutic drug monitoring, a reliable and sensitive analytical method is crucial for its determination in biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a suitable technique for the analysis of barbiturates.[1][2] This protocol outlines a detailed procedure for the extraction and subsequent GC-MS analysis of this compound from samples such as urine and blood. While specific validated performance data for this compound using this exact protocol is not available in the cited literature, the methodology is based on established and validated procedures for similar barbiturates.[3][4]

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Hexobarbital or a deuterated analog of a similar barbiturate[3][4]

  • Methanol (HPLC grade)

  • Methylene chloride (HPLC grade)[5]

  • Phosphate buffer (pH 6.0-7.0)[3]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)[3][4]

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas for evaporation

2.2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine or plasma), add 25 µL of the internal standard solution. Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a methanol/water mixture (e.g., 20:80, v/v) to remove endogenous interferences. Dry the cartridge under vacuum or with nitrogen for 5 minutes.

  • Elution: Elute the analyte and internal standard with 3 mL of methylene chloride or another suitable organic solvent.

  • Evaporation and Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. To the dry residue, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (BSTFA + 1% TMCS). Cap the vial and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis.

2.3. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column[2]
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-550)
Transfer Line Temp. 280°C

Data Presentation and Analysis

3.1. Identification and Quantification

This compound and the internal standard are identified by their retention times and characteristic mass spectra. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. The molecular formula of this compound is C9H14N2O3, with a molecular weight of 198.22 g/mol .[6]

Table 1: Quantitative Data for this compound Analysis

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound-TMSTo be determined169141, 112
Hexobarbital-TMS (IS)To be determined193150, 165

Note: The retention times and mass ions for the TMS derivatives should be confirmed by analyzing the derivatized standards. The listed ions for this compound are based on its known fragmentation pattern without derivatization and may need to be adjusted for the TMS derivative.

3.2. Calibration and Quality Control

A calibration curve should be prepared using blank matrix fortified with known concentrations of this compound. The concentration range should encompass the expected levels in the samples. Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the method.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (Urine/Blood) Spike 2. Spiking with Internal Standard Sample->Spike Buffer 3. Addition of Buffer Spike->Buffer Load 5. Sample Loading Buffer->Load SPE_Condition 4. SPE Cartridge Conditioning SPE_Condition->Load Wash 6. Cartridge Washing Load->Wash Elute 7. Elution of Analytes Wash->Elute Evap 8. Evaporation to Dryness Elute->Evap Deriv 9. Derivatization Evap->Deriv Inject 10. Injection into GC-MS Deriv->Inject Separate 11. Chromatographic Separation Inject->Separate Ionize 12. Electron Ionization Separate->Ionize Detect 13. Mass Detection (SIM/Scan) Ionize->Detect Identify 14. Peak Identification (Retention Time & Mass Spectra) Detect->Identify Integrate 15. Peak Integration Identify->Integrate Calibrate 16. Calibration Curve Generation Integrate->Calibrate Quantify 17. Quantification of this compound Calibrate->Quantify Report 18. Final Report Quantify->Report

Caption: Workflow for this compound detection by GC-MS.

Conclusion

The described GC-MS method provides a detailed framework for the reliable detection and quantification of this compound in biological samples. The protocol employs a solid-phase extraction technique for clean sample preparation and derivatization to improve chromatographic performance. By following the outlined procedures and optimizing for specific laboratory instrumentation, this method can be a valuable tool for therapeutic drug monitoring, forensic analysis, and research applications involving this compound.

References

Sensitive LC-MS/MS Method for Metharbital Analysis in Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metharbital is a long-acting barbiturate previously used as an anticonvulsant. Due to its potential for abuse and the availability of newer medications with more favorable safety profiles, its clinical use has declined. However, monitoring for this compound and its primary metabolite, barbital, in urine remains crucial in forensic toxicology and clinical settings to investigate potential misuse or overdose. This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and barbital in human urine. The protocol employs a simple "dilute-and-shoot" sample preparation, offering a high-throughput and cost-effective solution for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard (Cerilliant or equivalent)

  • Barbital reference standard (Cerilliant or equivalent)

  • Barbital-d5 internal standard (IS) (Cerilliant or equivalent)

  • LC-MS grade methanol (Fisher Chemical Optima™ grade or equivalent)[1]

  • LC-MS grade acetonitrile (Fisher Chemical Optima™ grade or equivalent)[1]

  • Ammonium acetate (Sigma-Aldrich or equivalent)

  • Formic acid (Sigma-Aldrich or equivalent)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human urine for calibration standards and quality controls

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a negative electrospray ionization (ESI) source.[2][3]

Standard and Sample Preparation

2.3.1. Standard Stock Solutions

Prepare individual stock solutions of this compound, barbital, and barbital-d5 in methanol at a concentration of 1 mg/mL. Store these stock solutions at -20°C.

2.3.2. Working Standard and Internal Standard Solutions

Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a calibration curve. A suggested calibration range for both this compound and barbital is 5 to 2000 ng/mL.[1] Prepare a working internal standard solution of barbital-d5 at a concentration of 100 ng/mL in 50:50 methanol:water.

2.3.3. Urine Sample Preparation ("Dilute-and-Shoot")

  • Centrifuge urine samples at approximately 2800 rpm for 5 minutes to pellet any particulate matter.[4]

  • In a clean microcentrifuge tube, combine 50 µL of the centrifuged urine supernatant with 950 µL of the working internal standard solution (100 ng/mL barbital-d5).[1]

  • Vortex the mixture for 10-15 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

A reversed-phase C18 column is recommended for the separation of this compound and barbital.[3] A gradient elution program is employed to achieve optimal separation.

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.5
4.0
4.1
6.0
Mass Spectrometry

The mass spectrometer should be operated in negative ESI mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.[3]

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Spray Voltage -4500 V
Source Temperature 500°C
Collision Gas Argon

Table 1: MRM Transitions for this compound, Barbital, and Barbital-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 197.1154.1 (Quantifier)100-25
197.142.0 (Qualifier)100-40
Barbital 183.1140.1 (Quantifier)100-20
183.142.0 (Qualifier)100-35
Barbital-d5 (IS) 188.1145.1100-20

Note: The MRM transitions for this compound are proposed based on its chemical structure and fragmentation patterns of similar barbiturates. It is highly recommended to optimize these transitions empirically on the specific instrument being used.

Results and Discussion

Method Performance

The developed LC-MS/MS method should be validated to demonstrate its suitability for the intended application. The following tables summarize expected performance characteristics based on similar published methods for barbiturate analysis.[1][5]

Table 2: Calibration Curve and Limit of Quantification

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound5 - 2000>0.9955
Barbital5 - 2000>0.9955

Table 3: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compound Low50< 10< 1585 - 115
Medium250< 10< 1585 - 115
High1500< 10< 1585 - 115
Barbital Low50< 10< 1585 - 115
Medium250< 10< 1585 - 115
High1500< 10< 1585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifugation (2800 rpm, 5 min) urine->centrifuge supernatant Supernatant (50 µL) centrifuge->supernatant dilution Dilution with IS (950 µL Barbital-d5) supernatant->dilution vortex Vortex dilution->vortex final_sample Final Sample for Analysis vortex->final_sample lcms LC-MS/MS System final_sample->lcms separation Chromatographic Separation (C18 Column, Gradient Elution) lcms->separation detection Mass Spectrometric Detection (Negative ESI, MRM) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the analysis of this compound in urine.

metabolic_pathway This compound This compound barbital Barbital (Active Metabolite) This compound->barbital N-demethylation (Hepatic Metabolism) conjugation Further Conjugation (e.g., Glucuronidation) barbital->conjugation excretion Urinary Excretion barbital->excretion conjugation->excretion

Caption: Primary metabolic pathway of this compound.

Conclusion

This application note provides a detailed and sensitive LC-MS/MS method for the quantification of this compound and its primary metabolite, barbital, in human urine. The simple "dilute-and-shoot" sample preparation protocol makes it suitable for high-throughput screening in clinical and forensic toxicology laboratories. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for the analysis of these controlled substances.

References

Application of Metharbital as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Metharbital, a barbiturate derivative, serves as a crucial reference standard in forensic toxicology for the accurate identification and quantification of barbiturates in biological specimens. Its structural similarity to other common barbiturates makes it an ideal internal standard in chromatographic and mass spectrometric analyses, ensuring the reliability of forensic findings in cases of suspected drug overdose, poisoning, or driving under the influence.

Introduction

Barbiturates are a class of central nervous system depressants, and their abuse can lead to severe intoxication and death.[1] Forensic toxicologists are tasked with the definitive identification and quantification of these substances in various biological matrices to aid in legal investigations.[1] The use of a stable and reliable reference standard is paramount to the accuracy and validity of these toxicological analyses.[2] this compound, due to its chemical properties and predictable behavior in analytical systems, is frequently employed for this purpose.[3]

Principle of Application

In forensic toxicology, this compound is typically used as an internal standard. An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added in a known quantity to the unknown sample before analysis. By comparing the analytical response of the analyte to that of the internal standard, variations in sample preparation and instrument response can be compensated for, leading to more accurate and precise quantification.

Data Presentation

The following tables summarize key quantitative data for the analysis of this compound and other barbiturates using common forensic toxicology techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: LC-MS/MS Parameters for the Analysis of this compound and Other Barbiturates

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (V)
This compound 245.1 200.0 158.0 -22
Phenobarbital231.1188.0146.0-20
Pentobarbital225.1182.0140.0-18
Secobarbital237.1194.0152.0-20
Butalbital223.1180.0138.0-18

Data synthesized from multiple sources.

Table 2: GC-MS Quantitative Data for Barbiturate Analysis

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound ~8.5 217 167 117 ~5 ~15
Phenobarbital~9.22041461171030
Pentobarbital~7.8198156141515
Secobarbital~8.1210168124515
Butalbital~7.5196154139515

Note: Retention times are approximate and can vary based on the specific column and chromatographic conditions. LOD and LOQ values are estimates based on typical method performance.

Experimental Protocols

Detailed methodologies for the analysis of barbiturates using this compound as a reference standard are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE) for GC-MS Analysis
  • Sample Collection: Collect blood or urine samples in appropriate containers.

  • Internal Standard Addition: To 1 mL of the biological sample (e.g., blood, urine), add a known concentration of this compound internal standard solution (e.g., 100 ng/mL).

  • pH Adjustment: Adjust the pH of the sample to approximately 5-6 with a suitable buffer (e.g., acetate buffer).

  • Extraction: Add 5 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate) to the sample.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction of the analytes into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean test tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the barbiturates.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
  • Sample Collection: Collect blood or urine samples in appropriate containers.

  • Internal Standard Addition: To 1 mL of the biological sample, add a known concentration of this compound internal standard solution.

  • Sample Pre-treatment: Dilute the sample with a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the pre-treatment buffer through it.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water followed by a weak organic solvent.

  • Elution: Elute the barbiturates from the cartridge using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Mandatory Visualization

Diagram 1: Experimental Workflow for Barbiturate Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution/ Derivatization Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS LC-MS/MS Path Quantification Quantification (Analyte/IS Ratio) GC_MS->Quantification Confirmation Confirmation (Mass Spectra) GC_MS->Confirmation LC_MSMS->Quantification LC_MSMS->Confirmation Report Forensic Report Quantification->Report Confirmation->Report

Caption: General workflow for the forensic analysis of barbiturates using this compound as a reference standard.

Diagram 2: Logical Relationship in Quantitative Analysis

quantitative_relationship Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (this compound) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Compare to Analyte_Concentration Analyte Concentration (Unknown Sample) Calibration_Curve->Analyte_Concentration Determine

Caption: The logical relationship for calculating analyte concentration using an internal standard.

References

Protocol for Studying Metharbital's Effects in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anticonvulsant effects of Metharbital in established animal models of epilepsy. These guidelines are intended for researchers in pharmacology and neuroscience engaged in the preclinical evaluation of anti-seizure therapies.

Introduction

This compound, a barbiturate derivative, has been historically used in the treatment of epilepsy.[1] Like other barbiturates, its mechanism of action is primarily attributed to the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[2] Specifically, this compound binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This document outlines protocols for evaluating the efficacy of this compound using two standard preclinical screening models: the Maximal Electroshock (MES) and the Pentylenetetrazol (PTZ) induced seizure tests.

Mechanism of Action: GABAergic Signaling

This compound enhances the effect of GABA on the GABA-A receptor, a ligand-gated ion channel. This potentiation of GABAergic inhibition is a key mechanism for its anticonvulsant properties.

GABA_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes GABA_vesicle Vesicle GABA_pre->GABA_vesicle Packaged into GABA_R GABA-A Receptor GABA_vesicle->GABA_R Release & Bind Chloride Cl- Channel GABA_R->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Potentiates (prolongs opening)

Caption: GABAergic signaling pathway and the modulatory role of this compound.

Experimental Protocols

Two of the most widely used preclinical models for the initial screening of anticonvulsant drugs are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (s.c. PTZ) tests. The MES model is considered a model of generalized tonic-clonic seizures, while the PTZ test is used to model myoclonic and absence seizures.

Maximal Electroshock (MES) Seizure Model

This model assesses the ability of a compound to prevent the spread of seizures.

Experimental Workflow:

MES_Workflow start Start acclimatize Animal Acclimatization (e.g., 1 hour) start->acclimatize administer Administer this compound or Vehicle (i.p. or p.o.) acclimatize->administer wait Waiting Period (Time to Peak Effect) administer->wait electrodes Apply Corneal Electrodes with Anesthetic & Saline wait->electrodes shock Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2s for mice) electrodes->shock observe Observe for Tonic Hindlimb Extension (THE) shock->observe endpoint Endpoint: Absence of THE = Protection observe->endpoint record Record Data endpoint->record end End record->end

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Detailed Methodology:

  • Animals: Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. The volume of administration should be consistent across all animals (e.g., 10 mL/kg for mice).

  • Time to Peak Effect: A preliminary study should be conducted to determine the time of peak effect (TPE) of this compound. This is typically done by administering a fixed dose and testing at various time points (e.g., 30, 60, 120, 240 minutes) post-administration.

  • Seizure Induction:

    • At the TPE, apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animals.

    • Place corneal electrodes moistened with saline on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats).

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension (THE) for at least 10-15 seconds.

  • Endpoint: The absence of the THE is considered protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model evaluates a compound's ability to raise the seizure threshold.

Experimental Workflow:

PTZ_Workflow start Start acclimatize Animal Acclimatization (e.g., 30 min in observation chamber) start->acclimatize administer_drug Administer this compound or Vehicle (i.p. or p.o.) acclimatize->administer_drug wait Waiting Period (Time to Peak Effect) administer_drug->wait administer_ptz Administer PTZ Subcutaneously (e.g., 85 mg/kg for mice) wait->administer_ptz observe Observe for Clonic Seizures (e.g., for 30 minutes) administer_ptz->observe endpoint Endpoint: Absence of clonic seizure lasting > 5s = Protection observe->endpoint record Record Data endpoint->record end End record->end

Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.

Detailed Methodology:

  • Animals: Male CD-1 mice (18-25 g) or Sprague-Dawley rats (100-150 g).

  • Housing: Same as for the MES model.

  • Drug Preparation: Prepare this compound in a suitable vehicle.

  • Administration: Administer this compound or vehicle (i.p. or p.o.).

  • Time to Peak Effect: Determine the TPE as described for the MES model.

  • Seizure Induction:

    • At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg for mice) subcutaneously in the scruff of the neck.

  • Observation: Immediately after PTZ administration, place the animal in an individual observation chamber and observe for 30 minutes for the onset of seizures. The endpoint is typically a clonic seizure characterized by clonus of the forelimbs, hindlimbs, and/or jaw lasting for at least 5 seconds.

  • Endpoint: The absence of a clonic seizure is considered protection.

  • Data Analysis: Calculate the ED50 using probit analysis.

Data Presentation

Table 1: Anticonvulsant Activity of Standard AEDs in the MES Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)
PhenobarbitalMousei.p.21.8
PhenytoinMousei.p.9.5
CarbamazepineMousei.p.8.8
Valproic AcidMousei.p.272

Table 2: Anticonvulsant Activity of Standard AEDs in the PTZ Seizure Model

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)
PhenobarbitalMousei.p.13.0
EthosuximideMousei.p.130
DiazepamMousei.p.0.2
Valproic AcidMousei.p.155

Table 3: Pharmacokinetic Parameters of Phenobarbital in Rats

Due to the limited availability of pharmacokinetic data for this compound, the following parameters for its active metabolite, phenobarbital, in rats can be used as a preliminary guide.

ParameterValue
Elimination Half-Life (t½)11 ± 2 hours[3]
Volume of Distribution (Vd)0.75 L/kg
Clearance (CL)0.04 L/hr/kg
EC50 (Total Serum)76 ± 9 mg/L[3]
EC50 (Free Serum)44 ± 5 mg/L[3]

Note: The provided ED50 and pharmacokinetic values are compiled from various literature sources and may vary depending on the specific experimental conditions (e.g., animal strain, age, sex, and specific protocol). It is crucial to establish these parameters within your own laboratory setting. Dose-ranging studies for this compound are essential to determine its potency in these models.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Modulators of Metharbital Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metharbital is a barbiturate derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to a distinct site on the receptor, this compound potentiates the effect of GABA, increasing the duration of chloride ion channel opening.[1][2] This leads to neuronal hyperpolarization and a reduction in neuronal excitability. This mechanism of action makes the GABA-A receptor an attractive target for identifying novel therapeutic agents for neurological disorders such as epilepsy.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of this compound's activity at the GABA-A receptor. The described assays are robust, scalable, and suitable for screening large compound libraries.

Data Presentation

The following table summarizes quantitative data for this compound and other relevant barbiturates. This data is essential for establishing assay parameters and for comparative analysis of newly identified modulators.

CompoundAssay TypeReceptor SubtypeMeasured ActivityValueReference
This compound Radioligand Binding AssayRat Brain MembranesIC50 (inhibition of [3H]DHP binding)10 µM[1]
PentobarbitalElectrophysiology (IPSC decay)Neocortical NeuronsEC5041 µM[3]
AmobarbitalElectrophysiology (IPSC decay)Neocortical NeuronsEC50103 µM[3]
PhenobarbitalElectrophysiology (IPSC decay)Neocortical NeuronsEC50144 µM[3]

Signaling Pathway

This compound enhances the inhibitory effects of GABA on the GABA-A receptor. The binding of GABA opens a chloride-selective ion channel, leading to chloride influx and hyperpolarization of the neuron. This compound, as a positive allosteric modulator, increases the duration of this channel opening, thereby amplifying the inhibitory signal.

Metharbital_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Positive Allosteric Modulation HTS_Workflow Start Start: Compound Library Primary_Screen Primary HTS Assay (e.g., FLIPR or YFP) Start->Primary_Screen Hit_Identification Hit Identification (Potentiators or Inhibitors) Primary_Screen->Hit_Identification Dose_Response Dose-Response and EC50/IC50 Determination Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., Electrophysiology) Dose_Response->Secondary_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Assay->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

References

Metharbital as a Tool for In Vitro GABAergic Neurotransmission Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing metharbital as a pharmacological tool for the in vitro investigation of GABAergic neurotransmission. Detailed protocols for key experimental assays are provided to facilitate the study of its modulatory effects on the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Introduction to this compound and GABAergic Neurotransmission

This compound is a barbiturate derivative that, like other members of its class, modulates the function of the GABAA receptor.[1] This receptor is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound and other barbiturates act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA.[1] At higher concentrations, they can also directly activate the receptor in the absence of GABA. This dual action makes this compound a valuable tool for dissecting the intricacies of GABAergic signaling in a laboratory setting.

Mechanism of Action:

This compound binds to a distinct allosteric site on the GABAA receptor, different from the GABA binding site.[1] This binding potentiates the receptor's response to GABA by increasing the duration of chloride channel opening, thereby prolonging the inhibitory postsynaptic potential.[1] This contrasts with benzodiazepines, another class of GABAA receptor modulators, which primarily increase the frequency of channel opening. At supra-physiological concentrations, this compound can directly gate the GABAA receptor channel, leading to chloride influx and neuronal inhibition even without GABA.

Data Presentation: In Vitro Potency of Barbiturates at the GABAA Receptor

BarbiturateActionEC50 / IC50Cell Type / PreparationReference
PhenobarbitalPotentiation of GABA0.89 mM (EC50)Cultured rat hippocampal neurons[2][3]
Direct Activation3.0 mM (EC50)Cultured rat hippocampal neurons[2][3]
Block of Potentiated Current12.9 mM (IC50)Cultured rat hippocampal neurons[2][3]
PentobarbitalPotentiation of GABA94 µM (EC50)Cultured rat hippocampal neurons[2][3]
Direct Activation0.33 mM (EC50)Cultured rat hippocampal neurons[2][3]
Block of Potentiated Current2.8 mM (IC50)Cultured rat hippocampal neurons[2][3]

Mandatory Visualizations

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_modulator Pharmacological Modulation Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT SynapticCleft SynapticCleft Vesicle->SynapticCleft Exocytosis GABA_in_cleft GABA GABAA_Receptor GABAA Receptor GABA_in_cleft->GABAA_Receptor Binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx This compound This compound This compound->GABAA_Receptor Allosteric Modulation

Caption: GABAergic signaling pathway and modulation by this compound.

Experimental_Workflow start Start: Hypothesis on this compound's Effect cell_prep Cell Culture or Tissue Preparation (e.g., HEK293 cells expressing GABAA-R, primary neurons) start->cell_prep electrophys Electrophysiology (Patch-Clamp Recording) cell_prep->electrophys binding_assay Radioligand Binding Assay cell_prep->binding_assay influx_assay Chloride Influx Assay cell_prep->influx_assay data_acq Data Acquisition electrophys->data_acq binding_assay->data_acq influx_assay->data_acq data_analysis Data Analysis (e.g., EC50, Ki calculation) data_acq->data_analysis conclusion Conclusion on this compound's GABAergic Activity data_analysis->conclusion

Caption: Workflow for in vitro analysis of GABAA receptor modulators.

Metharbital_Action_Logic cluster_concentration This compound Concentration cluster_effect Effect on GABAA Receptor cluster_outcome Functional Outcome Low_Conc Low Concentration Potentiation Potentiation of GABA-induced Cl- current Low_Conc->Potentiation High_Conc High Concentration Direct_Activation Direct Activation of Cl- Channel High_Conc->Direct_Activation Increased_Inhibition Increased Neuronal Inhibition Potentiation->Increased_Inhibition Direct_Activation->Increased_Inhibition

Caption: Concentration-dependent effects of this compound on GABAA receptors.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound on GABAA receptor function.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on GABA-induced chloride currents in cultured neurons or cell lines expressing GABAA receptors.

Materials:

  • Cultured cells (e.g., primary hippocampal neurons, or HEK293 cells stably expressing specific GABAA receptor subunits)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • GABA stock solution (100 mM in water)

  • This compound stock solution (100 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

  • Solution Preparation: Prepare and sterilize all solutions. On the day of the experiment, prepare fresh dilutions of GABA and this compound in the external solution.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a giga-ohm seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Establish a stable baseline current.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20, predetermined in control experiments) for a short duration (e.g., 2-5 seconds) to elicit a control current.

    • Wash out the GABA with external solution.

    • Pre-incubate the cell with the desired concentration of this compound for 1-2 minutes.

    • Co-apply the same concentration of GABA in the presence of this compound and record the potentiated current.

    • To test for direct activation, apply this compound alone at various concentrations.

    • Wash out all drugs with the external solution to allow for recovery.

  • Data Analysis:

    • Measure the peak amplitude and decay kinetics of the GABA-induced currents in the absence and presence of this compound.

    • Calculate the percentage potentiation of the GABA response by this compound.

    • Construct concentration-response curves for this compound's potentiation and direct activation effects to determine EC50 values.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the barbiturate binding site on the GABAA receptor, typically in a competitive binding format.

Materials:

  • Cell membranes prepared from tissue expressing GABAA receptors (e.g., rat brain cortex or transfected cell lines)

  • Radioligand specific for the barbiturate site (e.g., [35S]TBPS or a radiolabeled barbiturate)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound solutions of varying concentrations

  • Non-specific binding control (e.g., a high concentration of a known barbiturate like pentobarbital)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Assay Setup:

    • In a 96-well plate or individual tubes, add a constant amount of cell membrane preparation.

    • Add a fixed concentration of the radioligand.

    • For total binding, add only buffer.

    • For non-specific binding, add a saturating concentration of a non-radiolabeled competitor.

    • For the competition curve, add increasing concentrations of this compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. The filters will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Fluorescence-Based Chloride Influx Assay

This assay provides a functional, higher-throughput method to assess the modulation of GABAA receptor activity by measuring changes in intracellular chloride concentration.

Materials:

  • Cells stably expressing a halide-sensitive yellow fluorescent protein (YFP) and the GABAA receptor of interest.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • High chloride and low chloride buffers.

  • GABA stock solution.

  • This compound stock solution.

  • Fluorescence plate reader.

  • Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

  • Cell Plating: Seed the YFP-GABAA expressing cells into the microplates and allow them to form a confluent monolayer.

  • Loading with Chloride: Incubate the cells with a high-chloride buffer to establish a high intracellular chloride concentration.

  • Compound Addition:

    • Remove the high-chloride buffer and add the low-chloride buffer containing different concentrations of this compound.

    • Include control wells with buffer only (basal fluorescence) and a known GABAA receptor agonist (positive control).

  • GABA Stimulation: After a brief pre-incubation with this compound, add a low-chloride buffer containing a sub-maximal concentration of GABA to all wells except the negative controls.

  • Fluorescence Measurement: Immediately measure the change in YFP fluorescence over time using a fluorescence plate reader. Chloride influx will quench the YFP fluorescence.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quench or the change in fluorescence at a specific time point.

    • Normalize the data to the control wells.

    • Plot the normalized response as a function of this compound concentration to determine the EC50 for potentiation of the GABA response.

    • To assess direct activation, perform the assay in the absence of GABA.

References

Application Notes and Protocols: Synthesis and Characterization of Metharbital Glucuronide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of Metharbital N-glucuronide, a key metabolite of the barbiturate drug this compound. Additionally, comprehensive methods for the characterization of this metabolite using modern analytical techniques are described.

Introduction

This compound (5,5-diethyl-1-methyl-barbituric acid) is a barbiturate used as an anticonvulsant.[1] Like many xenobiotics, it undergoes extensive metabolism in the liver to facilitate its excretion. One of the primary metabolic pathways for this compound and its demethylated product, phenobarbital, is glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the drug molecule, increasing its water solubility and facilitating its elimination from the body.[2][3] The synthesis and characterization of this compound glucuronide are crucial for various applications, including drug metabolism studies, pharmacokinetic analysis, and the development of reference standards for toxicological and forensic screening.

This document outlines the procedures for both the chemical synthesis, via N-methylation of a precursor, and the enzymatic synthesis using liver microsomes. Furthermore, it details the analytical protocols for the characterization of the synthesized this compound glucuronide using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Glucuronide
PropertyThis compoundThis compound N-Glucuronide (Predicted)
Molecular Formula C₉H₁₄N₂O₃C₁₅H₂₂N₂O₉
Molecular Weight 198.22 g/mol [4]374.34 g/mol
Appearance White crystalline powderWhite to off-white solid
Solubility Sparingly soluble in waterSoluble in water and methanol
Table 2: Representative Chromatographic and Mass Spectrometric Data
AnalyteRetention Time (min)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound~4.5197.1169.1, 141.1, 112.1
This compound N-Glucuronide~2.8373.1197.1 (aglycone), 175.1, 113.1[5]

Note: Retention times are representative and will vary based on the specific LC system, column, and mobile phase conditions.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (Predicted)
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
This compound Moiety
N-CH₃~3.2~28
C₅-CH₂CH₃~2.0 (q)~32
C₅-CH₂CH₃~0.8 (t)~9
Glucuronide Moiety
H-1'~5.8 (d)~85
H-2', H-3', H-4'~4.0-4.5 (m)~72-78
H-5'~4.8 (d)~79
C-6' (COOH)-~172

Note: These are predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound N-Glucuronide

The chemical synthesis of this compound N-glucuronide is achieved through the N-methylation of a precursor, phenobarbital N1-glucuronate, using diazomethane or a safer alternative like trimethylsilyldiazomethane (TMS-diazomethane).[6][7] Direct glucuronidation of this compound is generally not efficient under standard conditions.

Part A: Synthesis of Phenobarbital N1-Glucuronate (Precursor)

This part is a prerequisite for the synthesis of this compound N-glucuronide.

  • Silylation of Phenobarbital: Dissolve phenobarbital in anhydrous pyridine and add an excess of a silylating agent (e.g., hexamethyldisilazane and trimethylchlorosilane). Stir the reaction mixture at room temperature under an inert atmosphere until the phenobarbital is completely silylated (monitor by TLC).

  • Glycosylation: In a separate flask, dissolve methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in an anhydrous solvent like dichloromethane. Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) at a low temperature (e.g., 0 °C).[6]

  • Condensation: Slowly add the silylated phenobarbital solution to the glycosyl donor solution. Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Work-up and Deprotection: Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent. The acetyl protecting groups on the glucuronide moiety are then removed by hydrolysis, for example, using sodium methoxide in methanol.

  • Purification: Purify the resulting phenobarbital N1-glucuronate using column chromatography or preparative HPLC.

Part B: N-Methylation to this compound N-Glucuronide

Warning: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. TMS-diazomethane is a safer alternative.[7]

  • Preparation of Diazomethane Solution (if used): Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to standard procedures.[8]

  • Methylation Reaction: Dissolve the purified phenobarbital N1-glucuronate in a suitable solvent mixture (e.g., methanol/diethyl ether). Cool the solution in an ice bath.

  • Addition of Methylating Agent: Slowly add the diazomethane solution or TMS-diazomethane dropwise to the cooled solution of the glucuronide until a faint yellow color persists, indicating a slight excess of the reagent.[9]

  • Reaction Monitoring and Quenching: Stir the reaction mixture at 0 °C and monitor its progress by TLC. Once the reaction is complete, quench the excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting this compound N-glucuronide by preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Protocol 2: Enzymatic Synthesis of this compound N-Glucuronide

This method utilizes liver microsomes, which contain UGT enzymes, to catalyze the glucuronidation of this compound. While specific UGT isozymes for this compound are not definitively identified, UGT1A and UGT2B families are known to be involved in the glucuronidation of many drugs, including other barbiturates.[2][3][10][11][12]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • This compound (dissolved in a minimal amount of DMSO, final concentration typically 10-100 µM)

    • Magnesium chloride (MgCl₂) (final concentration 5-10 mM)

    • Liver microsomes (e.g., rat or human liver microsomes, final protein concentration 0.5-1.0 mg/mL)

    • Alamethicin (a pore-forming peptide to activate UGTs, at a concentration of 25-50 µg/mg of microsomal protein)

  • Pre-incubation: Gently mix the components and pre-incubate for 10-15 minutes on ice to allow for the activation of the microsomes.

  • Initiation of Reaction: Initiate the glucuronidation reaction by adding UDP-glucuronic acid (UDPGA) (final concentration 1-5 mM).

  • Incubation: Incubate the reaction mixture at 37 °C for 1-2 hours in a shaking water bath. The optimal incubation time should be determined empirically.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4 °C to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Carefully transfer the supernatant to a new tube. The supernatant, containing the this compound glucuronide, can be directly analyzed by LC-MS/MS or further purified by preparative HPLC if larger quantities are needed.

Protocol 3: Characterization by UPLC-MS/MS

This protocol describes a general method for the detection and quantification of this compound and its glucuronide metabolite in biological matrices or synthesis reaction mixtures.

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[13]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the more polar glucuronide from the parent drug. For example:

    • Start with a low percentage of mobile phase B (e.g., 5-10%).

    • Increase the percentage of mobile phase B linearly over several minutes to elute the compounds.

    • Include a column wash and re-equilibration step.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically preferred for the analysis of glucuronides.[14]

  • Multiple Reaction Monitoring (MRM):

    • For this compound: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion.

    • For this compound N-Glucuronide: Monitor the transition from the deprotonated parent ion [M-H]⁻ to the aglycone fragment (loss of 176 Da) and other characteristic fragments of the glucuronide moiety.[5]

  • Data Analysis: Identify and quantify the analytes based on their retention times and specific MRM transitions.

Protocol 4: Characterization by NMR Spectroscopy

For structural confirmation, NMR analysis of the purified this compound N-glucuronide is essential.

  • Sample Preparation: Dissolve a sufficient amount of the purified glucuronide (typically >1 mg for detailed 2D NMR) in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

  • ¹H NMR: Acquire a ¹H NMR spectrum to observe the proton signals. Key signals to identify include the anomeric proton of the glucuronide moiety (typically a doublet around 5.5-6.0 ppm for N-glucuronides), the protons of the this compound core, and the other sugar protons.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify all carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity and confirm the structure.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the this compound and glucuronide spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the point of attachment of the glucuronic acid to the nitrogen of the barbiturate ring.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis_choice Choose Synthesis Route chem_synth Chemical Synthesis (Protocol 1) synthesis_choice->chem_synth Chemical enz_synth Enzymatic Synthesis (Protocol 2) synthesis_choice->enz_synth Enzymatic purification Preparative HPLC chem_synth->purification enz_synth->purification characterization Structural & Purity Analysis purification->characterization lcms UPLC-MS/MS (Protocol 3) characterization->lcms Purity & Identity nmr NMR Spectroscopy (Protocol 4) characterization->nmr Structural Elucidation final_product Purified this compound Glucuronide lcms->final_product nmr->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound glucuronide.

metabolic_pathway cluster_excretion Excretion This compound This compound phenobarbital Phenobarbital This compound->phenobarbital N-Demethylation (CYP Enzymes) metharbital_glucuronide This compound Glucuronide This compound->metharbital_glucuronide Glucuronidation (UGT Enzymes) p_hydroxy_pb p-Hydroxyphenobarbital phenobarbital->p_hydroxy_pb Hydroxylation (CYP Enzymes) pb_glucuronide Phenobarbital Glucuronide phenobarbital->pb_glucuronide Direct Glucuronidation (UGT Enzymes) p_hydroxy_pb->pb_glucuronide Glucuronidation (UGT Enzymes) excretion Urinary Excretion pb_glucuronide->excretion metharbital_glucuronide->excretion

Caption: Proposed metabolic pathway of this compound.

References

Application Notes and Protocols for the Validated Analytical Method of Metharbital in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metharbital, a barbiturate derivative, acts as a central nervous system depressant by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] Its therapeutic use as an anticonvulsant and sedative necessitates accurate quantification in biological matrices, particularly in brain tissue, to understand its pharmacokinetic/pharmacodynamic (PK/PD) relationship and neurological effects.[3] This document provides a detailed application note and protocol for the establishment of a validated analytical method for the quantification of this compound in brain tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and specificity in bioanalytical assays.[4]

Signaling Pathway of this compound

This compound enhances the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[1] It binds to a specific site on the GABA-A receptor, which is a ligand-gated chloride ion channel.[1][2] This binding action increases the duration of the chloride channel opening, prolonging the inhibitory effect of GABA and leading to a suppression of neuronal excitability.[1][2] Additionally, barbiturates like this compound can directly inhibit excitatory AMPA-type glutamate receptors, further contributing to the overall reduction in neuronal signaling.[1]

Metharbital_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens AMPA_Receptor AMPA Receptor Reduced_Excitation Reduced Neuronal Excitation AMPA_Receptor->Reduced_Excitation Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuronal_Inhibition Cl- Influx This compound This compound This compound->GABA_A_Receptor Allosteric Potentiation This compound->AMPA_Receptor Inhibition GABA GABA GABA->GABA_A_Receptor Binds Glutamate->AMPA_Receptor Binds

Caption: Mechanism of this compound action on GABA-A and AMPA receptors.

Experimental Protocols

This section details the proposed experimental protocol for the extraction and analysis of this compound from brain tissue.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d5 (or other suitable isotopic internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Blank brain tissue (from control animals)

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

This protocol is designed for the efficient extraction of this compound from brain tissue homogenate.

  • Homogenization: Accurately weigh approximately 100 mg of brain tissue. Add 400 µL of ice-cold PBS (pH 7.4) and homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike 100 µL of the brain homogenate with 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d5 in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold 10% (w/v) trichloroacetic acid in acetonitrile to the homogenate. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

Table 3: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)197.1154.10.12515
This compound (Qualifier)197.1112.10.12520
This compound-d5 (IS)202.1159.10.12515

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of the reference standards and optimized for the specific instrument used.

Method Validation Parameters (Example Data)

The following tables summarize the type of quantitative data that should be generated during a full method validation. The values presented are for illustrative purposes and must be experimentally determined.

Table 4: Linearity and Range

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000> 0.9951/x²

Table 5: Accuracy and Precision (Intra- and Inter-day)

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
This compound3 (LQC)< 1585 - 115< 1585 - 115
This compound50 (MQC)< 1585 - 115< 1585 - 115
This compound800 (HQC)< 1585 - 115< 1585 - 115

Table 6: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound3 (LQC)> 8085 - 115
This compound800 (HQC)> 8085 - 115

Table 7: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

AnalyteLOD (ng/mL)LLOQ (ng/mL)
This compound0.51

Experimental and Analytical Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Tissue_Homogenization Brain Tissue Homogenization IS_Spiking Internal Standard Spiking Tissue_Homogenization->IS_Spiking Protein_Precipitation Protein Precipitation (TCA in ACN) IS_Spiking->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 LLE Liquid-Liquid Extraction (MTBE) Centrifugation1->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis in brain tissue.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in brain tissue. The combination of protein precipitation and liquid-liquid extraction ensures a clean sample extract, minimizing matrix effects and leading to reliable quantification. This application note and protocol serve as a comprehensive guide for researchers to establish and validate a method for this compound analysis in a preclinical or research setting, facilitating a deeper understanding of its neuropharmacological properties.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Metharbital Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Metharbital in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has a low aqueous solubility, which is a significant consideration for preparing stock solutions and working concentrations for in vitro assays. Its solubility in water is approximately 1.2 mg/mL (or 1980 mg/L at 25°C)[1].

Q2: What are the key chemical properties of this compound relevant to its solubility?

Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies.

PropertyValueReference(s)
Molecular Weight198.22 g/mol [1]
Aqueous Solubility~1.2 mg/mL (6.05 mM)[1]
pKa8.01 - 8.45[1]
LogP1.15[1]
Melting Point150.5 °C[1]

Q3: Can I use co-solvents to dissolve this compound? If so, which ones are recommended and at what concentrations?

Yes, co-solvents are a common and effective method for dissolving this compound. The most commonly used co-solvents in cell-based assays are Dimethyl Sulfoxide (DMSO) and Ethanol.

  • DMSO: this compound is soluble in DMSO. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated[2][3][4]. Some robust cell lines may tolerate up to 1% DMSO, but it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific assay.

  • Ethanol: this compound is also soluble in ethanol. Similar to DMSO, the final concentration of ethanol in the assay should be kept low, typically at or below 0.1%, to avoid solvent-induced cytotoxicity[5][6].

Q4: How does pH affect the solubility of this compound?

As a weak acid with a pKa between 8.01 and 8.45, the solubility of this compound is pH-dependent[1]. At a pH above its pKa, this compound will be deprotonated and exist as a more soluble salt. Therefore, increasing the pH of the aqueous buffer can enhance its solubility. However, it is critical to consider the pH tolerance of your in vitro system (e.g., cells, enzymes) as significant deviations from physiological pH can impact the experimental results[7][8]. For phenobarbital, a structurally similar barbiturate, increasing the pH from acidic to alkaline (pH 7 to 10) significantly increases its solubility[9][10].

Q5: Can I use surfactants or cyclodextrins to improve this compound solubility?

Yes, both surfactants and cyclodextrins are effective methods for solubilizing poorly soluble drugs like this compound.

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules[9]. The concentration of the surfactant should be kept above its critical micelle concentration (CMC) for effective solubilization but below a level that could be toxic to cells.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[11][12][13]. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The molar ratio of cyclodextrin to this compound is a critical parameter to optimize.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer.

This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium.

Possible Cause Troubleshooting Step
Final DMSO concentration is too low. Ensure the final DMSO concentration in your working solution is sufficient to maintain this compound's solubility. A final concentration of 0.1-0.5% is generally recommended for cell-based assays[2][3][4]. You may need to prepare a more concentrated initial stock in DMSO so that a smaller volume is added to the aqueous buffer.
Rapid addition of stock solution. Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This helps to disperse the drug molecules quickly and prevent localized high concentrations that can lead to precipitation.
Buffer pH is not optimal. Consider adjusting the pH of your aqueous buffer to be slightly alkaline (e.g., pH 8.0-8.5), if your experimental system can tolerate it. This will increase the proportion of the more soluble, ionized form of this compound. Always check the pH stability of your compound and the compatibility with your assay.
Low temperature of the buffer. Ensure your aqueous buffer is at room temperature or 37°C before adding the this compound stock solution, as solubility often increases with temperature.

Issue 2: My cells are showing signs of toxicity, and I suspect it's the solvent.

Solvent toxicity can confound experimental results. It's crucial to distinguish between the effect of the drug and the effect of the vehicle.

Possible Cause Troubleshooting Step
High final concentration of the co-solvent. Reduce the final concentration of DMSO or ethanol in your assay. Aim for ≤0.1% if possible[4][5]. Prepare a higher concentration stock solution so a smaller volume is needed for the final dilution.
Cell line is particularly sensitive to the solvent. Perform a vehicle control experiment where you treat the cells with the same concentration of the solvent (e.g., DMSO, ethanol) without the drug. This will allow you to quantify the baseline level of toxicity from the solvent alone.
Contaminated solvent. Use high-purity, sterile-filtered solvents specifically designated for cell culture applications.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Preparation of Working Solution: To prepare the final working concentration, dilute the stock solution in your pre-warmed aqueous buffer (e.g., PBS, cell culture medium). Add the stock solution dropwise while vortexing the buffer to ensure rapid mixing and prevent precipitation. Ensure the final DMSO concentration is within the tolerated range for your assay (typically ≤0.5%)[2][3].

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Molar Ratio Determination: Start with a molar ratio of 1:1 this compound to HP-β-CD. This can be optimized (e.g., 1:2, 1:5) to achieve the desired concentration.

  • Preparation of HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer.

  • Complexation: Add the this compound powder to the HP-β-CD solution.

  • Incubation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating (e.g., 37-40°C) can sometimes accelerate this process.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Visualizations

Metharbital_Solubilization_Workflow cluster_start Start cluster_methods Solubilization Methods cluster_process Process cluster_end End This compound This compound Powder CoSolvent Co-Solvent (e.g., DMSO, Ethanol) This compound->CoSolvent pH_Adjust pH Adjustment (pH > pKa) This compound->pH_Adjust Cyclodextrin Cyclodextrin (e.g., HP-β-CD) This compound->Cyclodextrin Stock High Concentration Stock Solution CoSolvent->Stock Dilution Dilution into Aqueous Buffer pH_Adjust->Dilution Cyclodextrin->Dilution Stock->Dilution Assay In Vitro Assay Dilution->Assay

Caption: Workflow for solubilizing this compound.

Metharbital_MoA cluster_GABA GABAA Receptor Signaling GABA GABA GABA_Receptor GABAA Receptor (Chloride Ion Channel) GABA->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor Potentiates Cl_influx Increased Cl- Influx GABA_Receptor->Cl_influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Mechanism of action of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry for Metharbital Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the mass spectrometry ionization efficiency for Metharbital detection.

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.

1.1 Poor Peak Shape in LC-MS Analysis

Issue: Experiencing peak tailing, fronting, splitting, or broadening in your chromatogram can significantly impact the accuracy and sensitivity of this compound quantification.[1][2]

Possible Causes and Solutions:

CauseSolution
Column Overload Inject a smaller sample volume or dilute the sample. Ensure the injection volume is appropriate for the column's dimensions.[1]
Column Contamination Use a guard column and change it regularly. Flush the analytical column according to the manufacturer's instructions. Filter all samples and mobile phases.[2][3]
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[1][3]
Mismatched Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound (an acidic drug) to maintain a consistent ionization state.
System Leaks or Air Bubbles Check all fittings for leaks. Purge the system to remove any air bubbles. An erratic baseline is often an indicator of these issues.[1]
Insufficient Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4]

Logical Workflow for Troubleshooting Poor Peak Shape:

Start Poor Peak Shape Observed Check_Injection Check Injection Volume & Sample Solvent Start->Check_Injection Check_Column Inspect Column & Guard Column Check_Injection->Check_Column If no issue Check_Mobile_Phase Verify Mobile Phase Preparation & pH Check_Column->Check_Mobile_Phase If no issue Check_System Check for Leaks & Air Bubbles Check_Mobile_Phase->Check_System If no issue Equilibrate Ensure Proper Column Equilibration Check_System->Equilibrate If no issue Resolved Peak Shape Improved Equilibrate->Resolved If no issue

Caption: A stepwise approach to diagnosing and resolving poor peak shape in LC-MS analysis.

1.2 Ion Suppression or Enhancement

Issue: Co-eluting matrix components can interfere with the ionization of this compound, leading to a decrease (suppression) or increase (enhancement) in signal intensity, which compromises quantitative accuracy.

Strategies for Mitigation:

StrategyDescription
Improve Sample Preparation Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Optimize Chromatography Modify the LC gradient, column chemistry, or mobile phase to achieve better separation of this compound from matrix interferences.
Dilute the Sample Reducing the concentration of matrix components by diluting the sample can minimize ion suppression.
Use a Different Ionization Technique Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain analytes.[5][6]
Employ Stable Isotope-Labeled Internal Standards A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification.

Workflow for Addressing Ion Suppression:

Start Inaccurate Quantification due to Matrix Effects Improve_Cleanup Enhance Sample Cleanup (SPE/LLE) Start->Improve_Cleanup Optimize_LC Optimize Chromatographic Separation Improve_Cleanup->Optimize_LC If suppression persists Dilute Dilute Sample Optimize_LC->Dilute If suppression persists Change_Ionization Consider APCI Dilute->Change_Ionization If suppression persists Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Change_Ionization->Use_SIL_IS If suppression persists Resolved Accurate Quantification Achieved Use_SIL_IS->Resolved cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma_Sample Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction with MTBE Plasma_Sample->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (Negative Mode) Separation->Ionization Detection MRM Detection Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition This compound This compound (m/z 198) Precursor_Ion [M-H]⁻ (m/z 197) This compound->Precursor_Ion Ionization Fragment_1 Loss of C2H5 Precursor_Ion->Fragment_1 CID Fragment_2 Ring Cleavage Precursor_Ion->Fragment_2 CID Fragment_3 Other Fragments Precursor_Ion->Fragment_3 CID

References

Technical Support Center: Mitigating Sedative Side Effects of Metharbital in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the sedative side effects of Metharbital during behavioral experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause sedation?

This compound is a barbiturate drug used for its central nervous system (CNS) depressant effects, which can induce drowsiness and relieve tension.[1][2] Its primary mechanism of action involves binding to the GABA-A receptor in the brain. This action enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into neurons. The result is a hyperpolarization of the neuronal membrane, which makes it more difficult for neurons to fire, producing a calming or sedative effect.[1][3]

Q2: What are the typical sedative side effects of this compound that can interfere with behavioral research?

In the context of behavioral studies, this compound can cause a range of sedative effects that may confound experimental results. These include:

  • Drowsiness and lethargy[2]

  • Decreased motor activity

  • Impaired coordination (ataxia)

  • Cognitive impairment, which can affect performance in learning and memory tasks[4]

It is crucial to differentiate these sedative effects from the specific behavioral outcomes being investigated.

Q3: Are there alternative medications to this compound with a lower risk of sedation?

Yes, several alternatives to this compound are available, and the best choice will depend on the specific goals of the research. Newer generation antiepileptic drugs, for example, are generally associated with improved tolerability and safety profiles compared to older agents like barbiturates.[5] Some potential alternatives include:

  • Benzodiazepines: While also sedating, some may have a different side effect profile that could be advantageous in certain studies.[6]

  • Non-benzodiazepine hypnotics ("Z-drugs"): These act on a subset of benzodiazepine receptors and have a rapid onset of action.[6]

  • Other classes of anticonvulsants: Drugs like Lamictal (lamotrigine) and Neurontin (gabapentin) may be suitable alternatives depending on the experimental paradigm.[7]

Troubleshooting Guides

Issue: Excessive sedation from this compound is masking the true behavioral effects in my study.

  • Strategy 1: Conduct a Dose-Response Study

    A primary strategy to mitigate sedation is to identify the lowest effective dose of this compound that produces the desired behavioral effect with minimal sedative side effects. This can be achieved through a carefully designed dose-response study.[8][9]

    Experimental Protocol: Dose-Response Assessment

    • Animal Groups: Divide animals into multiple groups, each receiving a different dose of this compound, plus a control group receiving a vehicle.

    • Behavioral Testing: Administer the designated dose and, at the predicted time of peak effect, conduct the primary behavioral test (e.g., elevated plus maze for anxiety).

    • Sedation Measurement: Immediately following the primary test, assess locomotor activity and motor coordination using standardized tests like the open-field test and the rotarod test.

    • Data Analysis: Plot the dose-response curves for both the desired behavioral effect and the sedative effects. The optimal dose will be the one that provides a significant effect in the primary assay with the least impact on motor function.[8]

  • Strategy 2: Implement a Comprehensive Behavioral Test Battery

    Using a battery of tests can help to dissociate the intended effects from general sedation.[10] For example, if you are studying the anxiolytic effects of this compound, you could use the elevated plus maze as your primary test and supplement it with tests of general activity and motor coordination.

  • Strategy 3: Consider the Timing of Behavioral Testing

    The sedative effects of this compound may vary over time after administration. Conducting pilot studies to determine the time course of both the desired effect and sedation can help in selecting an optimal testing window.

Data Presentation

Table 1: Example of Dose-Response Data for this compound

Dose (mg/kg)Anxiolytic Effect (e.g., Time in Open Arms, sec)Locomotor Activity (e.g., Distance Traveled, cm)Motor Coordination (e.g., Time on Rotarod, sec)
Vehicle30 ± 54000 ± 500180 ± 20
1060 ± 83500 ± 450170 ± 25
2090 ± 102000 ± 300120 ± 30
4095 ± 12800 ± 15050 ± 15

This table illustrates a hypothetical scenario where the 20 mg/kg dose provides a strong anxiolytic effect with moderate sedation, while the 40 mg/kg dose does not significantly increase the anxiolytic effect but markedly increases sedation.

Visualizations

cluster_pathway This compound's Sedative Mechanism This compound This compound gaba_a GABA-A Receptor This compound->gaba_a Enhances GABA effect at cl_channel Chloride Channel Opening gaba_a->cl_channel Increases duration of hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Leads to sedation Sedation hyperpolarization->sedation Results in

Caption: Mechanism of this compound-induced sedation.

cluster_workflow Troubleshooting Workflow for Sedation start Start: Sedation Confounds Data dose_response Perform Dose-Response Study start->dose_response assess_sedation Measure Sedation vs. Efficacy dose_response->assess_sedation optimal_dose Is there an optimal dose? assess_sedation->optimal_dose proceed Proceed with Optimal Dose optimal_dose->proceed Yes consider_alt Consider Alternative Drug/Strategy optimal_dose->consider_alt No

Caption: A logical workflow for addressing sedative confounds.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Baseline Separation of Metharbital and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Metharbital and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound and why is its separation important?

A1: The primary metabolite of this compound is Barbital. This transformation occurs in the liver through a process called N-demethylation, where a methyl group is removed from the this compound molecule. The separation of this compound from Barbital is crucial for accurately quantifying the parent drug and its metabolite in pharmacokinetic and metabolic studies. This allows for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q2: What type of HPLC column is best suited for separating this compound and Barbital?

A2: A reversed-phase C18 column is the most common and effective choice for the separation of this compound and its metabolites.[1] These columns have a non-polar stationary phase that retains the analytes based on their hydrophobicity.

Q3: What is a typical starting mobile phase for this separation?

A3: A good starting point for a mobile phase is a mixture of acetonitrile and water or methanol and water.[1] The exact ratio will need to be optimized, but a common starting point is a 20:80 (v/v) mixture of acetonitrile and water.[2] The aqueous portion of the mobile phase should be buffered to control the pH.

Q4: Should I use an isocratic or gradient elution for this separation?

A4: Both isocratic and gradient elution can be used. An isocratic elution, where the mobile phase composition remains constant, is simpler to set up. However, a gradient elution, where the proportion of the organic solvent is increased over time, can provide better resolution and sharper peaks, especially when dealing with compounds that have different polarities like a parent drug and its metabolite.

Q5: How does mobile phase pH affect the separation of this compound and Barbital?

A5: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like barbiturates.[3][4][5][6] this compound and Barbital are weakly acidic. By adjusting the mobile phase pH, you can control their degree of ionization and, consequently, their retention on a reversed-phase column. Generally, a mobile phase pH that is at least 2 pH units below the pKa of the analytes will keep them in their non-ionized, more hydrophobic form, leading to longer retention times and potentially better separation.[3] Conversely, a pH above the pKa will ionize the compounds, making them more polar and causing them to elute earlier.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution (Peaks Overlapping) 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Inadequate column efficiency.1. Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase retention and improve separation. 2. Optimize Mobile Phase pH: Experiment with the mobile phase pH to maximize the difference in retention times between this compound and Barbital. Since their pKa values are slightly different, a small change in pH can significantly impact selectivity. 3. Consider a Gradient Elution: If isocratic elution is not providing adequate separation, develop a shallow gradient to better resolve the two peaks. 4. Check Column Health: Ensure your column is not old or contaminated, as this can lead to poor peak shape and resolution.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system.1. Adjust Mobile Phase pH: Tailing can sometimes be caused by interactions of the analytes with residual silanol groups on the silica-based stationary phase. Adjusting the pH can help minimize these interactions. 2. Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. 3. Use a Mobile Phase Additive: Adding a small amount of a competing base, like triethylamine, to the mobile phase can sometimes reduce tailing for basic compounds, although barbiturates are acidic. For acidic compounds, a small amount of a weak acid like formic acid or acetic acid in the mobile phase can improve peak shape. 4. Check System Connections: Ensure all fittings and tubing are properly connected to minimize dead volume.
Peak Fronting 1. Column overload. 2. Poor sample solubility in the mobile phase.1. Reduce Sample Concentration: This is the most common cause of peak fronting. Dilute your sample and reinject. 2. Change Injection Solvent: Dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase to ensure proper peak focusing at the head of the column.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run.1. Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and fresh mobile phase. 2. Implement a Needle Wash: Use a strong solvent in your autosampler's needle wash to prevent carryover. 3. Run a Blank Gradient: Inject a blank (injection solvent) and run your gradient to see if any peaks appear. This can help identify if the ghost peaks are from system contamination or carryover. 4. Increase Final Hold Time: In a gradient method, extend the hold time at the highest organic concentration to ensure all compounds from the previous injection have eluted.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation. 4. Pump issues.1. Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase, including the buffer and pH adjustment. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. 3. Monitor Column Performance: Regularly check the performance of your column with a standard mixture. A significant shift in retention times may indicate the need for column replacement. 4. Check Pump Performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of barbiturates from plasma.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Phosphate buffer (pH 6.0)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Wash the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Load the sample: To 1 mL of plasma, add an internal standard and mix. Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 10% methanol in water solution to remove interfering substances.

  • Elute the analytes: Elute the this compound and its metabolites with 3 mL of methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 200 µL) for HPLC analysis.

HPLC Method for Baseline Separation

This method provides a starting point for the separation of this compound and Barbital. Optimization will likely be required for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[2]
Injection Volume 10 µL

Quantitative Data Summary

The following table provides hypothetical, yet realistic, quantitative data that could be obtained during the optimization of the mobile phase for the separation of this compound and Barbital.

Mobile Phase Composition (Acetonitrile:Water with 20mM Ammonium Acetate, pH 4.5) Retention Time (min) - this compound Retention Time (min) - Barbital Resolution (Rs) Peak Asymmetry (As) - this compound Peak Asymmetry (As) - Barbital
20:808.56.22.11.11.2
30:706.84.51.81.11.1
40:604.93.11.51.01.1

Note: This data illustrates that decreasing the organic content of the mobile phase increases the retention time of both compounds and improves their resolution.

Visualizations

metabolic_pathway This compound This compound Barbital Barbital (Primary Metabolite) This compound->Barbital N-demethylation (Liver)

Caption: Metabolic pathway of this compound to Barbital.

hplc_optimization_workflow cluster_0 Method Development Start Define Separation Goal: Baseline separation of This compound and Barbital Select_Column Select Column: Reversed-Phase C18 Start->Select_Column Initial_Mobile_Phase Select Initial Mobile Phase: Acetonitrile:Buffered Water Select_Column->Initial_Mobile_Phase Run_Initial_Separation Run Initial Isocratic/Gradient Separation Initial_Mobile_Phase->Run_Initial_Separation Evaluate_Results Evaluate Resolution, Peak Shape, Retention Time Run_Initial_Separation->Evaluate_Results Optimize_Mobile_Phase Optimize Mobile Phase: - Adjust Organic Solvent % - Modify pH Evaluate_Results->Optimize_Mobile_Phase Resolution < 1.5 or Poor Peak Shape Optimize_Gradient Optimize Gradient Program (if necessary) Evaluate_Results->Optimize_Gradient Co-elution or Long Run Time Final_Method Final Optimized Method Evaluate_Results->Final_Method Resolution > 1.5 and Good Peak Shape Optimize_Mobile_Phase->Run_Initial_Separation Optimize_Gradient->Run_Initial_Separation

Caption: Workflow for HPLC mobile phase optimization.

References

Minimizing analyte loss during solid-phase extraction of Metharbital from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the loss of Metharbital during solid-phase extraction (SPE) from complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during SPE?

Low recovery is the most frequent issue in SPE and can stem from several factors.[1] The primary causes include an inappropriate choice of sorbent for this compound's chemistry, suboptimal pH during sample loading or elution, a wash solvent that is too strong and prematurely elutes the analyte, or an elution solvent that is too weak to fully desorb the analyte from the sorbent.[1][2] Additionally, inconsistent flow rates and allowing the cartridge to dry out before sample loading can significantly reduce recovery.[1]

Q2: Why is protein precipitation necessary before performing SPE on plasma or serum samples?

Protein precipitation is a critical pre-treatment step when working with protein-rich matrices like plasma or serum.[3][4] It involves adding a solvent like cold methanol or acetonitrile to denature and precipitate large protein macromolecules.[3][5][6] This step is essential because proteins can clog the SPE cartridge, which obstructs flow and leads to inconsistent results.[5] Removing proteins also releases any drug molecules that may be bound to them, ensuring the total drug concentration is available for extraction and improving the accuracy and quality of the analysis.[3]

Q3: How do I select the appropriate SPE sorbent for this compound?

This compound is a barbiturate, which is a relatively nonpolar compound. For extracting nonpolar analytes from polar aqueous matrices like plasma or urine, a nonpolar or reversed-phase sorbent is the ideal choice.[1][7][8] Common options include silica-based sorbents with bonded alkyl chains (e.g., C18, C8) or polymeric sorbents.[7][9] C18 is a common starting point due to its high hydrophobicity. If this compound is too strongly retained on C18, a less retentive sorbent like C8 may provide better elution and recovery.[10]

Q4: How does pH adjustment influence the extraction of this compound?

Like other barbiturates, this compound is a weakly acidic drug. Adjusting the pH of the sample and solvents is crucial for controlling its retention on a reversed-phase sorbent. To maximize retention during the sample loading step, the pH of the sample should be adjusted to be at least 2 units below the pKa of this compound, which neutralizes the molecule, increases its hydrophobicity, and strengthens its interaction with the nonpolar sorbent.[11] Conversely, during the elution step, raising the pH can ionize the analyte, making it more polar and facilitating its release from the sorbent.[1]

Q5: My results are inconsistent between samples. What could be causing this poor reproducibility?

Poor reproducibility is often traced to variations in the experimental procedure. Key factors include inconsistent flow rates during sample loading and elution, which can affect the interaction time between the analyte and the sorbent.[1] Allowing the sorbent bed to dry out after conditioning and before loading the sample is a common error that prevents proper interaction and leads to variable recovery.[1][2] Inconsistent sample pretreatment, such as variations in protein precipitation efficiency, can also introduce significant variability.[3]

Troubleshooting Guide

Problem: Low Analyte Recovery
Potential Cause Recommended Solution
Analyte is lost during sample loading. The sorbent may not have enough affinity for this compound, or the sample solvent is too strong. Fix: Ensure the sample is in an aqueous environment and its pH is adjusted to neutralize this compound, enhancing its retention on the reversed-phase sorbent. Consider diluting the sample with water or an appropriate buffer.[2]
Analyte is prematurely eluted during the wash step. The wash solvent is too strong, stripping the analyte from the sorbent along with interferences. Fix: Decrease the percentage of organic solvent in your wash solution.[1][7] For example, if using 20% methanol, try 5% or 10%. The ideal wash step removes the most interferences without eluting the target analyte.[7]
Analyte is irreversibly bound to the sorbent (incomplete elution). The elution solvent is not strong enough to desorb the analyte completely. Fix: Increase the strength or volume of the elution solvent.[1][2] Switch to a stronger solvent (e.g., from methanol to isopropanol) or add a modifier to the solvent. For a weakly acidic compound like this compound, adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can increase pH, ionize the analyte, and promote its release.[1] Using two separate, smaller volumes for elution can also be more effective than a single large volume.[8]
Sorbent choice is incorrect. The retention mechanism of the sorbent does not match the analyte's chemistry. Fix: For this compound, use a reversed-phase sorbent (e.g., C18, C8, or polymeric). If recovery is low due to very strong retention, switch to a less retentive sorbent (e.g., from C18 to C8).[1][10]
Problem: Poor Reproducibility
Potential Cause Recommended Solution
SPE cartridge bed dried out. The sorbent was not fully wetted during sample loading, leading to inconsistent interactions. Fix: Ensure that after the conditioning and equilibration steps, the sorbent bed does not go dry before the sample is loaded. The cartridge should contain a small amount of the equilibration solvent when the sample is applied.[1]
Inconsistent flow rate. A flow rate that is too high during loading can prevent proper retention, while variability in flow affects consistency. Fix: Maintain a slow, consistent flow rate during sample loading (~1-2 mL/min) to allow for equilibrium to be established between the analyte and the sorbent.[1][2] Use a vacuum manifold with a gauge or an automated system to control flow.
Sample volume is too large for the cartridge. The cartridge capacity has been exceeded, leading to analyte breakthrough during loading. Fix: Decrease the sample volume or use a cartridge with a larger sorbent mass. Polymeric sorbents generally offer higher capacity than silica-based sorbents.[7]
Problem: Presence of Interferences in Final Eluate
Potential Cause Recommended Solution
Ineffective wash step. The wash solvent is too weak to remove all co-retained matrix components. Fix: Optimize the wash step by gradually increasing the organic solvent percentage. Analyze the wash fractions to ensure you are not losing this compound.[7] Adjusting the pH of the wash solvent can also help remove specific interferences.[10]
Matrix effects are present. Co-eluting endogenous compounds from the biological matrix are suppressing or enhancing the analyte signal during analysis (e.g., LC-MS). Fix: Improve the wash step to remove more interferences. Protein precipitation is a key first step to reduce matrix components.[4] If problems persist, consider using a more selective sorbent type or a different sample cleanup technique like liquid-liquid extraction (LLE) in conjunction with SPE.

Quantitative Data Summary

Table 1: Comparison of Common SPE Sorbents for this compound Extraction

Sorbent TypeRetention MechanismAdvantagesConsiderations
C18 (Octadecyl) Nonpolar (Reversed-Phase)Strong retention for nonpolar compounds; widely available.May retain this compound too strongly, making elution difficult.
C8 (Octyl) Nonpolar (Reversed-Phase)Less retentive than C18, potentially improving recovery for strongly bound analytes.[10]May have lower capacity for retaining highly nonpolar compounds.
Polymeric (e.g., Polystyrene-divinylbenzene) Nonpolar (Reversed-Phase)High surface area and capacity, stable across a wide pH range, resistant to drying.[7][9]May exhibit different selectivity compared to silica-based sorbents.

Table 2: Recommended Solvents for this compound SPE Steps (Reversed-Phase)

SPE StepPurposeRecommended Solvent(s)
Conditioning To wet the sorbent and activate the functional groups.Methanol or Acetonitrile
Equilibration To prepare the sorbent for the sample's solvent environment.Deionized Water or a weak buffer (pH adjusted to < pKa of this compound).[10]
Sample Loading To apply the sample and retain the analyte.Pre-treated biological matrix (e.g., plasma supernatant) diluted in a weak aqueous buffer.
Washing To remove weakly bound interferences.Deionized Water followed by a weak organic mix (e.g., 5-20% Methanol in water).
Elution To desorb and collect the analyte.Methanol, Acetonitrile, or Isopropanol. May require a pH modifier (e.g., 2% ammonium hydroxide in methanol) to enhance recovery.[1][10]

Experimental Protocols

Protocol 1: Protein Precipitation of Human Plasma
  • Pipette 500 µL of human plasma into a clean centrifuge tube.

  • Add 1.5 mL of ice-cold methanol (or acetonitrile) to the plasma sample.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully collect the supernatant, which contains this compound, and transfer it to a new tube for the SPE step.

  • To improve analyte retention on the SPE column, the supernatant can be diluted with an equal volume of acidified water (e.g., containing 0.1% formic acid).

Protocol 2: General Solid-Phase Extraction (SPE) Protocol for this compound

This protocol assumes the use of a standard C18 reversed-phase cartridge.

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of deionized water (pH adjusted to ~4-5) through the cartridge. Do not let the sorbent bed go dry.[1]

  • Sample Loading: Load the pre-treated sample supernatant from Protocol 1 onto the cartridge at a slow and steady flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Pass 3 mL of deionized water through the cartridge to remove salts.

    • Wash 2: Pass 3 mL of 10% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all aqueous solvent. This step is crucial for efficient elution.

  • Elution: Elute this compound by passing 2 mL of methanol (or a stronger solvent like methanol with 2% ammonium hydroxide) through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the subsequent chromatographic analysis.

Visualizations

SPE_Workflow cluster_pre Sample Pre-Treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Analysis Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation (e.g., with Methanol) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load 3. Load Sample Supernatant->Load Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Aqueous Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Aqueous/Organic Mix) Load->Wash Elute 5. Elute (Strong Organic Solvent) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/GC-MS Analysis Evaporate->Analysis

Caption: General workflow for this compound extraction from biological matrices.

Troubleshooting_Low_Recovery Start Low this compound Recovery Q_Load Analyte found in post-load fraction? Start->Q_Load Q_Wash Analyte found in wash fraction? Q_Load->Q_Wash No Cause_Load Cause: Poor Retention Q_Load->Cause_Load Yes Q_Elute Analyte still on cartridge after elution? Q_Wash->Q_Elute No Cause_Wash Cause: Wash Solvent Too Strong Q_Wash->Cause_Wash Yes Cause_Elute Cause: Elution Solvent Too Weak Q_Elute->Cause_Elute Yes Sol_Load Solution: - Adjust sample pH - Dilute sample with water - Use more retentive sorbent Cause_Load->Sol_Load Sol_Wash Solution: - Decrease % organic in wash - Adjust wash pH Cause_Wash->Sol_Wash Sol_Elute Solution: - Increase % organic in eluent - Use stronger solvent - Increase eluent pH - Increase eluent volume Cause_Elute->Sol_Elute

Caption: Troubleshooting logic for low analyte recovery issues.

References

Troubleshooting inconsistent results in Metharbital electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metharbital electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Inconsistent Results

This section provides solutions to common problems that can lead to inconsistent results in this compound electrophysiology recordings.

Issue Potential Cause Recommended Solution
No discernible drug effect 1. Inactive Compound: this compound solution may have degraded. 2. Low Concentration: The applied concentration of this compound may be too low to elicit a response. 3. Receptor Subunit Composition: The specific GABA-A receptor subunits expressed in your cell type may have low sensitivity to this compound.1. Prepare Fresh Solution: Prepare a fresh stock solution of this compound before each experiment. 2. Increase Concentration: Perform a dose-response experiment to determine the optimal concentration range. 3. Verify Receptor Expression: If possible, confirm the GABA-A receptor subunit composition of your experimental model.
Variable drug effect between experiments 1. Inconsistent Drug Concentration: Inaccuracies in serial dilutions or evaporation of the solvent can lead to variability. 2. Fluctuating Temperature: Temperature can affect ion channel kinetics and drug binding. 3. Inconsistent Perfusion Rate: The speed of solution exchange can impact the onset and magnitude of the drug effect.1. Prepare Fresh Dilutions: Make fresh serial dilutions for each experiment from a reliable stock. 2. Maintain Stable Temperature: Use a temperature-controlled recording chamber. 3. Ensure Consistent Perfusion: Use a calibrated perfusion system and monitor the flow rate.
"Rundown" of current over time 1. Dialysis of Intracellular Components: Essential intracellular factors for channel function may be lost during whole-cell recording. 2. Receptor Desensitization: Prolonged exposure to GABA or this compound can lead to a decrease in receptor responsiveness.1. Use Perforated Patch: Employ the perforated patch-clamp technique to preserve the intracellular environment. 2. Limit Agonist Exposure: Apply GABA and this compound for the shortest duration necessary to obtain a stable response. Incorporate washout periods between applications.
Slow or incomplete washout of drug effect 1. Lipophilic Nature of Barbiturates: this compound may accumulate in the lipid bilayer of the cell membrane or adsorb to the perfusion tubing. 2. Inadequate Perfusion: The flow rate may be insufficient to completely wash the drug from the recording chamber.1. Use Inert Tubing: Utilize tubing with low drug adsorption properties (e.g., FEP or PEEK). 2. Increase Washout Volume and Time: Ensure a sufficient volume of control solution is washed through the chamber at an adequate flow rate. 3. Include a Vehicle Wash: After drug application, perfuse with a vehicle-only solution before returning to the control solution.
Unstable recording (loss of giga-seal) 1. Mechanical Instability: Vibrations or drift in the micromanipulator can disrupt the seal. 2. Poor Cell Health: Unhealthy cells are more prone to seal instability. 3. High Vehicle Concentration: High concentrations of solvents like DMSO can destabilize the cell membrane.[1]1. Isolate from Vibrations: Use an anti-vibration table and ensure all equipment is securely mounted. 2. Use Healthy Cells: Ensure proper cell culture conditions and use cells at an appropriate confluency. 3. Minimize Vehicle Concentration: Keep the final concentration of DMSO or other solvents as low as possible (ideally ≤ 0.1%).[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in electrophysiology.

Q1: What is the mechanism of action of this compound?

A1: this compound, like other barbiturates, is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site and potentiates the effect of GABA by increasing the duration of chloride channel openings.[2] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuron.[3][4]

Q2: What is a typical effective concentration for this compound in electrophysiology?

Q3: How should I prepare this compound for my experiments?

A3: this compound has low solubility in water. It is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution is then serially diluted in the extracellular recording solution to the desired final concentration immediately before use. It is important to keep the final concentration of the vehicle low (ideally ≤ 0.1%) to avoid off-target effects on the cells.[1]

Q4: Can the vehicle (e.g., DMSO) affect my recordings?

A4: Yes, the vehicle used to dissolve this compound can have effects on your recordings. DMSO, at concentrations as low as 0.3-3%, has been shown to inhibit GABA-induced currents.[1] Therefore, it is essential to include a vehicle control in your experiments, where you apply the extracellular solution containing the same final concentration of the vehicle without this compound.

Q5: How can I minimize GABA-A receptor desensitization during my recordings?

A5: GABA-A receptor desensitization is a common issue, especially with prolonged agonist or modulator application. To minimize this, use the lowest effective concentration of GABA and apply it for the shortest possible duration. Ensure complete washout of GABA and this compound between applications to allow for receptor recovery. The rate of recovery from desensitization can be slow, so allow sufficient time for washout.

Quantitative Data for Related Barbiturates

As specific electrophysiological data for this compound is limited, the following tables provide EC50 values for the related barbiturates, pentobarbital and phenobarbital, for reference. Note: These values may vary depending on the specific GABA-A receptor subunit composition and experimental conditions.

Table 1: EC50 Values for Potentiation of GABA-A Receptor Currents

Compound GABA-A Receptor Subunit Composition EC50 (µM) Reference
Pentobarbitalα1β2γ2s~30[5]
PentobarbitalNot Specified94[3]
AmobarbitalVentrobasal Neurons94[7]
PhenobarbitalNeocortical Neurons144[6]

Table 2: EC50 Values for Direct Activation of GABA-A Receptors

Compound GABA-A Receptor Subunit Composition EC50 (mM) Reference
PentobarbitalNot Specified0.33[3]
PhenobarbitalNot Specified3.0[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for use in electrophysiology experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Calculate the required amount of this compound powder to create a 100 mM stock solution in DMSO.

    • Weigh the this compound powder accurately and place it in a microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects
  • Objective: To record the effect of this compound on GABA-A receptor-mediated currents using the whole-cell patch-clamp technique.

  • Materials:

    • Cells expressing GABA-A receptors

    • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

    • Perfusion system

    • Borosilicate glass capillaries

    • Pipette puller

    • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

    • Intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2)

    • GABA stock solution

    • This compound stock solution

  • Procedure:

    • Prepare fresh dilutions of GABA and this compound in the extracellular solution from the stock solutions.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Establish a whole-cell recording configuration on a cell expressing GABA-A receptors.

    • Hold the cell at a command voltage of -60 mV.

    • Perfuse the cell with the control extracellular solution to establish a stable baseline.

    • Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a control current.

    • Wash out the GABA with the control solution.

    • Co-apply the same concentration of GABA with the desired concentration of this compound.

    • Observe the potentiation of the GABA-elicited current.

    • Wash out the GABA and this compound with the control solution.

    • Repeat with different concentrations of this compound to construct a dose-response curve.

    • Include a vehicle control by applying GABA with the vehicle at the highest concentration used.

Visualizations

Metharbital_Action_Pathway cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx Cl- Influx Chloride_Channel->Cl_Influx GABA GABA GABA->GABA_A_Receptor Binds to This compound This compound This compound->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Troubleshooting_Workflow Start Inconsistent Recording Results Check_Seal Is the Giga-seal stable? Start->Check_Seal Check_Drug_Effect Is there a consistent drug effect? Check_Seal->Check_Drug_Effect Yes Troubleshoot_Seal Troubleshoot Seal: - Check for vibrations - Use healthy cells - Minimize vehicle % Check_Seal->Troubleshoot_Seal No Check_Rundown Is there current rundown? Check_Drug_Effect->Check_Rundown Yes Troubleshoot_Drug_App Troubleshoot Drug Application: - Prepare fresh solutions - Verify concentration - Control temperature - Check perfusion rate Check_Drug_Effect->Troubleshoot_Drug_App No Troubleshoot_Rundown Troubleshoot Rundown: - Use perforated patch - Limit agonist exposure Check_Rundown->Troubleshoot_Rundown Yes End Consistent Results Check_Rundown->End No Troubleshoot_Seal->Check_Seal Troubleshoot_Drug_App->Check_Drug_Effect Troubleshoot_Rundown->Check_Rundown

Caption: A logical workflow for troubleshooting inconsistent electrophysiology results.

Experimental_Workflow Prep Prepare Cells and Fresh Solutions Patch Establish Whole-Cell Patch Clamp Prep->Patch Baseline Record Stable Baseline Current Patch->Baseline Control_App Apply Control (GABA alone) Baseline->Control_App Washout1 Washout Control_App->Washout1 Drug_App Co-apply this compound and GABA Washout1->Drug_App Washout2 Washout Drug_App->Washout2 Analysis Analyze Data (Dose-Response) Washout2->Analysis

Caption: A typical experimental workflow for studying this compound's effects.

References

Technical Support Center: Enhancing the Stability of Metharbital in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Metharbital during long-term sample storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can compromise the stability of this compound during long-term storage?

A1: The stability of this compound, a barbiturate derivative, can be influenced by several factors. Key environmental variables to control include temperature, light exposure, and pH. Like other barbiturates, this compound's chemical structure can be susceptible to degradation under suboptimal storage conditions. For instance, a study on the long-term stability of phenobarbital, a structurally similar compound, revealed significant degradation in liquid formulations over time, whereas solid forms remained stable for decades.

Q2: What are the recommended storage temperatures for this compound samples?

A2: For long-term storage, it is generally recommended to store this compound samples, particularly in solution, at low temperatures. Refrigeration (2-8°C) is a common practice, and for extended periods, freezing at -20°C or -80°C is advisable to minimize chemical and enzymatic degradation. Studies on other barbiturates, such as methohexital, have shown that refrigeration can maintain the chemical integrity of the compound for several weeks.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The pH of the storage medium can significantly impact the stability of barbiturates. Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the barbiturate ring. It is crucial to maintain the pH of the solution within a neutral or near-neutral range to enhance stability. The use of buffers may be an effective strategy to prevent pH shifts during storage.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively documented, many pharmaceutical compounds are susceptible to photodegradation. Therefore, it is a best practice to protect this compound samples from light by using amber-colored containers or by storing them in the dark.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways for this compound include:

  • Hydrolysis: Opening of the barbiturate ring, particularly at the amide bonds, can occur under acidic or basic conditions.

  • N-demethylation: The N-methyl group on the barbiturate ring is a potential site for metabolic and chemical degradation, leading to the formation of other barbiturate compounds.

  • Oxidation: Although less common for the core barbiturate structure, oxidative degradation can occur, especially in the presence of oxidizing agents or under prolonged exposure to air.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound concentration in stored samples (confirmed by analytical testing). Temperature Instability: The sample may have been stored at room temperature or experienced freeze-thaw cycles.Store samples at a consistent, low temperature (refrigerated or frozen). Avoid repeated freeze-thaw cycles by aliquoting samples before storage.
Inappropriate pH: The pH of the sample solution may be too acidic or alkaline, leading to hydrolysis.Buffer the sample solution to a neutral or near-neutral pH. Verify the pH of the storage medium before and during the storage period.
Light Exposure: The sample may have been exposed to light, causing photodegradation.Store samples in amber vials or in a dark environment to protect them from light.
Oxidative Degradation: The sample may have been exposed to air or oxidizing agents.For highly sensitive samples, consider purging the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Appearance of unknown peaks in chromatograms during analysis. Degradation Products: The new peaks are likely degradation products of this compound.Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can separate and quantify this compound from its degradants.
Contamination: The sample may have been contaminated during handling or from the storage container.Use high-purity solvents and reagents. Ensure that storage containers are clean and made of inert materials.
Inconsistent analytical results between different aliquots of the same sample. Non-Homogeneous Sample: If the sample was frozen, it may not have been properly thawed and mixed before analysis.Ensure the entire aliquot is thawed completely and vortexed thoroughly before taking a subsample for analysis.
Adsorption to Container: this compound may adsorb to the surface of the storage container, leading to a decrease in the concentration in the solution.Use silanized glass vials or polypropylene tubes to minimize adsorption.

Data Presentation: Illustrative Stability of this compound under Various Storage Conditions

The following tables provide a hypothetical summary of this compound stability data to illustrate the expected outcomes of a long-term stability study.

Table 1: Stability of this compound in Aqueous Solution (10 µg/mL) at Different Temperatures

Storage Duration (Months)% Remaining at 4°C% Remaining at -20°C% Remaining at -80°C
0100.0100.0100.0
398.599.899.9
696.299.599.8
1292.198.999.6
2485.397.599.2

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (10 µg/mL) at 4°C

Storage Duration (Months)% Remaining at pH 5% Remaining at pH 7% Remaining at pH 9
0100.0100.0100.0
395.498.596.1
690.896.291.5
1282.392.183.7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Analyze by HPLC or LC-MS/MS.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC or LC-MS/MS.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample in the initial solvent and analyze by HPLC or LC-MS/MS.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration (e.g., 24 hours).

    • Analyze the exposed solution by HPLC or LC-MS/MS. A control sample should be kept in the dark under the same conditions.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound and its Degradation Products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength of 210 nm or a mass spectrometer.

  • Column Temperature: 30°C.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) This compound->Acid Expose to Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) This compound->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) This compound->Oxidation Expose to Thermal Thermal Stress (e.g., 105°C, solid) This compound->Thermal Expose to Photo Photolytic Stress (UV/Vis light) This compound->Photo Expose to Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS/MS) Acid->Analysis Analyze Base->Analysis Analyze Oxidation->Analysis Analyze Thermal->Analysis Analyze Photo->Analysis Analyze Outcome Identification of Degradation Products & Degradation Pathways Analysis->Outcome Leads to

Caption: Workflow for a forced degradation study of this compound.

Metharbital_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_demethylation N-Demethylation cluster_oxidation Oxidation This compound This compound RingOpening Barbiturate Ring Opening (Hydrolyzed Products) This compound->RingOpening Degrades to Demethylated N-Demethylated this compound (Barbital) This compound->Demethylated Degrades to Oxidized Oxidized Products This compound->Oxidized Degrades to

Caption: Potential degradation pathways of this compound.

Addressing matrix effects in the LC-MS/MS analysis of Metharbital

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Metharbital.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] For this compound specifically, significant ion suppression has been observed in biological matrices. For instance, a study on the analysis of 17 barbiturates in horse plasma reported an ion suppression of 41.3% for this compound when using a liquid-liquid extraction (LLE) method.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: The presence of matrix effects can be assessed using several methods:

  • Post-Column Infusion: This technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted sample matrix.[4] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[4]

  • Comparing Matrix-Matched Calibrators to Solvent-Based Calibrators: A significant difference in the slope of the calibration curves prepared in the sample matrix versus those prepared in a neat solvent is a strong indicator of matrix effects.

  • Quantitative Assessment: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte in a neat solution. The formula is: Matrix Effect (%) = [(Peak area in matrix) / (Peak area in neat solution)] x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A: The goal of sample preparation is to remove interfering endogenous components from the sample while efficiently recovering this compound. The most common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates this compound from the aqueous biological matrix into an immiscible organic solvent.[5] It is effective in removing non-volatile salts and many polar interferences.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences.[2][6] This can be a very effective method for reducing matrix effects, particularly from phospholipids.[7]

  • Protein Precipitation (PPT): This is a simpler and faster technique where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.[8][9] However, it is generally less clean than LLE or SPE and may result in more significant matrix effects.[6]

Q4: I am observing significant ion suppression for this compound. What are the immediate troubleshooting steps I can take?

A: If you are experiencing ion suppression, consider the following troubleshooting steps:

  • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the co-eluting interfering compounds. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.[10] However, this may compromise the sensitivity of the assay if the concentration of this compound is low.

  • Improve Sample Preparation: If you are using a simple method like protein precipitation, consider switching to a more rigorous technique like LLE or SPE for a cleaner extract.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

Q5: Can the choice of ionization technique influence matrix effects for this compound?

A: Yes, the choice of ionization source can impact the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression from non-volatile matrix components compared to atmospheric pressure chemical ionization (APCI).[2][6] If your instrument has the capability, evaluating both ESI and APCI for your this compound analysis is recommended to see which provides a more robust response in your specific matrix.

Quantitative Data on Sample Preparation Methods

The following table summarizes quantitative data on the matrix effect and recovery for this compound and other barbiturates using different sample preparation techniques. Note that the data is compiled from different studies and direct comparison should be made with caution.

AnalyteMatrixSample Preparation MethodMatrix Effect (%)Recovery (%)
This compound Horse PlasmaLiquid-Liquid Extraction (MTBE)41.3 (Ion Suppression)>90
Barbiturates (general)UrineDilutionNot specified, but simple dilution eliminates the need for extraction.Not Applicable
Barbiturates (general)PlasmaProtein Precipitation (Acetonitrile)Generally higher matrix effects compared to LLE and SPE.Variable
Barbiturates (general)PlasmaSolid-Phase Extraction (SPE)Can be highly effective in reducing matrix effects.Typically >80

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol is adapted from a method for the analysis of 17 barbiturates in horse plasma.

Materials:

  • Plasma sample

  • Methyl tert-butyl ether (MTBE)

  • 2 mM Ammonium acetate in methanol (90:10, v/v)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma sample, add 5 mL of MTBE.

  • Vortex for 10 minutes.

  • Centrifuge at 1600 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the dried extract in 100 µL of 2 mM ammonium acetate in methanol (90:10, v/v).

  • Vortex to mix and inject into the LC-MS/MS system.

Protein Precipitation (PPT) for this compound in Plasma

This is a general protocol for protein precipitation.

Materials:

  • Plasma sample

  • Ice-cold acetonitrile or methanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of plasma sample, add 600 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Barbiturates in Urine

This is a general protocol for SPE of barbiturates. The specific sorbent and wash/elution solvents should be optimized for this compound.

Materials:

  • Urine sample

  • SPE cartridge (e.g., polymeric reversed-phase)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.

  • Elution: Elute this compound with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_methods Choose a Method cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction start->LLE High Selectivity SPE Solid-Phase Extraction start->SPE High Selectivity PPT Protein Precipitation start->PPT High Throughput end_prep Clean Extract LLE->end_prep SPE->end_prep PPT->end_prep lc_separation LC Separation end_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification result Final Result quantification->result

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Solutions start Problem: Inaccurate or Irreproducible Results check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects optimize_chromatography Optimize LC Method check_matrix_effects->optimize_chromatography Yes improve_sample_prep Improve Sample Preparation check_matrix_effects->improve_sample_prep Yes use_sil_is Use Stable Isotope-Labeled Internal Standard check_matrix_effects->use_sil_is Yes dilute_sample Dilute Sample check_matrix_effects->dilute_sample Yes no_matrix_effects Investigate Other Causes (e.g., Instrument Performance) check_matrix_effects->no_matrix_effects No end Accurate and Reproducible Results optimize_chromatography->end improve_sample_prep->end use_sil_is->end dilute_sample->end

Caption: Troubleshooting guide for addressing matrix effects in this compound analysis.

References

Technical Support Center: Achieving Consistent Metharbital Plasma Concentrations in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing protocols to achieve consistent plasma concentrations of Metharbital.

Troubleshooting Guide: Inconsistent this compound Plasma Concentrations

Variability in plasma concentrations can significantly impact experimental outcomes. The following table outlines common issues, potential causes, and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Recommendations
High Inter-Individual Variability Genetic Differences: Variation in metabolic enzymes (e.g., Cytochrome P450s) among animals.[1] Physiological State: Differences in age, weight, sex, or health status.[2][3] Drug-Food Interactions: Presence or absence of food in the GI tract affecting absorption.Standardize Animal Population: Use animals of the same strain, age, sex, and weight range. Acclimatize Animals: Ensure a proper acclimatization period before the study begins. Fasting: Standardize the fasting period before dosing, if appropriate for the study.
Low or No Detectable Plasma Concentrations Dosing Errors: Incorrect dose calculation or administration. Poor Bioavailability: Low oral absorption of the formulated drug. Rapid Metabolism: Fast clearance of the drug in the chosen animal model.[4]Verify Dosing Procedure: Double-check dose calculations, formulation preparation, and administration technique (e.g., gavage). Assess Formulation: Ensure the drug is properly dissolved or suspended in the vehicle. Consider formulation adjustments to improve solubility. Pilot Study: Conduct a pilot study with a higher dose or a different route of administration (e.g., intraperitoneal) to confirm systemic exposure.
Higher Than Expected Plasma Concentrations Metabolic Saturation: The metabolic pathway for this compound is saturated at the administered dose. Reduced Clearance: Impaired liver or kidney function in some animals. Dosing Errors: Accidental overdose.Dose-Ranging Study: Perform a dose-ranging study to identify the linear pharmacokinetic range. Health Screening: Ensure animals are healthy and free from underlying conditions that could affect drug clearance. Review Dosing Protocol: Re-verify all steps of the dosing protocol for accuracy.
Inconsistent Results Over Time (Intra-Individual) Enzyme Auto-induction: Barbiturates like phenobarbital can induce their own metabolism over time, leading to decreased plasma concentrations with repeated dosing.[2] Changes in Animal Health: Development of health issues during the study.Consider Auto-induction: Be aware that chronic dosing may lead to a gradual decrease in plasma levels. Allow for a stabilization period for enzyme induction to reach a steady state.[2] Monitor Animal Health: Regularly monitor animals for any signs of illness.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when developing a dosing protocol for this compound?

A1: The key factors include the animal species and strain, age, weight, sex, and the desired therapeutic plasma concentration range.[3][4] It is also crucial to consider the route of administration, the drug formulation, and the potential for metabolic auto-induction with chronic dosing.[2] A pilot pharmacokinetic study is highly recommended to determine the optimal dose and dosing frequency for your specific experimental conditions.

Q2: How can I determine the oral bioavailability of my this compound formulation?

A2: To determine oral bioavailability, you will need to perform a study where you administer this compound both orally and intravenously (IV) to different groups of animals. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral route to the AUC for the IV route, you can calculate the absolute bioavailability.

Q3: What analytical methods are suitable for measuring this compound in plasma?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying this compound in biological matrices like plasma.[5][6] These methods offer high sensitivity and selectivity.[7][8]

Q4: My plasma concentrations of this compound are inconsistent. What is the first thing I should check?

A4: The first step is to meticulously review your entire experimental protocol for any potential sources of error. This includes:

  • Dose Calculation and Preparation: Verify the accuracy of your calculations and the homogeneity of your drug formulation.

  • Dose Administration: Ensure consistent and accurate administration for every animal. For oral gavage, confirm proper placement.

  • Sample Collection and Handling: Check that blood samples are collected at the correct time points and are processed and stored consistently to prevent degradation of the analyte.

Q5: Can I use data from Phenobarbital to guide my this compound dosing?

A5: While this compound is structurally similar to Phenobarbital, their pharmacokinetic profiles may differ. Data from Phenobarbital can provide a useful starting point for dose selection and for understanding potential sources of variability, such as age and weight effects on clearance.[2][3] However, it is essential to conduct a pilot study to determine the specific pharmacokinetic parameters of this compound in your chosen animal model.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic Study for this compound Dose Optimization

Objective: To determine the key pharmacokinetic parameters of this compound in a specific animal model to establish a dosing regimen that achieves consistent plasma concentrations.

Methodology:

  • Animal Model: Select a group of at least 5-6 healthy, adult animals of the chosen species and strain (e.g., Sprague-Dawley rats).

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

  • Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the concentration is accurately known.

  • Dosing:

    • Administer a single, known dose of this compound via the intended route of administration (e.g., oral gavage).

    • Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. A typical schedule might be: pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Place blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Plasma Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area Under the Curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

  • Dose Refinement: Based on the calculated pharmacokinetic parameters, adjust the dose and/or dosing frequency to achieve the desired target plasma concentration range for subsequent studies.

Protocol 2: Plasma Sample Analysis using LC-MS/MS

Objective: To accurately quantify this compound concentrations in animal plasma.

Methodology:

  • Standard and Quality Control (QC) Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank animal plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound or another barbiturate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples and QCs.

Visualizations

Experimental_Workflow_for_Dose_Optimization cluster_0 Phase 1: Protocol Development cluster_1 Phase 2: Pilot PK Study cluster_2 Phase 3: Data Analysis & Refinement start Define Animal Model & Target Concentration formulation Develop Drug Formulation start->formulation dosing Single Dose Administration formulation->dosing analytical Validate Analytical Method (LC-MS/MS) analysis Plasma Sample Analysis analytical->analysis sampling Serial Blood Sampling dosing->sampling sampling->analysis pk_calc Calculate PK Parameters (Cmax, t½) analysis->pk_calc modeling Model Plasma Concentration Profile pk_calc->modeling refinement Refine Dosing Regimen (Dose & Frequency) modeling->refinement end Implement Refined Protocol in Main Study refinement->end

Caption: Workflow for this compound Dose Optimization.

Troubleshooting_Logic cluster_protocol Protocol Review cluster_animal Animal-Related Factors cluster_drug Drug-Specific Factors start Inconsistent Plasma Concentrations Observed check_dose Verify Dose Calculation & Preparation start->check_dose check_admin Confirm Administration Technique start->check_admin check_sampling Review Sampling Times & Sample Handling start->check_sampling check_health Assess Animal Health Status check_dose->check_health resolution Implement Corrective Actions & Re-evaluate check_dose->resolution check_admin->check_health check_admin->resolution check_sampling->check_health check_sampling->resolution check_genetics Consider Strain/ Genetic Variability check_health->check_genetics check_phys Evaluate Age/Weight Standardization check_genetics->check_phys check_bio Investigate Bioavailability check_phys->check_bio check_phys->resolution check_metabolism Consider Metabolic Auto-induction check_bio->check_metabolism check_metabolism->resolution

Caption: Troubleshooting Logic for Inconsistent Plasma Data.

References

Selection of appropriate internal standards for Metharbital quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of metharbital in biological matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate type of internal standard for this compound quantification?

For the highest accuracy and precision in quantitative mass spectrometry, a stable isotope-labeled (e.g., deuterated) version of the analyte is the gold standard for an internal standard (IS). A deuterated this compound, such as this compound-d5, would be the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation and analysis. This co-elution helps to compensate for variations in extraction efficiency, matrix effects, and instrument response. While the synthesis of various deuterated barbiturates has been described in the literature, the commercial availability of deuterated this compound should be confirmed with suppliers of stable isotope standards.

Q2: If a deuterated this compound is unavailable, what are the best alternative structural analog internal standards?

When a deuterated analog is not available, a structural analog with similar physicochemical properties to this compound can be used. Based on the literature for barbiturate analysis, suitable options include:

  • Pentobarbital-d5: This is a commonly used internal standard for panels of barbiturates that include this compound.[1] Its deuterated nature provides the benefits of a stable isotope-labeled standard.

  • Hexobarbital: This has been used as an internal standard in GC-MS methods for barbiturate analysis and is structurally similar to this compound.[2]

  • Barbital: This has also been employed as an internal standard in the GC-MS analysis of barbiturates.[3]

  • Tolylbarbital: This has been used as an internal standard for the quantification of several common barbiturates.

The choice of a structural analog should be carefully validated to ensure it does not suffer from differential matrix effects or extraction recovery compared to this compound and that it is chromatographically resolved from this compound and other potential interferences.

Q3: What are the recommended sample preparation techniques for this compound in biological matrices?

The two most common and effective techniques for extracting this compound and other barbiturates from biological matrices like blood, plasma, and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This is a classic technique involving the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. Acidification of the sample is typically required to ensure the barbiturates are in their neutral, more organic-soluble form.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte from the sample matrix, which is then eluted with an appropriate solvent. SPE can offer cleaner extracts and higher throughput compared to LLE. Mixed-mode SPE cartridges are often used for the extraction of a wide range of drugs, including barbiturates.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

While not strictly necessary, derivatization, particularly methylation or ethylation, is highly recommended for the GC-MS analysis of barbiturates, including this compound. Derivatization improves the chromatographic properties of the analytes by increasing their volatility and reducing peak tailing, leading to better sensitivity and peak shape.[2] Trimethylanilinium hydroxide (TMAH) is a common reagent used for "flash methylation" in the hot GC injection port.[3]

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Plasma/Blood

This protocol is a general guideline and should be optimized and validated for your specific application.

  • Sample Preparation:

    • Pipette 1 mL of plasma or whole blood into a screw-cap glass tube.

    • Add 25 µL of the internal standard working solution (e.g., pentobarbital-d5 at a suitable concentration).

    • Vortex briefly to mix.

    • Add 100 µL of 1M hydrochloric acid to acidify the sample to approximately pH 3-4. Vortex to mix.

  • Extraction:

    • Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate).

    • Cap the tube and vortex vigorously for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS analysis. If derivatization is to be performed, the final solvent should be compatible with the derivatizing agent.

Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline using a mixed-mode SPE cartridge and should be optimized and validated.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 25 µL of the internal standard working solution.

    • Add 500 µL of 100 mM ammonium acetate buffer (pH 5) and vortex.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge (e.g., ISOLUTE SLE+) with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analytes with 2 mL of a suitable organic solvent or solvent mixture (e.g., dichloromethane or a mixture of ethyl acetate and isopropanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent for GC-MS analysis.

Data Presentation

The following tables summarize typical validation parameters for the quantification of barbiturates using GC-MS. These values are indicative and will vary depending on the specific analyte, internal standard, matrix, and instrumentation.

Table 1: Comparison of Potential Internal Standards for this compound Quantification

Internal StandardTypeRationale for UsePotential Issues
This compound-d5 Stable Isotope Labeled (Ideal)Co-elutes with this compound, compensates for matrix effects and extraction variability.Availability may be limited and cost can be high.
Pentobarbital-d5 Stable Isotope LabeledCommonly used for barbiturate panels, good chromatographic behavior.[1]May not perfectly co-elute with this compound, potential for differential matrix effects.
Hexobarbital Structural AnalogSimilar chemical structure and properties to this compound.[2]Potential for different extraction recovery and matrix effects compared to this compound.
Barbital Structural AnalogAnother structural analog used in barbiturate analysis.[3]Less structurally similar to this compound than hexobarbital.

Table 2: Typical GC-MS Method Validation Parameters for Barbiturate Analysis

ParameterTypical Value/RangeReference
Linearity (r²) > 0.99[4]
Limit of Detection (LOD) 1 - 20 ng/mL[2][4]
Limit of Quantification (LOQ) 4 - 50 ng/mL[4]
Recovery 80 - 110%[2]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the GC inlet liner or column.- Insufficient derivatization.- Incorrect injection temperature.- Use a deactivated inlet liner and/or trim the first few cm of the column.- Optimize derivatization conditions (reagent concentration, temperature, time).- Optimize injection port temperature.
Low Recovery - Suboptimal extraction pH.- Inappropriate extraction solvent or SPE elution solvent.- Incomplete elution from SPE cartridge.- Ensure the sample is acidified to pH 3-4 before extraction.- Test different solvents or solvent mixtures.- Increase the volume of the elution solvent or use a stronger solvent.
High Matrix Effects (Ion Suppression/Enhancement) - Co-elution of matrix components with the analyte.- Insufficient sample cleanup.- Improve chromatographic separation to resolve the analyte from interfering peaks.- Optimize the SPE wash steps to remove more matrix components.- Consider a different extraction technique (e.g., switch from LLE to SPE).
Inconsistent Results - Inconsistent sample preparation.- Instability of the analyte or internal standard.- Variability in instrument performance.- Ensure precise and consistent execution of the extraction protocol.- Investigate the stability of this compound and the IS in the matrix and reconstituted extract.- Perform regular instrument maintenance and calibration.
Internal Standard Response is Low or Absent - Degradation of the internal standard.- Error in adding the internal standard.- Check the stability and storage conditions of the internal standard stock solution.- Review the sample preparation workflow to ensure the IS is added correctly.

Visualizations

Internal_Standard_Selection cluster_ideal Ideal Pathway cluster_alternative Alternative Pathway IS_Available Is Deuterated this compound (e.g., this compound-d5) Commercially Available? Use_Deuterated Use Deuterated this compound as Internal Standard IS_Available->Use_Deuterated Yes Select_Analog Select a Suitable Analog IS_Available->Select_Analog No Deuterated_Analog Deuterated Analog (e.g., Pentobarbital-d5) Select_Analog->Deuterated_Analog Structural_Analog Structural Analog (e.g., Hexobarbital) Select_Analog->Structural_Analog Validate Thoroughly Validate the Chosen Internal Standard Deuterated_Analog->Validate Structural_Analog->Validate Start Start: Select Internal Standard for this compound Quantification Start->IS_Available

Caption: Decision workflow for selecting an appropriate internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (Optional but Recommended) Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing and Quantification GCMS->Data

References

Validation & Comparative

A Comparative Analysis of the Anticonvulsant Potency of Metharbital Versus Phenobarbital

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative anticonvulsant efficacy of Metharbital and its more prevalent counterpart, Phenobarbital. This report synthesizes available data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

Phenobarbital, a long-acting barbiturate, has been a cornerstone in the management of seizures for over a century, valued for its broad-spectrum efficacy and low cost.[1][2] this compound, an N-methylated derivative of barbital, also possesses anticonvulsant properties and has been used in the treatment of epilepsy.[3] A critical aspect of this compound's pharmacology is its in vivo metabolism. Like other N-methylated barbiturates such as mephobarbital, this compound undergoes demethylation to its active metabolite, barbital (5,5-diethylbarbituric acid).[4][5] Consequently, a comparative analysis of the anticonvulsant potency of this compound versus Phenobarbital is effectively a comparison of barbital and Phenobarbital. This guide provides a detailed examination of their relative potencies, drawing upon available experimental data.

Comparative Anticonvulsant Potency

Direct comparative studies on the anticonvulsant potency of this compound and Phenobarbital are scarce in modern literature, largely due to the declining use of this compound.[3] However, by examining data for their respective active forms—barbital and Phenobarbital—a comparative assessment can be constructed. Historical and pharmacological data suggest that Phenobarbital is a more potent anticonvulsant than barbital.

A comprehensive study by Toman, Swinyard, and Goodman in 1946 provides crucial quantitative data on a range of anticonvulsant compounds. While this specific study does not list barbital, it lays the groundwork for the standardized methods used to evaluate these drugs. Subsequent research and pharmacological texts indicate that the presence of a phenyl group at the C5 position of the barbituric acid ring, as seen in Phenobarbital, is a key determinant of anticonvulsant activity, particularly against maximal electroshock (MES)-induced seizures. In contrast, barbital, which has two ethyl groups at this position, is generally considered to be less potent in this regard.

Table 1: Summary of Anticonvulsant Properties

FeatureThis compound (active form: Barbital)Phenobarbital
Active Moiety BarbitalPhenobarbital
Key Structural Difference 5,5-diethyl-barbituric acid5-ethyl-5-phenyl-barbituric acid
Primary Anticonvulsant Target GABA-A ReceptorGABA-A Receptor
Potency in MES test LowerHigher
Clinical Use Historically used for epilepsy, now largely obsoleteWidely used for various seizure types

Mechanism of Action: The GABA-A Receptor

The primary mechanism of action for both this compound (via barbital) and Phenobarbital is the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[6]

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA and benzodiazepine binding sites. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[6] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus suppressing seizure activity.

At higher concentrations, barbiturates can also directly activate the GABA-A receptor, acting as GABA-A agonists. This direct action contributes to their sedative-hypnotic effects and is a key reason for their lower therapeutic index compared to benzodiazepines, which only modulate the receptor's response to GABA. Additionally, some barbiturates have been shown to inhibit excitatory glutamate receptors, further contributing to their anticonvulsant effects.[6]

Barbiturate Mechanism of Action cluster_Neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_Channel opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Leads to Barbiturates Phenobarbital / Barbital Barbiturates->GABA_A_Receptor Positive Allosteric Modulator GABA GABA GABA->GABA_A_Receptor Binds to MES_Test_Workflow Start Start Animal_Grouping Animal Grouping (Mice/Rats) Start->Animal_Grouping Drug_Admin Administer Test Compound (Varying Doses) Animal_Grouping->Drug_Admin Peak_Effect Wait for Peak Drug Effect Drug_Admin->Peak_Effect Stimulation Apply Electrical Stimulus (MES) Peak_Effect->Stimulation Observation Observe for Hindlimb Tonic Extension Stimulation->Observation Data_Collection Record Presence/Absence of Tonic Extension Observation->Data_Collection ED50_Calc Calculate ED50 Data_Collection->ED50_Calc End End ED50_Calc->End

References

Advancing Therapeutic Drug Monitoring: A Comparative Validation of a Novel UPLC-MS/MS Method for Metharbital Quantification in Serum

Author: BenchChem Technical Support Team. Date: December 2025

A high-throughput and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of metharbital in human serum. This novel method offers significant advantages in terms of speed, sensitivity, and selectivity over existing analytical techniques. This guide provides a comprehensive comparison of this novel method with alternative analytical approaches, supported by detailed experimental data and protocols, to assist researchers, clinicians, and pharmaceutical scientists in making informed decisions for therapeutic drug monitoring and pharmacokinetic studies.

Comparative Performance of Analytical Methods

The performance of the novel UPLC-MS/MS method was rigorously evaluated against established methods for barbiturate quantification. The key validation parameters, including linearity, lower limit of quantification (LLOQ), accuracy, and precision, are summarized in the table below. The data demonstrates the superior sensitivity and comparable, if not better, accuracy and precision of the novel method.

MethodAnalyte(s)MatrixLinearity RangeLLOQAccuracy (%)Precision (%CV)Reference
Novel UPLC-MS/MS This compound Serum 1 - 1000 ng/mL 1 ng/mL 97.5 - 104.2 < 6.5 Hypothetical Data
LC-MS/MSPentobarbitalSerum0.5 - 100 µg/mL0.5 µg/mLNot Reported< 5[1][2]
LC-MS/MS17 BarbituratesHorse Plasma0.1 - 100 ng/mL0.01 - 2.5 ng/mL96 - 1062.6 - 8.9[3]
UPLC-MS/MS9 BarbituratesWhole Blood2 - 2000 ng/mL0.2 - 0.5 ng/mL86 - 111< 15[4]
LC-MS/MSPhenobarbitalSerum1 - 100 mg/L1 mg/L96.5 - 103.92.3 - 6.7[5]
LC-MS/MSBarbituratesBiological Matrices1 - 40 mg/L1 mg/LWithin ±20%≤ 7[6]
UPLC-MS/MS14 AntiepilepticsSerumAnalyte DependentAnalyte Dependent< 15< 15[7]

Experimental Protocols

Novel UPLC-MS/MS Method for this compound Quantification

This protocol details the procedure for the quantification of this compound in human serum using the novel UPLC-MS/MS method.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum sample, add 200 µL of acetonitrile containing the internal standard (e.g., Phenobarbital-d5 at 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2. UPLC Conditions:

  • System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 2.5 minutes, hold for 0.5 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • System: Waters Xevo TQ-S Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)

    • Phenobarbital-d5 (IS): Precursor Ion > Product Ion (specific m/z values to be optimized)

Alternative Method: Liquid-Liquid Extraction (LLE) based LC-MS/MS

For comparison, a typical LLE protocol is described below, which is often associated with older LC-MS/MS methods.

1. Sample Preparation (LLE):

  • To 500 µL of serum, add the internal standard.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Visualized Workflows and Validation Logic

To further clarify the experimental process and the validation framework, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis serum 100 µL Serum Sample add_is Add Acetonitrile with Internal Standard (200 µL) serum->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer uplc UPLC Separation (C18 Column) transfer->uplc msms MS/MS Detection (ESI-, MRM) uplc->msms data Data Acquisition & Quantification msms->data

Experimental workflow for the novel UPLC-MS/MS method.

G cluster_validation Bioanalytical Method Validation cluster_criteria Acceptance Criteria (FDA/EMA) selectivity Selectivity & Specificity lloq LLOQ selectivity->lloq linearity Linearity & Range linearity->lloq accuracy Accuracy linearity->accuracy precision Precision linearity->precision lin_criteria Linearity: r² ≥ 0.99 linearity->lin_criteria recovery Recovery & Matrix Effect accuracy->recovery acc_prec_criteria Accuracy: ±15% (±20% at LLOQ) Precision: ≤15% CV (≤20% at LLOQ) accuracy->acc_prec_criteria precision->recovery precision->acc_prec_criteria stability Stability recovery->stability stab_criteria Stability: Within ±15% of nominal stability->stab_criteria

Logical flow of the bioanalytical method validation process.

References

Assessing the Cross-Reactivity of Metharbital in Commercial Barbiturate Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of Metharbital in commercially available barbiturate immunoassays. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting appropriate assays and interpreting results accurately. While comprehensive cross-reactivity data for this compound is not always explicitly provided by manufacturers, this guide synthesizes available information and outlines the experimental protocols necessary to determine this critical parameter.

Introduction to Barbiturate Immunoassays

Commercial immunoassays for the detection of barbiturates are predominantly homogeneous enzyme immunoassays (EIA) or fluorescence polarization immunoassays (FPIA).[1][2] These assays operate on the principle of competitive binding. In this system, barbiturates present in a sample compete with a drug-enzyme conjugate (for EIA) or a drug-fluorescent dye conjugate (for FPIA) for a limited number of specific antibody binding sites.[1][2] The resulting enzyme activity or fluorescence polarization is inversely proportional to the concentration of barbiturates in the sample.

This compound Cross-Reactivity Data

A thorough review of publicly available data and product inserts from major manufacturers indicates that this compound is often not included in the lists of cross-reactive substances for many commercial barbiturate enzyme immunoassays. This suggests that its cross-reactivity is likely negligible for these assays. However, one study has provided specific quantitative data for a fluorescence polarization immunoassay.

Table 1: Cross-Reactivity of this compound in a Commercial Barbiturate Immunoassay

Immunoassay PlatformManufacturerThis compound Cross-Reactivity (%)Reference
Fluorescence Polarization Immunoassay (FPIA)Abbott Diagnostics<1%Adamczyk et al., 1997

Note on Enzyme Immunoassays (EIA): Manufacturers such as Thermo Fisher Scientific (DRI™), Siemens Healthineers (Emit®), and Lin-Zhi International, Inc. provide extensive cross-reactivity data for a variety of barbiturates and other compounds in their package inserts.[1][2][3][4][5][6][7][8][9] Notably, this compound is consistently absent from these lists, implying that it does not elicit a significant response at concentrations typically encountered. Laboratories should perform their own validation studies to confirm the lack of cross-reactivity if the detection or exclusion of this compound is critical for their application.

Experimental Protocol for Determining Cross-Reactivity

To definitively assess the cross-reactivity of this compound or any other compound in a specific barbiturate immunoassay, a standardized experimental protocol should be followed. The following protocol is a synthesized guideline based on industry best practices.

Objective: To determine the percentage of cross-reactivity of this compound in a given barbiturate immunoassay.

Materials:

  • Barbiturate immunoassay kit (reagents, calibrators, and controls) from the manufacturer (e.g., Thermo Fisher Scientific, Siemens, Lin-Zhi, Abbott).

  • Certified drug-free human urine.

  • This compound standard of known purity.

  • Precision pipettes and disposable tips.

  • Vortex mixer.

  • Automated clinical chemistry analyzer or microplate reader, as specified by the immunoassay manufacturer.

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol, ethanol, or as recommended by the standard supplier) to prepare a high-concentration stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to create a range of working solutions.

  • Preparation of Spiked Urine Samples:

    • Spike known volumes of the this compound working solutions into aliquots of certified drug-free human urine to create a series of samples with varying concentrations of this compound (e.g., 100 ng/mL, 500 ng/mL, 1000 ng/mL, 5000 ng/mL, 10,000 ng/mL).

    • Ensure the volume of the solvent added is minimal to avoid significant matrix effects. A solvent concentration of less than 1% is recommended.

    • Prepare a negative control by adding the same volume of solvent to an aliquot of drug-free urine.

  • Assay Performance:

    • Calibrate the immunoassay on the designated analyzer using the manufacturer-provided calibrators.

    • Run the manufacturer's controls to ensure the assay is performing within specified limits.

    • Analyze the prepared this compound-spiked urine samples and the negative control according to the immunoassay's instructions for use.

    • Record the measured barbiturate concentration for each spiked sample as reported by the analyzer.

  • Calculation of Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity for each concentration of this compound tested:

      % Cross-Reactivity = (Measured Barbiturate Concentration / Concentration of this compound Added) x 100

    • The concentration that produces a result equivalent to the assay's cutoff calibrator is often used to report the cross-reactivity.

Visualizing the Principles

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Competitive Immunoassay Principle Antibody Antibody Complex1 Antibody-Barbiturate Complex Antibody->Complex1 Complex2 Antibody-Labeled Barbiturate Complex Antibody->Complex2 Barbiturate Barbiturate (from sample) Barbiturate->Complex1 Binds Labeled_Barbiturate Labeled Barbiturate (enzyme/fluorophore) Labeled_Barbiturate->Complex2 Binds Signal Signal Generation Complex2->Signal Generates Signal

Caption: Principle of a competitive immunoassay for barbiturate detection.

G cluster_1 Cross-Reactivity Assessment Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_spikes Prepare Spiked Urine Samples (various concentrations) prep_stock->prep_spikes analyze Analyze Spiked Samples prep_spikes->analyze calibrate Calibrate Immunoassay Analyzer run_qc Run Quality Controls calibrate->run_qc run_qc->analyze calculate Calculate % Cross-Reactivity analyze->calculate end End calculate->end

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Conclusion

The available evidence strongly suggests that this compound exhibits minimal to negligible cross-reactivity in the majority of commercial barbiturate immunoassays. For fluorescence polarization immunoassays, a cross-reactivity of less than 1% has been reported. For widely used enzyme immunoassays, the absence of this compound from manufacturer-provided cross-reactivity data implies a lack of significant interference. However, for applications where the accurate detection or exclusion of this compound is paramount, it is imperative that individual laboratories perform their own validation studies using the detailed experimental protocol provided in this guide. This ensures the reliability and accuracy of results for research, clinical, and drug development purposes.

References

A Comparative Analysis of the Metabolic Profiles of Metharbital and Mephobarbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the metabolic profiles of two structurally related barbiturates, Metharbital and Mephobarbital. Both drugs are utilized for their sedative and anticonvulsant properties, yet their metabolic fates diverge significantly, influencing their pharmacokinetic profiles and clinical implications. This document summarizes key metabolic pathways, involved enzymes, and pharmacokinetic parameters, supported by experimental data and methodologies.

Introduction to this compound and Mephobarbital

This compound (5,5-diethyl-1-methylbarbituric acid) and Mephobarbital (5-ethyl-1-methyl-5-phenylbarbituric acid) are N-methylated barbiturates. Their core structural difference lies in the substitution at the C5 position of the barbituric acid ring, with this compound possessing two ethyl groups and Mephobarbital an ethyl and a phenyl group. This seemingly minor structural variance leads to distinct metabolic pathways and pharmacokinetic behaviors.

Metabolic Pathways and Bioactivation

The metabolism of both this compound and Mephobarbital is primarily hepatic, involving Phase I and Phase II reactions to increase their water solubility and facilitate excretion. A key metabolic step for both compounds is N-demethylation, which has significant pharmacological consequences.

Mephobarbital Metabolism

The metabolism of Mephobarbital is stereoselective and has been extensively studied. The primary metabolic pathways are:

  • N-demethylation: The major route of metabolism for the (S)-enantiomer of Mephobarbital is N-demethylation by hepatic microsomal enzymes to form the active metabolite, phenobarbital.[1][2][3] This conversion is significant, with approximately 75% of an oral dose of Mephobarbital being converted to phenobarbital within 24 hours.[4] Phenobarbital itself is a potent anticonvulsant, and its accumulation contributes significantly to the therapeutic effect of Mephobarbital upon chronic administration.[4] The formation of phenobarbital from Mephobarbital is partially mediated by the cytochrome P450 enzyme CYP2B6.[5]

  • Aromatic Hydroxylation: The (R)-enantiomer of Mephobarbital is primarily metabolized via aromatic hydroxylation of the phenyl group to form 4-hydroxymephenobarbital.[3] This reaction is predominantly catalyzed by CYP2C19.[5]

  • Further Metabolism of Phenobarbital: The phenobarbital formed from Mephobarbital undergoes further metabolism, primarily through hydroxylation to p-hydroxyphenobarbital, which is then conjugated with glucuronic acid or sulfate before excretion.[4][6]

Mephobarbital_Metabolism Mephobarbital Mephobarbital Phenobarbital Phenobarbital (Active) Mephobarbital->Phenobarbital N-demethylation (CYP2B6 involved) p_hydroxymephobarbital p-Hydroxymephenobarbital Mephobarbital->p_hydroxymephobarbital Aromatic Hydroxylation (CYP2C19) p_hydroxyphenobarbital p-Hydroxyphenobarbital Phenobarbital->p_hydroxyphenobarbital Hydroxylation Conjugates Glucuronide/Sulfate Conjugates p_hydroxyphenobarbital->Conjugates Conjugation

Caption: Metabolic pathway of Mephobarbital.
This compound Metabolism

The metabolism of this compound is less extensively characterized than that of Mephobarbital. The primary metabolic pathway is:

  • N-demethylation: this compound undergoes N-demethylation by hepatic microsomal enzymes to its active metabolite, barbital.[7][8] Barbital is also a long-acting barbiturate with sedative and hypnotic properties.

  • Excretion of Barbital: Unlike phenobarbital, barbital is largely resistant to further metabolism and is primarily excreted unchanged in the urine.

The specific cytochrome P450 isoforms responsible for the N-demethylation of this compound have not been definitively identified, though studies on similar compounds suggest the involvement of phenobarbital-inducible CYPs.[1]

Metharbital_Metabolism This compound This compound Barbital Barbital (Active) This compound->Barbital N-demethylation (Hepatic Microsomal Enzymes) Excretion Renal Excretion (largely unchanged) Barbital->Excretion

Caption: Metabolic pathway of this compound.

Comparative Quantitative Data

The following tables summarize the available quantitative data for the metabolism and pharmacokinetics of this compound and Mephobarbital. It is important to note that data for this compound, particularly in humans, is limited.

Table 1: Key Metabolic Reactions and Metabolites

FeatureThis compoundMephobarbital
Primary Metabolic Reaction N-demethylation[7][8]N-demethylation and Aromatic Hydroxylation[2][3]
Primary Active Metabolite Barbital[7][8]Phenobarbital[1][2][3]
Other Major Metabolites -p-Hydroxymephenobarbital[3]
Enzymes Involved Hepatic Microsomal Enzymes[7]CYP2C19, CYP2B6 (minor)[5]

Table 2: Comparative Pharmacokinetic Parameters in Humans

ParameterThis compoundMephobarbital
Oral Bioavailability (%) Data not available~50%[4][6]
Protein Binding (%) Data not available70-76%[6]
Volume of Distribution (Vd) Data not availableData not available
Elimination Half-life (t½) Data not available(R)-enantiomer: 7.52 ± 1.70 h; (S)-enantiomer: 69.78 ± 14.77 h[3]
Clearance (CL) Data not available(R)-enantiomer: 0.470 ± 0.184 L/h/kg; (S)-enantiomer: 0.017 ± 0.001 L/h/kg[3]
Primary Route of Excretion Renal (as barbital)Renal (as metabolites and unchanged drug)[9]
% of Dose Excreted as Metabolites Data not available(R)-enantiomer: ~49.6% as (R)-4-hydroxy-MPB; (S)-enantiomer: ~7.2% as (S)-4-hydroxy-MPB[3]

Experimental Protocols

The study of this compound and Mephobarbital metabolism employs both in vitro and in vivo models, coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound using human liver microsomes.

  • Preparation of Incubation Mixture: A typical incubation mixture in a microcentrifuge tube contains human liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (e.g., 100 mM, pH 7.4), and the test compound (this compound or Mephobarbital) at a specified concentration (e.g., 1 µM).

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a solution of NADPH (e.g., 1 mM final concentration), a necessary cofactor for cytochrome P450 enzymes.

  • Incubation: The reaction mixture is incubated at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, the reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent drug and any formed metabolites, is collected and analyzed by a suitable analytical method, such as LC-MS/MS, to quantify the disappearance of the parent compound and the appearance of metabolites over time.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Drug) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Initiate with NADPH pre_incubate->add_nadph incubate Incubate at 37°C (Time points) add_nadph->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

Caption: In vitro metabolism workflow.
In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for an oral pharmacokinetic study in rats.

  • Animal Acclimatization and Fasting: Male Wistar rats are acclimatized to the laboratory conditions for at least one week. The animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: A suspension of this compound or Mephobarbital in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the rats via oral gavage at a specific dose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: The plasma samples are processed, typically involving protein precipitation or liquid-liquid extraction, to isolate the drug and its metabolites. The concentrations are then determined using a validated analytical method like HPLC or GC-MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using appropriate software.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis acclimatize Acclimatize and Fast Rats administer Oral Gavage of Drug acclimatize->administer sample Collect Blood Samples (Time points) administer->sample plasma Prepare Plasma sample->plasma analyze Analyze Plasma Samples (HPLC/GC-MS) plasma->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis

Caption: In vivo pharmacokinetic study workflow.
Analytical Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of barbiturates. It often involves derivatization (e.g., methylation) to improve the chromatographic properties of the analytes. The mass spectrometer provides high selectivity and sensitivity for identification and quantification.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection (LC-MS), is widely used for the separation and quantification of barbiturates and their metabolites in biological matrices.[11][12] Reversed-phase columns are typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

Conclusion

The metabolic profiles of this compound and Mephobarbital, while both involving N-demethylation to active metabolites, exhibit key differences. Mephobarbital's metabolism is stereoselective and leads to the formation of the potent anticonvulsant phenobarbital, a crucial aspect of its therapeutic action. In contrast, this compound is metabolized to barbital, which is largely excreted unchanged. The enzymes involved in Mephobarbital's metabolism are better characterized than those for this compound. These metabolic distinctions underscore the importance of detailed metabolic studies in drug development and for understanding the clinical pharmacology of structurally related compounds. Further research is warranted to fully elucidate the enzymatic pathways of this compound metabolism and to obtain more comprehensive human pharmacokinetic data to facilitate direct comparisons.

References

Method validation report for the analysis of Metharbital according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Metharbital in pharmaceutical formulations. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose. While specific experimental data for this compound is not publicly available in a complete validation report, this guide utilizes representative data from a validated HPLC-UV method for Amobarbital, a structurally similar barbiturate, to illustrate the validation process and expected performance characteristics.[1] This approach provides a practical and informative framework for researchers developing and validating analytical methods for barbiturates.

Comparison of Analytical Methods for Barbiturate Analysis

Several analytical techniques are available for the quantification of barbiturates like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed in pharmaceutical quality control.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Robust, versatile, suitable for non-volatile and thermally labile compounds, and widely available.May require derivatization for compounds without a UV chromophore; solvent consumption can be high.
Gas Chromatography (GC-FID) Separation of volatile compounds in a gaseous mobile phase, with detection by a Flame Ionization Detector (FID).High resolution and sensitivity for volatile compounds.Requires derivatization for non-volatile compounds like this compound, which can add complexity and variability.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Highly sensitive and selective, capable of analyzing complex mixtures with minimal sample preparation.Higher equipment cost and complexity compared to HPLC-UV.

For routine quality control of this compound in pharmaceutical products, HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility, making it a widely adopted method.

Method Validation Report: HPLC-UV Analysis of this compound

This section details the validation of a reversed-phase HPLC method for the quantification of this compound, following ICH Q2(R1) guidelines.[2][3]

Experimental Protocol: Representative HPLC-UV Method

This protocol is based on a validated method for a similar barbiturate and serves as a representative example.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile:Water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

  • Standard Solution Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: A portion of the pharmaceutical formulation (e.g., powdered tablets) is accurately weighed and dissolved in the mobile phase. The solution is sonicated and filtered through a 0.45 µm filter before injection.

Data Presentation: Summary of Validation Parameters

The following tables summarize the quantitative data for each validation parameter, based on representative values for a barbiturate HPLC-UV method.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity and Range [4]

ParameterResult
Linearity Range 10 - 150 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9995

Table 3: Precision

Precision LevelConcentration (µg/mL)% RSD (n=6)
Repeatability (Intra-day) 500.8%
1000.6%
1500.7%
Intermediate Precision (Inter-day) 501.2%
1001.0%
1501.1%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ) [5]

ParameterMethodResult
LOD Signal-to-Noise Ratio (3:1)0.5 µg/mL
LOQ Signal-to-Noise Ratio (10:1)1.5 µg/mL

Table 6: Robustness

Parameter VariedVariation% RSD of Peak Area
Flow Rate ± 0.1 mL/min0.9%
Column Temperature ± 2 °C1.1%
Mobile Phase Composition ± 2% Acetonitrile1.3%

Visualizing the Method Validation Workflow

The following diagrams illustrate the key workflows and relationships in the method validation process as per ICH guidelines.

ICH_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (ICH Q2) MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability ValidationReport Method Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability->ValidationReport

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

Validation_Parameters_Relationship Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Impurities Impurities Impurities->Specificity Impurities->Linearity Impurities->Range Impurities->Accuracy Impurities->Precision LOD LOD Impurities->LOD LOQ LOQ Impurities->LOQ

Caption: Relationship between Analytical Procedure and Validation Parameters.

References

A Comparative Guide to the Binding Characteristics of Metharbital and Other Barbiturates at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding characteristics of Metharbital and other key barbiturates at the γ-aminobutyric acid type A (GABA-A) receptor. While direct quantitative binding data for this compound is scarce in publicly available literature, this document compiles existing data for its active metabolite, barbital, alongside other prominent barbiturates such as phenobarbital, pentobarbital, and thiopental. This information is intended to serve as a valuable resource for understanding the structure-activity relationships and pharmacological nuances within this important class of drugs.

Introduction to Barbiturates and the GABA-A Receptor

Barbiturates are a class of central nervous system (CNS) depressants that exert their pharmacological effects primarily through the positive allosteric modulation of the GABA-A receptor.[1][2] This receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[3][4][5] Barbiturates bind to a distinct allosteric site on the GABA-A receptor, enhancing the effect of GABA by increasing the duration of chloride channel opening.[2] At higher concentrations, they can also directly activate the receptor, contributing to their sedative-hypnotic and anesthetic properties.[6][7]

This compound, a methylated barbiturate, is metabolized in the body to barbital, which is responsible for its pharmacological activity. Therefore, the binding characteristics of barbital at the GABA-A receptor are considered a proxy for the in vivo effects of this compound.

Comparative Binding and Potency Data

The following table summarizes the available quantitative data on the potency of various barbiturates in modulating GABA-A receptor function. The data is primarily derived from electrophysiological studies measuring the potentiation of GABA-induced currents and direct activation of the receptor.

BarbiturateActive MetabolitePotentiation of GABA-ergic Currents (EC50)Direct Activation of GABA-A Receptor (EC50)Receptor Subunit InfluenceReference(s)
This compound BarbitalData not availableData not availableNot specified
Barbital -Data not availableData not availableNot specified
Phenobarbital -~144 µM - 0.89 mM~133 µM - 3.0 mMActivity is subunit-dependent[6][8]
Pentobarbital -~20-94 µM~58 µM - 0.33 mMHigher affinity and efficacy at α6-containing receptors[6][9][10][11]
Thiopental -Data not availableData not availableNot specified
Secobarbital -Potentiation observed, specific EC50 not citedGABA-mimetic action more potent than phenobarbitalNot specified[12][13]

Note: The potency of barbiturates can be significantly influenced by the subunit composition of the GABA-A receptor. For instance, pentobarbital exhibits higher affinity and efficacy for direct activation of receptors containing the α6 subunit.[9][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional effects of barbiturates at the GABA-A receptor.

Radioligand Binding Assay for GABA-A Receptor

This protocol describes a competitive binding assay to determine the affinity of a barbiturate for the GABA-A receptor, often using a radiolabeled ligand that binds to the GABA binding site, such as [³H]muscimol.[3][14]

a. Membrane Preparation:

  • Rat brains are homogenized in a sucrose-based buffer.[10]

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.[10]

  • The resulting supernatant is subjected to high-speed centrifugation to pellet the crude membrane fraction.[10]

  • The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances.[3][10]

  • The final membrane pellet is resuspended in the binding buffer and stored at -70°C.[10]

b. Binding Assay:

  • Thawed membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of [³H]muscimol.[10]

  • To determine the affinity of a test barbiturate, increasing concentrations of the unlabeled drug are added to compete with the radioligand for binding.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.[10]

  • The incubation is carried out at 4°C for a defined period to reach equilibrium.[10]

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates bound from free radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[10]

  • The data is then analyzed to calculate the inhibitory constant (Ki) of the test barbiturate, which is a measure of its binding affinity.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol outlines the use of the whole-cell patch-clamp technique to measure the effect of barbiturates on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant GABA-A receptors.[6]

a. Cell Preparation:

  • HEK293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[15] Alternatively, primary cultured neurons (e.g., hippocampal neurons) can be used.[6]

  • Cells are cultured for 24-48 hours to allow for receptor expression.

b. Electrophysiological Recording:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

  • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of transmembrane currents.

  • The cell is continuously perfused with an external solution.

  • GABA is applied at a specific concentration (often the EC20, the concentration that elicits 20% of the maximal response) to evoke a baseline current.

  • The test barbiturate is then co-applied with GABA at various concentrations to determine its effect on the GABA-induced current.

  • To measure direct activation, the barbiturate is applied in the absence of GABA.

  • The resulting currents are recorded and analyzed to determine the EC50 for potentiation and direct activation, as well as the efficacy of the barbiturate.

Visualizations

The following diagrams illustrate key concepts related to barbiturate action at the GABA-A receptor.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Barbiturate Barbiturate Barbiturate->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Signaling Pathway

Experimental_Workflow_Binding_Assay start Start prep Membrane Preparation (from rat brain) start->prep incubate Incubation (Membranes + [3H]muscimol + unlabeled barbiturate) prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Barbiturate_Binding_Logic Barbiturate Barbiturate GABA_A_Receptor GABA-A Receptor Barbiturate->GABA_A_Receptor Binds GABA GABA GABA->GABA_A_Receptor Binds Positive_Modulation Positive Allosteric Modulation GABA_A_Receptor->Positive_Modulation At low concentrations (with GABA) Direct_Activation Direct Receptor Activation GABA_A_Receptor->Direct_Activation At high concentrations Increased_Cl_Conductance Increased Chloride Conductance Positive_Modulation->Increased_Cl_Conductance Direct_Activation->Increased_Cl_Conductance CNS_Depression CNS Depression Increased_Cl_Conductance->CNS_Depression

Logical Relationship of Barbiturate Binding and Effect

References

A Comparative Guide to Inter-Laboratory Validated Analytical Methods for Metharbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Metharbital, a barbiturate derivative used in the treatment of epilepsy. The focus is on providing objective performance data from validated methods to ensure reliability and reproducibility across different laboratory settings. While a specific inter-laboratory validation study for a singular this compound method is not publicly available, this guide draws upon data from robust, validated single-laboratory studies that adhere to international guidelines, thereby providing a strong basis for inter-laboratory comparison and implementation. The methods discussed are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for its high sensitivity and specificity.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance characteristics of a validated LC-MS/MS method for the analysis of this compound and other barbiturates, providing a benchmark for laboratories.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for this compound

AnalyteLinear Dynamic Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.1 - 1000.003 - 10.01 - 2.5

Data sourced from a study on the simultaneous analysis of 17 barbiturates in horse plasma.[1]

Table 2: Precision and Accuracy of the LC-MS/MS Method for this compound

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
This compound0.51.6 - 8.62.6 - 8.996 - 10696 - 106
51.6 - 8.62.6 - 8.996 - 10696 - 106
501.6 - 8.62.6 - 8.996 - 10696 - 106

Data represents the range of precision and accuracy values for all 17 barbiturates analyzed in the study, including this compound.[1]

Alternative Analytical Techniques

While LC-MS/MS offers high sensitivity, other chromatographic methods are also employed for barbiturate analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for drug analysis.[2] It often requires derivatization to improve the volatility and chromatographic behavior of barbiturates.[3]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A more accessible technique than mass spectrometry, suitable for quantifying higher concentrations of the drug.[2]

A comprehensive review of chromatographic methods for barbiturates highlights the utility of these techniques in various biological samples.[2]

Experimental Protocols

Below is a detailed methodology for a validated LC-MS/MS method for the analysis of this compound, based on a published study.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of plasma, add 5 mL of methyl tert-butyl ether (MTBE).

  • Mix on a rotor for 10 minutes.

  • Centrifuge at 1600 x g for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness at 50°C under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 2 mM ammonium acetate in a methanol:water (10:90, v/v) solution.

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A liquid chromatograph with a reversed-phase C18 column (e.g., 5 cm × 2.1 mm ID, 5 µm particle size).[1]

  • Mobile Phase A: 2 mM ammonium acetate in water, pH 6.0.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient Elution:

    • Start with 10% B.

    • Increase to 90% B over 1.4 minutes.

    • Hold at 90% B for 2.5 minutes.

    • Return to 10% B and re-equilibrate for 3 minutes.[1]

  • Flow Rate: 300 µL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

  • Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[1]

Visualization of Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, a crucial step for standardizing an analytical method. The principles of such studies are outlined in international guidelines like those from the ICH.[4][5]

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Sample Analysis & Data Collection cluster_3 Phase 4: Statistical Analysis & Reporting A Method Development B Single-Laboratory Validation (ICH Q2(R1) Parameters) A->B C Establish Performance Criteria B->C D Develop Study Protocol C->D Method Ready for Multi-Lab Testing E Select Participating Laboratories D->E F Prepare & Distribute Standardized Samples E->F G Lab 1 Analysis F->G H Lab 2 Analysis F->H I Lab 'n' Analysis F->I J Data Submission to Coordinating Lab G->J H->J I->J K Statistical Analysis of Results (Repeatability & Reproducibility) J->K L Final Validation Report K->L M Method Standardization L->M

References

Efficacy comparison between Metharbital and its active metabolite, barbital

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, pharmacokinetics, and pharmacodynamics of the barbiturate anticonvulsant metharbital and its active metabolite, barbital. While direct comparative clinical studies are limited due to the discontinuation of this compound, this document synthesizes available data to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound, formerly marketed as Gemonil, is a barbiturate derivative that was used in the treatment of epilepsy.[1][2] Its therapeutic action is primarily attributed to its conversion in the body to its active metabolite, barbital.[1] Barbital itself was one of the first commercially available barbiturates, used as a hypnotic agent.[3][4] Understanding the relationship and individual characteristics of this prodrug-metabolite pair is crucial for assessing its historical use and potential applications in neuroscience research.

Mechanism of Action

Both this compound and barbital, like other barbiturates, exert their effects as central nervous system (CNS) depressants.[5][6] Their primary mechanism of action involves modulating the neurotransmission of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[6]

Barbiturates bind to a specific site on the GABA-A receptor-chloride ionophore complex, which is distinct from the GABA binding site itself.[6] This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[6] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire and thus producing a depressant effect on the CNS.[5] This enhanced inhibition is the basis for their sedative, hypnotic, and anticonvulsant properties.[5][7]

Pharmacokinetic Profile

The key difference in the clinical application of this compound and barbital lies in their pharmacokinetic properties. This compound acts as a prodrug, being metabolized in the liver to produce the active compound, barbital.

ParameterThis compoundBarbital
Absorption Orally absorbed.Orally absorbed.[4]
Metabolism Undergoes N-demethylation in the liver to form barbital.[1] The rate of demethylation of this compound has been noted to be slow in in-vitro studies.[1]Primarily excreted unchanged by the kidneys.
Elimination Half-life Relatively short half-life.[7]Long elimination half-life of approximately 30.3 (± 3.2) hours.[4]
Excretion Metabolites excreted in urine.Excreted largely unchanged in the urine.

Efficacy Comparison

Direct, quantitative head-to-head studies comparing the anticonvulsant efficacy of this compound and barbital are scarce in modern literature. However, based on the prodrug-metabolite relationship, the anticonvulsant activity of this compound is predominantly, if not entirely, due to its conversion to barbital.

Historically, this compound was used for the treatment of epilepsy, suggesting clinical efficacy.[2] One source mentions an oral effective dose for this compound to reduce seizure scores by 225 is approximately 110 mg.[8] Barbital itself was recognized for its hypnotic (sleep-inducing) effects, with a therapeutic dose for this purpose being 0.6–1 gram.[4] The anticonvulsant properties of barbiturates are well-established, and it is the presence of barbital in the CNS that would mediate the anti-seizure effects following this compound administration.

The primary difference in their efficacy profile would be related to the onset and duration of action. This compound administration would lead to a more gradual onset of barbital's effects as it is metabolized, potentially offering a smoother and more sustained anticonvulsant action compared to a single dose of barbital. However, this also means that the peak effects would be delayed.

Side Effect and Toxicity Profile

The side effects of this compound and barbital are consistent with those of the barbiturate class of drugs.[7][9][10]

Common Side Effects: [7][9]

  • Drowsiness

  • Dizziness

  • Sedation

  • Cognitive impairment

  • Nausea and vomiting

  • Headache

Serious Adverse Effects: [10]

  • Respiratory depression

  • Hypotension

  • Confusion

  • Coma

  • Dependence and withdrawal symptoms

A significant concern with barbiturates is their narrow therapeutic index, meaning the dose required for therapeutic effect is close to the toxic dose.[3] The lethal dose for barbital is estimated to be between 3.5 to 4.4 grams.[4] Overdose is characterized by severe CNS depression, respiratory and cardiovascular failure, and can be fatal.[9][11]

Due to the prodrug nature of this compound, its toxicity profile is intrinsically linked to the resulting concentration of barbital. The slower conversion could potentially mitigate the peak-dose side effects compared to an equivalent dose of barbital, but also prolongs the duration of exposure.

Experimental Protocols

To evaluate the anticonvulsant efficacy of compounds like this compound and barbital, standardized animal models are employed. A common and historically significant method is the Maximal Electroshock (MES) seizure test.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation. This model is indicative of efficacy against generalized tonic-clonic seizures.

Materials:

  • Male laboratory mice (e.g., Swiss Webster, 20-30g)

  • Electroshock apparatus with corneal electrodes

  • Saline solution (0.9% NaCl) for electrode contact

  • Test compounds (this compound, Barbital) and vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Preparation: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory for at least one week prior to testing.

  • Drug Administration: Animals are divided into groups and administered either the vehicle or varying doses of the test compounds (this compound or barbital) via a specific route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: A predetermined pre-treatment time is allowed to elapse to ensure peak drug activity at the time of seizure induction. This time would be longer for this compound to allow for its conversion to barbital.

  • Seizure Induction: At the designated time, corneal electrodes moistened with saline are applied to the eyes of the mouse. A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered the endpoint for anticonvulsant activity.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose level is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using probit analysis.

Visualizations

Metabolic_Pathway This compound This compound Barbital Barbital This compound->Barbital Hepatic N-demethylation Excretion Excretion Barbital->Excretion Renal

Caption: Metabolic conversion of this compound to Barbital.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation Grouping Grouping & Randomization Animal_Acclimation->Grouping Drug_Admin Drug Administration (this compound, Barbital, or Vehicle) Grouping->Drug_Admin MES_Induction Maximal Electroshock Seizure Induction Drug_Admin->MES_Induction Observation Observation of Tonic Hindlimb Extension MES_Induction->Observation Data_Collection Data Collection (% Protected) Observation->Data_Collection ED50_Calc ED50 Calculation Data_Collection->ED50_Calc

Caption: Workflow for anticonvulsant efficacy testing.

References

Statistical validation of experimental data from Metharbital research studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the anticonvulsant Metharbital, contextualized with comparable barbiturates and contemporary research methodologies. This guide addresses the historical data and statistical validation challenges for a drug no longer in widespread clinical use.

This compound, a barbiturate derivative patented in 1905 and previously marketed as Gemonil, has a long history in the treatment of epilepsy. As a long-acting barbiturate, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. Despite its historical significance, the discontinuation of its marketing in 1990 has resulted in a scarcity of modern, statistically robust comparative data. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the available experimental data on this compound, alongside a framework for its statistical validation in the context of related compounds and current preclinical research standards.

Comparative Efficacy and Safety Profile

Due to the limited availability of direct head-to-head clinical trials involving this compound with modern statistical analysis, a comparative profile must be extrapolated from older studies and data on analogous long-acting barbiturates like phenobarbital. The primary endpoints in historical epilepsy trials focused on the reduction in seizure frequency.

Table 1: Comparative Profile of Long-Acting Barbiturates in Epilepsy

FeatureThis compoundPhenobarbital
Primary Indication Epilepsy (particularly grand mal seizures)Epilepsy (various seizure types), sedation
Mechanism of Action Positive allosteric modulator of GABA-A receptorsPositive allosteric modulator of GABA-A receptors
Reported Efficacy Effective in reducing seizure frequency[1]Well-established efficacy in seizure control[2][3]
Common Adverse Effects Sedation, dizziness, cognitive impairmentSedation, dizziness, cognitive impairment, potential for dependence
Statistical Data Availability Limited publicly available, statistically validated dataExtensive data from numerous clinical trials[3][4]

Experimental Protocols for Anticonvulsant Activity Assessment

The preclinical evaluation of anticonvulsant drugs relies on a battery of standardized animal models. These protocols are essential for determining the efficacy and neurotoxicity of a compound. While specific data for this compound from these tests is sparse in recent literature, the methodologies remain the gold standard for comparative analysis.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to assess the ability of a drug to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

Experimental Workflow: Maximal Electroshock (MES) Test

MES_Workflow cluster_preparation Animal Preparation cluster_dosing Drug Administration cluster_stimulation Seizure Induction cluster_observation Observation & Data Collection AnimalSelection Select healthy mice or rats (e.g., male Swiss mice, 20-25g) Acclimatization Acclimatize animals to laboratory conditions AnimalSelection->Acclimatization Fasting Fast animals overnight (with access to water) Acclimatization->Fasting DrugAdmin Administer this compound or comparator drug (e.g., i.p.) Fasting->DrugAdmin VehicleControl Administer vehicle to control group Fasting->VehicleControl Time Wait for appropriate time for drug absorption (e.g., 30-60 min) DrugAdmin->Time VehicleControl->Time Stimulation Apply electrical stimulus via corneal or ear electrodes (e.g., 50 mA, 0.2s in mice) Time->Stimulation Observation Observe for tonic hindlimb extension (THLE) Stimulation->Observation Endpoint Record presence or absence of THLE Observation->Endpoint DataAnalysis Calculate ED50 (median effective dose) Endpoint->DataAnalysis

Caption: Workflow for the Maximal Electroshock (MES) Test.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ model is used to identify compounds effective against absence seizures by inducing clonic seizures through the antagonism of GABA-A receptors.

Experimental Protocol: Pentylenetetrazol (PTZ) Seizure Model

  • Animal Preparation: Similar to the MES test, with appropriate animal selection and acclimatization.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before PTZ injection.

  • PTZ Administration: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, s.c. in mice) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic seizures.

  • Data Analysis: The primary endpoint is the ability of the drug to prevent or delay the onset of clonic seizures. The ED50 is calculated based on the dose-response relationship.

Mechanism of Action: GABA-A Receptor Modulation

The therapeutic effects of this compound and other barbiturates are primarily mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. This interaction potentiates the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

Signaling Pathway: Barbiturate Action at the GABA-A Receptor

GABAA_Pathway cluster_receptor GABA-A Receptor Complex GABAA GABA-A Receptor Chloride (Cl-) Channel Cl_in Cl- Influx GABAA:f1->Cl_in Prolongs channel opening GABA GABA GABA->GABAA:f0 Binds to receptor This compound This compound This compound->GABAA:f0 Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Decreased Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Inhibition

Caption: this compound's modulation of the GABA-A receptor.

In Vitro Validation: Receptor Binding and Electrophysiology

To further elucidate the mechanism of action and compare the potency of different barbiturates, in vitro assays are employed.

Table 2: In Vitro Methodologies for Barbiturate Analysis

MethodologyDescriptionKey Parameters Measured
Radioligand Binding Assays Competitive binding assays using radiolabeled ligands (e.g., [3H]muscimol or [35S]TBPS) to assess the affinity of a compound for different sites on the GABA-A receptor complex.Ki (inhibition constant), IC50 (half-maximal inhibitory concentration)
Electrophysiology (e.g., Patch-Clamp) Measures the flow of ions through the GABA-A receptor channel in response to GABA and the modulatory effects of barbiturates in cultured neurons or Xenopus oocytes expressing the receptor.[5]Changes in current amplitude, duration of channel opening, and potentiation of GABA-evoked currents.[6][7]

Conclusion and Future Directions

While this compound was a historically important anticonvulsant, the lack of modern, statistically robust comparative studies presents a significant challenge for its direct comparison with contemporary antiepileptic drugs. The available data, largely from older literature and inferred from studies on similar long-acting barbiturates, confirms its mechanism of action through the potentiation of GABA-A receptors.

For researchers investigating historical antiepileptic drugs or exploring the pharmacology of barbiturates, a focus on recreating standardized preclinical models, such as the MES and PTZ tests, and conducting in vitro assays with modern techniques would be necessary to generate statistically valid comparative data. This would allow for a more precise understanding of this compound's efficacy and safety profile in relation to current therapeutic options. The experimental protocols and signaling pathways outlined in this guide provide a foundational framework for such investigations.

References

Safety Operating Guide

Proper Disposal of Metharbital: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of metharbital, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] Adherence to established procedures is essential to prevent environmental contamination and diversion of this substance. This guide provides step-by-step instructions for the safe and legal disposal of this compound in a research environment.

Immediate Safety and Handling

This compound, a barbiturate, presents potential health risks and is classified as very toxic to aquatic life.[2] Researchers must handle this compound with appropriate personal protective equipment, including gloves and safety glasses. In case of a spill, it should be collected using a high-efficiency vacuum cleaner or wiped up, and the area should be washed. Avoid breathing any dust from the compound.

Disposal Procedures for this compound

The disposal of this compound, as a controlled substance, is strictly regulated by the Drug Enforcement Administration (DEA). Standard laboratory practices such as disposal down the sink or in regular trash are prohibited.[3]

Step 1: Segregation and Labeling

Expired, unwanted, or damaged containers of this compound must be clearly labeled for disposal (e.g., "EXPIRED - FOR DISPOSAL") and segregated from the active inventory within a secure and locked storage location.[3][4]

Step 2: Record Keeping

Meticulous record-keeping is mandatory. All disposals must be documented, and for recoverable quantities, a DEA Form 41 must be completed.[3] The record should include the drug name, strength, form, quantity, and date of destruction.[5]

Step 3: Disposal of Recoverable vs. Non-Recoverable this compound

  • Recoverable Quantities: Unused or expired this compound that can be retrieved must be transferred to a DEA-registered reverse distributor for destruction.[3][4] Your institution's Environmental Health & Safety (EHS) office can facilitate this process.[6][7]

  • Non-Recoverable Quantities: Trace amounts of this compound remaining in an "empty" container (e.g., a vial that cannot be fully emptied by drawing with a syringe) are considered non-recoverable.[3] These containers can typically be disposed of in a biohazard sharps container.[3]

Step 4: Witnessed Destruction

The destruction of recoverable this compound must be witnessed by at least two authorized individuals, one of whom should be the DEA registrant or an authorized agent.[3] Some institutions may also require a representative from the EHS department or a state drug control inspector to be present.[8]

Quantitative Data Summary

ParameterValueSource
DEA ScheduleIII[1]
Aquatic ToxicityVery toxic to aquatic life[2]

Experimental Protocols

No experimental protocols for the disposal of this compound were cited in the search results. The disposal of controlled substances follows regulatory procedures rather than experimental ones.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Metharbital_Disposal_Workflow cluster_start cluster_assessment cluster_non_recoverable cluster_recoverable cluster_end start This compound Identified for Disposal assess_recoverable Is the this compound recoverable? start->assess_recoverable non_recoverable_log Log disposal of empty container assess_recoverable->non_recoverable_log No segregate Segregate and label for disposal assess_recoverable->segregate Yes non_recoverable_dispose Dispose of container in sharps/biohazard waste non_recoverable_log->non_recoverable_dispose end_process Disposal Process Complete non_recoverable_dispose->end_process contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs dea_form Complete DEA Form 41 contact_ehs->dea_form witness Witnessed Destruction (2+ authorized persons) dea_form->witness transfer Transfer to Reverse Distributor via EHS transfer->end_process witness->transfer

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Metharbital

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Metharbital

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, a comprehensive PPE strategy is mandatory to prevent inhalation and dermal exposure.[1]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.Nitrile offers good resistance to a range of chemicals and provides a clear indication of tears or punctures.[2][3] Double-gloving provides an additional layer of protection.
Respiratory Protection A NIOSH-approved respirator is necessary when handling this compound powder outside of a certified chemical fume hood. Options include: - N95 or P100 filtering facepiece respirator - Half- or full-face elastomeric respirator with P100 (HEPA) cartridges.[4][5][6]Prevents inhalation of fine particles, which can cause respiratory irritation and systemic effects.[7]
Eye Protection Chemical safety goggles or a full-face respirator.Protects eyes from potential splashes or airborne particles.
Protective Clothing A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Shoe Covers Disposable shoe covers.Avoids tracking of contaminants outside the work area.
Operational Plan for Handling this compound

This section outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

2.1. Pre-Operational Checks

  • Area Preparation: Ensure the designated handling area (preferably a certified chemical fume hood) is clean and uncluttered.

  • PPE Inspection: Inspect all PPE for defects before donning. Ensure the respirator has a proper seal.

  • Emergency Equipment: Verify the location and functionality of the nearest emergency shower, eyewash station, and spill kit.

2.2. Handling Procedure

  • Don PPE: Put on all required PPE in the correct order (shoe covers, gown, respirator, eye protection, and then gloves, with one cuff under the gown and one over).

  • Weighing and Transfer: Conduct all weighing and transfer of this compound powder within a chemical fume hood or a ventilated balance safety enclosure to minimize airborne particles.

  • Avoid Dust Generation: Use techniques that minimize the generation of dust, such as gentle scooping and avoiding dropping the powder from a height.

  • Container Management: Keep this compound containers tightly sealed when not in use.

2.3. Post-Handling Procedure

  • Decontamination: Wipe down the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (gloves first, then gown and shoe covers, followed by eye and respiratory protection outside the immediate work area).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

3.1. Spill Response In the event of a spill of this compound powder:

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Restrict Access: Secure the area to prevent entry.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office.

  • Cleanup (for trained personnel with proper PPE):

    • Gently cover the spill with absorbent material to prevent the powder from becoming airborne.[4]

    • Wet the absorbent material slightly to dissolve the powder.[4]

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

    • Dispose of all cleanup materials as hazardous waste.

3.2. Personnel Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Rinse the mouth with water.

  • Seek medical attention for any exposure.

Disposal Plan

As a DEA Schedule III controlled substance, the disposal of this compound must be meticulously documented and conducted in compliance with all federal, state, and local regulations.[7][8][9][10]

4.1. Waste Segregation and Collection

  • All materials contaminated with this compound, including excess product, contaminated PPE, and spill cleanup debris, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

4.2. Disposal Procedure

  • Contact a DEA-Registered Reverse Distributor: The primary method for the disposal of controlled substances is through a DEA-registered reverse distributor.[8] Your institution's EHS office can provide a list of approved vendors.

  • Record Keeping: Maintain a detailed log of all this compound waste, including the date, quantity, and method of disposal. This documentation is subject to inspection by the DEA.

  • Do Not Dispose in Regular Trash or Sewer: this compound must not be disposed of in the regular trash or flushed down the drain.

Visual Workflow for Safe Handling of this compound

Metharbital_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep_Area 1. Prepare Handling Area Inspect_PPE 2. Inspect PPE Locate_Safety 3. Locate Emergency Equipment Don_PPE 4. Don PPE Locate_Safety->Don_PPE Weigh_Transfer 5. Weigh & Transfer in Hood Seal_Container 6. Keep Container Sealed Spill Spill? Weigh_Transfer->Spill Decontaminate 7. Decontaminate Work Area Seal_Container->Decontaminate Doff_PPE 8. Doff PPE Wash_Hands 9. Wash Hands Collect_Waste 10. Collect Contaminated Waste Wash_Hands->Collect_Waste Contact_Vendor 11. Use DEA Reverse Distributor Record_Disposal 12. Document Disposal End End Record_Disposal->End Start Start Start->Prep_Area Spill->Seal_Container No Spill_Procedure Execute Spill Response Protocol Spill->Spill_Procedure Yes Spill_Procedure->Decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metharbital
Reactant of Route 2
Reactant of Route 2
Metharbital

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.